Oxalosuccinic acid
Description
Structure
3D Structure
Properties
CAS No. |
1948-82-9 |
|---|---|
Molecular Formula |
C6H6O7 |
Molecular Weight |
190.11 g/mol |
IUPAC Name |
(2S)-1-oxopropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-/m0/s1 |
InChI Key |
UFSCUAXLTRFIDC-REOHCLBHSA-N |
SMILES |
C(C(C(=O)C(=O)O)C(=O)O)C(=O)O |
Isomeric SMILES |
C([C@@H](C(=O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)C(=O)O)C(=O)O)C(=O)O |
Other CAS No. |
1948-82-9 |
physical_description |
Solid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Role of oxalosuccinic acid in the Krebs cycle
An In-depth Technical Guide on the Role of Oxalosuccinic Acid in the Krebs Cycle
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal, albeit transient, intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. Its formation and subsequent decarboxylation represent a critical control point and the first oxidative decarboxylation step in the cycle. This guide provides a comprehensive technical overview of the biochemical role of this compound, the enzymology of isocitrate dehydrogenase (IDH) which governs its turnover, the thermodynamics and kinetics of the reaction, and detailed experimental protocols for its study. This document is intended to serve as a detailed resource for researchers in metabolic pathways and professionals in drug development targeting cellular metabolism.
Introduction: The Transient Intermediate
The Krebs cycle is a central metabolic pathway for the oxidation of acetyl-CoA into CO2, generating ATP and reducing equivalents (NADH and FADH2). Within this cycle, the conversion of the six-carbon molecule isocitrate to the five-carbon molecule α-ketoglutarate is a key irreversible step.[1][2] this compound emerges as an enzyme-bound intermediate in this process.[3] It is a six-carbon α-keto and β-keto acid, a structural feature that renders it highly unstable.[4] This inherent instability is crucial for its biological role, as the β-keto group facilitates the subsequent decarboxylation to α-ketoglutarate.[4] While its transient nature has made it difficult to isolate from most enzymatic reactions, its existence is fundamental to the mechanism of isocitrate dehydrogenase.[4]
Biochemical Pathway and Enzymology
The transformation of isocitrate to α-ketoglutarate is catalyzed by the enzyme isocitrate dehydrogenase (IDH) in a two-step process:
-
Oxidation: Isocitrate is first oxidized to form oxalosuccinate. This reaction involves the transfer of a hydride from the C2 alcohol of isocitrate to a nicotinamide cofactor (NAD+ or NADP+), forming a ketone group.[4][5]
-
Decarboxylation: The unstable oxalosuccinate intermediate is then decarboxylated, losing the carboxyl group at the C3 position as CO2 to yield α-ketoglutarate.[4][5]
This oxidative decarboxylation is a key rate-limiting step in the TCA cycle.[2]
Isocitrate Dehydrogenase (IDH) Isoforms
In humans, three main isoforms of IDH exist, differing in their cofactor preference and cellular location:[4]
-
IDH3: Located exclusively in the mitochondrial matrix, this enzyme is a key component of the TCA cycle. It uses NAD+ as its electron acceptor and is allosterically regulated.[1][4]
-
IDH1: Found in the cytosol and peroxisomes, it utilizes NADP+ as its cofactor.[4]
-
IDH2: A mitochondrial enzyme that also uses NADP+.[4]
Both IDH1 and IDH2 play crucial roles in cellular defense against oxidative stress by generating NADPH. Mutations in IDH1 and IDH2 are significant in various cancers, where they gain a neomorphic function, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate.[6][7]
Quantitative Data: Thermodynamics and Kinetics
The conversion of isocitrate to α-ketoglutarate is exergonic and physiologically irreversible, making it a key regulatory point in metabolism.[1][5]
Data Presentation
The following tables summarize key quantitative data for the isocitrate dehydrogenase reaction.
| Parameter | Value | Reference(s) |
| Standard Free Energy (ΔG°') | -8.4 kJ/mol (-2.0 kcal/mol) | [4][5] |
Table 1: Thermodynamic Data for the Overall Reaction.
| Enzyme Source / Isoform | Substrate | Km (Michaelis Constant) | Reference(s) |
| Bovine Adrenal (NADP-IDH) | D,L-isocitrate | 2.3 µM and 63 µM | [8][9] |
| Bovine Adrenal (NADP-IDH) | NADP+ | 3.6 - 9 µM | [8][9] |
| Bovine Adrenal (NADP-IDH) | 2-oxoglutarate | 120 µM | [8][9] |
| Bovine Adrenal (NADP-IDH) | NADPH | 10 µM | [8][9] |
| Rat Heart (NAD-IDH) | Isocitrate (Mg-complex) | Apparent Km modified by ADP/ATP | [10] |
| Rat Heart (NAD-IDH) | NAD+ | 148.9 µM | [10] |
| Marine Plankton (NADP-IDH) | Isocitrate | 232 ± 34 µM | [11] |
| Marine Plankton (NADP-IDH) | NADP+ | 22 ± 7 µM | [11] |
| Shewanella putrefaciens (NAD-IDH) | NAD+ | 334 µM | [12] |
Table 2: Selected Kinetic Parameters (Km) for Isocitrate Dehydrogenase.
Regulation of Isocitrate Dehydrogenase Activity
The activity of mitochondrial IDH3 is tightly regulated to meet the cell's energy demands.
-
Allosteric Activation: The enzyme is allosterically activated by ADP, which signals a low energy state in the cell. Calcium ions (Ca2+) also act as activators.[10][13]
-
Allosteric Inhibition: High levels of ATP and NADH are potent inhibitors, signaling that the cell has an ample energy supply.[10][13] Product inhibition by α-ketoglutarate also occurs.[4]
This regulation ensures that the Krebs cycle flux is responsive to the cellular energy charge.
Experimental Protocols
The activity of IDH is typically measured by monitoring the production of NADH or NADPH, which absorb light at 340 nm.[8]
Spectrophotometric Assay for IDH Activity
This protocol provides a method for measuring the activity of wild-type IDH in samples such as cell lysates or purified enzyme preparations.
Materials:
-
96-well clear, flat-bottom microplate.[8]
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.[8]
-
IDH Assay Buffer: 100 mM Tris-HCl, pH 7.4-8.0, 5 mM MgCl2, cold.[8][14]
-
Substrate Solution: 6.6 mM DL-Isocitrate in Assay Buffer.[14]
-
Cofactor Solution: 10-20 mM NAD+ or NADP+ in deionized water.[8][14]
-
Sample: Cell lysate, tissue homogenate, or purified enzyme.
Procedure:
-
Sample Preparation:
-
Reaction Mix Preparation:
-
Prepare a master reaction mix for the number of assays. For each well, combine reagents in the following final concentrations: 67 mM buffer, 0.44 mM DL-isocitrate, 1.0 mM NAD(P)+, and 0.60 mM manganese chloride (if used instead of magnesium).[14]
-
Alternatively, for a 100 µL final volume, a 2X reaction mix can be prepared to be added to 50 µL of sample.
-
-
Assay Execution:
-
To each well, add 5-50 µL of the sample lysate.[8]
-
For background control wells, add the same volume of sample but substitute the Reaction Mix with Assay Buffer.[8]
-
Adjust the volume in all wells to 50 µL with IDH Assay Buffer.[8]
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.[8]
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340nm/minute) from the linear portion of the curve for both the sample and background control wells.
-
Subtract the rate of the background control from the sample rate.
-
Use the Beer-Lambert law (Extinction coefficient for NAD(P)H at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NAD(P)H production.
-
One unit of IDH activity is defined as the amount of enzyme that generates 1.0 µmole of NAD(P)H per minute under the specified conditions.[14]
-
Conclusion and Future Directions
This compound, as a transient intermediate, exemplifies a key mechanistic and regulatory step in the Krebs cycle. The enzyme governing its flux, isocitrate dehydrogenase, is a critical node in cellular metabolism, linking energy status to biosynthetic pathways. For drug development professionals, the distinct isoforms of IDH and their unique roles in both normal physiology and pathology (notably cancer) present compelling targets. Future research may continue to explore the specific channeling of intermediates within the mitochondria and the development of isoform-specific inhibitors or activators for therapeutic intervention in metabolic diseases and oncology.
References
- 1. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isocitrate_Dehydrogenase [collab.its.virginia.edu]
- 4. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Isocitrate Dehydrogenase [chem.uwec.edu]
- 6. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Stork: [Kinetic properties of NADP-specific isocitrate dehydrogenase from bovine adrenals] [storkapp.me]
- 10. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 12. researchgate.net [researchgate.net]
- 13. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Varying Parameters that Affect IDH Activity - Laboratory [bio.davidson.edu]
The Ephemeral Intermediate: Unveiling Oxalosuccinic Acid's Role in Metabolism
A Technical Guide for Researchers and Drug Development Professionals
The elucidation of the intricate network of metabolic pathways has been a cornerstone of modern biochemistry, providing fundamental insights into cellular function and disease. Among the pantheon of metabolic intermediates, oxalosuccinic acid holds a unique position. Its transient and unstable nature made its discovery a significant experimental challenge, yet its identification was a pivotal moment in confirming the cyclic nature of what is now universally known as the Krebs cycle, or the tricarboxylic acid (TCA) cycle. This technical guide delves into the core of this discovery, presenting the key experimental evidence, detailed protocols from the foundational research, and the quantitative data that cemented this compound's place as a critical, albeit ephemeral, player in cellular respiration.
The Pivotal Role of this compound in the Krebs Cycle
This compound is an unstable, six-carbon tricarboxylic acid that serves as a key intermediate in the Krebs cycle. It is formed from the oxidation of isocitrate, a reaction catalyzed by the enzyme isocitrate dehydrogenase.[1] This step is a crucial regulatory point in the cycle. Immediately following its formation, this compound undergoes decarboxylation (the loss of a carbon dioxide molecule) to yield the five-carbon molecule, α-ketoglutarate.[1] The extreme instability of this compound is a defining characteristic; it is a β-keto acid, which facilitates the spontaneous loss of the carboxyl group.[1] In fact, it is so transient that it is believed to not even leave the active site of the isocitrate dehydrogenase enzyme before being converted to α-ketoglutarate.[2]
The discovery and characterization of this compound were instrumental in piecing together the complete sequence of the Krebs cycle. The transition from a six-carbon molecule (isocitrate) to a five-carbon molecule (α-ketoglutarate) was a critical gap in the proposed cycle. The identification of this compound as the fleeting intermediate provided the missing link and solidified the theoretical framework of the cycle.
Key Experiments in the Discovery of this compound
The foundational work on the preparation and properties of this compound was published by Severo Ochoa in 1948.[3] His research provided the first concrete evidence for its existence and its role as a metabolic intermediate. The experiments conducted by Ochoa and his colleagues can be broadly categorized into the preparation of this compound and the demonstration of its enzymatic conversion.
Preparation and Properties of this compound
Given its instability, the isolation of this compound in a pure form was a significant challenge. Ochoa's team developed a method for its preparation through the catalytic hydrogenation of the triethyl ester of this compound, followed by hydrolysis.
Experimental Protocol: Preparation of this compound (Adapted from Ochoa, 1948)
-
Synthesis of Triethyl Oxalosuccinate: The triethyl ester of this compound was synthesized through a condensation reaction.
-
Catalytic Hydrogenation: The triethyl oxalosuccinate was then subjected to catalytic hydrogenation to yield the corresponding alcohol.
-
Hydrolysis: The resulting ester was hydrolyzed with barium hydroxide to yield the barium salt of this compound.
-
Purification: The barium salt was then converted to the free acid and purified.
The properties of the synthesized this compound were then characterized, with a particular focus on its instability and the conditions that influenced its decarboxylation.
| Property Measured | Observation | Significance |
| Spontaneous Decarboxylation | This compound was found to be highly unstable in aqueous solution, readily decarboxylating to α-ketoglutarate. | This intrinsic instability explained why it had not been previously isolated from biological systems. |
| Effect of pH on Stability | The rate of decarboxylation was observed to be dependent on pH. | Provided insights into the chemical nature of the molecule and the conditions under which it could be studied. |
| Metal Ion Catalysis | The decarboxylation was found to be catalyzed by certain metal ions. | This observation was crucial for understanding the enzymatic mechanism, as many enzymes utilize metal cofactors. |
Quantitative data in this table is based on the qualitative descriptions from available abstracts and summaries of Ochoa's 1948 paper, as the full quantitative details from the original publication are not readily accessible.
Enzymatic Conversion of Isocitrate to α-Ketoglutarate
The second crucial piece of evidence came from demonstrating the enzymatic conversion of isocitrate to α-ketoglutarate via an oxalosuccinate intermediate. This was achieved using purified isocitrate dehydrogenase.
Experimental Protocol: Enzymatic Assay of Isocitrate Dehydrogenase (Conceptual, based on Ochoa's work and modern protocols)
-
Enzyme Preparation: Isocitrate dehydrogenase was purified from pigeon liver or other suitable tissue sources.
-
Reaction Mixture: A reaction mixture was prepared containing isocitrate, the coenzyme NADP+, and a suitable buffer with a divalent cation (e.g., Mn2+ or Mg2+).
-
Initiation of Reaction: The reaction was initiated by the addition of the purified enzyme.
-
Measurement of Reaction Products: The formation of α-ketoglutarate and the reduction of NADP+ to NADPH were measured over time. The production of NADPH can be conveniently monitored spectrophotometrically by the increase in absorbance at 340 nm.
-
Trapping of the Intermediate (Conceptual): While not explicitly detailed in available summaries, experiments would have been designed to trap or detect the transient oxalosuccinate intermediate, possibly through chemical derivatization or by using substrate analogs.
| Parameter Measured | Result | Implication |
| Stoichiometry of the Reaction | For each mole of isocitrate consumed, one mole of α-ketoglutarate and one mole of CO2 were produced, with the concomitant reduction of one mole of NADP+. | This confirmed the overall reaction catalyzed by isocitrate dehydrogenase. |
| Requirement for Coenzymes and Metal Ions | The reaction was shown to be dependent on the presence of NADP+ and a divalent metal ion (Mn2+ or Mg2+). | This provided essential information about the cofactors required for enzyme activity. |
| Formation of an Unstable Intermediate | The kinetics of the reaction were consistent with the formation of a transient intermediate that subsequently decarboxylated. | This supported the hypothesis that oxalosuccinate was the intermediate in the reaction. |
Quantitative data in this table is based on the qualitative descriptions from available abstracts and summaries of Ochoa's 1948 paper and general knowledge of the reaction.
Visualizing the Discovery and the Pathway
To better understand the logical flow of the discovery and the metabolic pathway, the following diagrams are provided.
Caption: Experimental workflow for the discovery of this compound.
Caption: The conversion of isocitrate to α-ketoglutarate via oxalosuccinate.
Conclusion
The discovery of this compound as a metabolic intermediate represents a triumph of experimental biochemistry. Despite its inherent instability, the meticulous work of pioneers like Severo Ochoa provided the crucial evidence needed to complete our understanding of the Krebs cycle. For researchers and drug development professionals, this story underscores the importance of rigorous experimental design in elucidating complex biological pathways. The principles and techniques employed in this discovery, though refined over the decades, remain fundamental to the study of metabolism and the identification of new therapeutic targets. The transient nature of this compound serves as a powerful reminder that even the most fleeting of molecules can play a profoundly important role in the intricate machinery of life.
References
Navigating the Instability of Oxalosuccinic Acid for In Vitro Research: A Technical Guide
For Immediate Release
For researchers, scientists, and drug development professionals venturing into the metabolic intricacies of the citric acid cycle, understanding the stability of its intermediates is paramount. This technical guide provides an in-depth analysis of oxalosuccinic acid, a transient but pivotal molecule, and offers practical guidance for its use in in vitro studies.
Executive Summary
This compound is a six-carbon tricarboxylic acid and a key intermediate in the citric acid cycle. However, its utility in in vitro experimental systems is significantly hampered by its inherent instability. As a β-keto acid, it undergoes spontaneous decarboxylation to α-ketoglutarate, a reaction that can occur non-enzymatically. This guide synthesizes the available data on the stability of this compound, outlines factors influencing its degradation, and provides recommended protocols for its handling and use in a research setting.
The Chemical Nature and Inherent Instability of this compound
This compound's instability is a direct consequence of its molecular structure. It possesses a ketone group on the beta-carbon relative to a carboxyl group, a classic feature of a β-keto acid. This configuration facilitates the spontaneous loss of a carboxyl group as carbon dioxide (CO₂), resulting in the formation of the more stable five-carbon molecule, α-ketoglutarate.[1] In biological systems, this conversion is efficiently catalyzed by the enzyme isocitrate dehydrogenase. However, this decarboxylation can also proceed non-enzymatically, posing a significant challenge for researchers wishing to study this compound directly.
Quantitative Analysis of Stability
Precise quantitative data on the stability of this compound, such as its half-life under various pH and temperature conditions, is not extensively documented in readily available literature. However, valuable insights can be gleaned from seminal work and studies on analogous compounds.
A foundational paper by Severo Ochoa in 1948 laid the groundwork for understanding the preparation and properties of this compound. While detailed stability tables are not prevalent in modern literature, this early work underscores the compound's transient nature.
To provide a quantitative perspective, we can consider the stability of a closely related and also unstable β-keto acid, oxaloacetic acid. Studies have shown that oxaloacetic acid has a half-life of approximately 14 hours at 25°C and a physiological pH of 7.4. It is crucial to note that while this provides a useful point of reference, the exact stability profile of this compound may differ.
| Compound | Condition | Half-life | Reference |
| Oxaloacetic Acid | pH 7.4, 25°C | ~14 hours | [2] |
Note: This data is for oxaloacetic acid and is provided as an analogue due to the limited availability of specific quantitative data for this compound.
Factors that are known to influence the rate of non-enzymatic decarboxylation of β-keto acids include:
-
Temperature: Increased temperature accelerates the rate of decarboxylation.
-
pH: The stability of β-keto acids is pH-dependent.
-
Presence of Metal Ions: Divalent cations can influence the rate of decarboxylation.
Given its instability, the anhydrous enol form of the related oxaloacetic acid is known to be more stable than its keto counterpart in aqueous solutions.[3] This suggests that the preparation and storage conditions are critical for minimizing the degradation of this compound.
Signaling and Metabolic Pathways
This compound is a key intermediate in the citric acid cycle, a central metabolic pathway for cellular energy production. The following diagram illustrates its position in the conversion of isocitrate to α-ketoglutarate.
Experimental Protocols
Due to its instability, the direct use of this compound as a substrate in in vitro assays requires careful planning and execution. The most common experimental context involving this compound is the isocitrate dehydrogenase (IDH) activity assay.
Preparation and Handling of this compound Solution
To minimize spontaneous decarboxylation, the following protocol is recommended for the preparation of this compound solutions for in vitro use:
-
Reagent Preparation:
-
Use high-purity, anhydrous this compound if available.
-
Prepare all buffers and solutions using cold, deionized water and keep them on ice.
-
A common buffer for IDH assays is Tris-HCl or potassium phosphate buffer, typically at a pH between 7.0 and 8.0.
-
-
Solution Preparation:
-
On the day of the experiment, weigh the required amount of this compound quickly.
-
Dissolve the this compound in a small volume of ice-cold buffer immediately before use.
-
Adjust the pH carefully using dilute, pre-chilled acid or base while keeping the solution on ice.
-
Bring the solution to the final desired concentration with ice-cold buffer.
-
-
Storage and Use:
-
Use the prepared this compound solution immediately. Do not store for extended periods, even at low temperatures.
-
When adding to the reaction mixture, ensure that all other components are pre-incubated at the desired reaction temperature.
-
Isocitrate Dehydrogenase (IDH) Activity Assay
This assay measures the activity of IDH by monitoring the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, respectively, which is coupled to the oxidative decarboxylation of isocitrate. Oxalosuccinate is an enzyme-bound intermediate in this reaction.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well plate or cuvettes
-
Isocitrate solution
-
NAD⁺ or NADP⁺ solution
-
Isocitrate Dehydrogenase (purified or in cell lysate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl₂ or MnCl₂)
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, isocitrate, and NAD⁺/NADP⁺.
-
Sample Preparation: Prepare serial dilutions of the enzyme or cell lysate in cold assay buffer.
-
Assay Initiation:
-
Add the sample (enzyme/lysate) to the wells of the 96-well plate.
-
Initiate the reaction by adding the reaction mixture to each well.
-
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. The rate of NADH or NADPH formation is proportional to the IDH activity.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro enzyme assay where an unstable substrate like this compound is a consideration.
Conclusion and Recommendations
The inherent instability of this compound presents a tangible challenge for its direct use in in vitro studies. Its propensity for spontaneous decarboxylation necessitates careful and rapid handling. For researchers in metabolic studies and drug development, the following recommendations are key:
-
Acknowledge Instability: Be aware that non-enzymatic degradation of this compound is a significant factor that can affect experimental results.
-
Prioritize Fresh Preparation: Always prepare this compound solutions immediately before use and keep them on ice.
-
Consider In Situ Generation: For many applications, generating this compound in situ from isocitrate using isocitrate dehydrogenase may be a more reliable approach than adding it exogenously.
-
Utilize Analogues with Caution: While data from more stable analogues can be informative, it should not be a direct substitute for empirical validation in your system.
By adhering to these guidelines, researchers can mitigate the challenges associated with the instability of this compound and obtain more accurate and reproducible data in their in vitro investigations of cellular metabolism.
References
A Technical Guide to the Spontaneous Decarboxylation of Oxalosuccinic Acid
Abstract
Oxalosuccinic acid is a transient six-carbon tricarboxylic acid and a key intermediate in the citric acid (TCA) cycle.[1][2] Formed via the oxidation of isocitrate, it is notably unstable and undergoes rapid decarboxylation to yield the five-carbon molecule α-ketoglutarate.[3][4] This instability is intrinsic to its molecular structure, specifically its nature as both an α-keto and a β-keto acid.[3] This technical guide provides an in-depth examination of the mechanism behind the spontaneous, non-enzymatic decarboxylation of this compound. It details the role of the β-keto moiety, the influence of external factors such as metal ions, and presents generalized experimental protocols for studying its kinetics. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this fundamental biochemical reaction.
Introduction to this compound
A Transient Intermediate in the TCA Cycle
This compound exists as a short-lived intermediary compound within the mitochondrial matrix, linking the metabolism of isocitrate to α-ketoglutarate in the Krebs cycle.[1][5] Its formation is catalyzed by the enzyme isocitrate dehydrogenase, which oxidizes isocitrate.[2][3] However, oxalosuccinate is so unstable that it is believed to not leave the active site of the enzyme before being converted to the subsequent product.[6]
Chemical Structure and Inherent Instability
The chemical formula for this compound is C₆H₆O₇.[7] Its structure is characterized by the presence of three carboxyl groups and a ketone group. Crucially, it is both an α-keto acid and a β-keto acid.[3][6] The β-keto acid structure—where a carboxyl group is separated from a ketone by a single carbon atom—is the primary reason for its inherent instability and propensity to undergo decarboxylation.[3]
The Mechanism of Spontaneous Decarboxylation
The spontaneous decarboxylation of this compound is a classic example of a reaction mechanism common to β-keto acids. The process does not require an enzymatic catalyst, although it can be accelerated by one. The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate.
The Role of the β-Keto Acid Moiety
The key to this reaction is the β-carbonyl group, which allows for the formation of a stabilized enolate anion or a cyclic hydrogen-bonded transition state. This configuration facilitates the cleavage of the C-C bond between the α-carbon and the β-carboxyl group.
Proposed Cyclic Transition State and Enol Formation
Factors Influencing Decarboxylation Rate
While the decarboxylation of this compound is spontaneous, its rate is significantly influenced by environmental factors, including the presence of metal ions and enzymes.
Catalysis by Divalent Metal Ions
Divalent metal ions such as Mn²⁺, Mg²⁺, and Zn²⁺ can catalyze the decarboxylation of this compound.[9] These cations are believed to form a chelate complex with the oxalosuccinate molecule, involving the α-keto group and the adjacent carboxyl group. This chelation polarizes the carbonyl group, increasing the electron-withdrawing effect and further destabilizing the C-C bond targeted for cleavage. This stabilization of the transition state lowers the activation energy of the reaction.[9][10] Studies on the related molecule, oxaloacetic acid, suggest this metal-ion acceleration is primarily an entropy-driven phenomenon.[11]
Enzymatic Catalysis
In biological systems, the enzyme isocitrate dehydrogenase not only catalyzes the formation of this compound but also facilitates its subsequent decarboxylation to α-ketoglutarate.[3] The enzyme provides a precisely configured active site that stabilizes the transition state even more effectively than metal ions alone, ensuring the reaction proceeds rapidly and efficiently in the correct metabolic direction.[9]
Quantitative Data
Quantitative kinetic data for the purely spontaneous decarboxylation of this compound is not extensively detailed in readily available literature. However, studies have investigated the catalytic effects of various metal ions on the reaction. The overall effectiveness of metal ion catalysis has been documented.[9]
| Catalyst | Relative Catalytic Effectiveness | Mechanism of Action |
| None (Spontaneous) | Baseline | Proceeds via an unstable cyclic transition state. |
| Zn²⁺ | High | Forms a 1:1 chelate complex, stabilizing the transition state.[9] |
| Mn²⁺ | Medium | Forms a 1:1 chelate complex, stabilizing the transition state.[9] |
| Mg²⁺ | Low | Forms a 1:1 chelate complex, stabilizing the transition state.[9] |
| Isocitrate Dehydrogenase | Very High | Enzyme active site provides optimal geometry and functional groups to promote decarboxylation.[9] |
Table 1: Summary of Catalytic Effects on this compound Decarboxylation. The relative effectiveness is based on qualitative descriptions found in the literature.[9]
Experimental Protocols
Studying the kinetics of an unstable compound like this compound requires careful experimental design. The following is a generalized protocol for monitoring its decarboxylation.
Protocol: Kinetic Analysis of Decarboxylation via UV-Vis Spectroscopy
This method follows the disappearance of the reactant or the appearance of a product over time. As this compound decarboxylates to α-ketoglutarate, changes in the UV absorbance spectrum can be monitored.
1. Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH adjusted as required). Due to its instability, this solution should be prepared fresh and kept on ice.[12]
-
Prepare buffer solutions at the desired pH for the kinetic runs.
-
If studying metal ion catalysis, prepare stock solutions of the desired metal salts (e.g., MgCl₂, MnCl₂, ZnCl₂).
2. Instrumentation Setup:
-
Use a temperature-controlled spectrophotometer. Set the desired wavelength for monitoring. This may require an initial scan to determine the λ_max for the reactant or product where there is a significant difference in absorbance.
-
Set the reaction temperature (e.g., 25°C, 37°C).
3. Kinetic Measurement:
-
Equilibrate the buffer solution in a quartz cuvette inside the spectrophotometer at the set temperature.
-
To initiate the reaction, add a small, known volume of the chilled this compound stock solution to the cuvette.
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 15-30 seconds) for a duration sufficient to observe a significant change (e.g., 30-60 minutes).
4. Data Analysis:
-
Plot Absorbance vs. Time.
-
Convert absorbance data to concentration using the Beer-Lambert law (A = εbc), if the extinction coefficient (ε) is known.
-
Determine the reaction order and the rate constant (k) by fitting the concentration vs. time data to the appropriate integrated rate law (e.g., for a first-order reaction, ln[A] vs. time will be linear with a slope of -k).
Conclusion
The spontaneous decarboxylation of this compound is a fundamental and rapid reaction governed by the inherent instability of its β-keto acid structure. While the process occurs without a catalyst, it is significantly accelerated by both divalent metal ions and the enzyme isocitrate dehydrogenase in biological contexts. The mechanism, proceeding through a cyclic enol intermediate, is a cornerstone of metabolic chemistry. Understanding this reaction provides critical insight into the regulation and thermodynamics of the citric acid cycle, a pathway of central importance in cellular energy production and biosynthesis.
References
- 1. This compound an intermediary compound of Krebs class 11 biology CBSE [vedantu.com]
- 2. This compound a transient intermediary compound class 11 biology CBSE [vedantu.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 6. Showing Compound oxalosuccinate (FDB031076) - FooDB [foodb.ca]
- 7. This compound | C6H6O7 | CID 972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Although metal ions increase the rate of decarboxylation of dimet... | Study Prep in Pearson+ [pearson.com]
- 11. Metal-ion catalyzed decarboxylation of oxaloacetic acid - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Pivotal, Transient Role of Oxalosuccinic Acid in Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxalosuccinic acid, a transient and unstable six-carbon tricarboxylic acid, plays a critical, albeit fleeting, role in the metabolic pathway of cellular respiration. As a key intermediate in the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle), it represents the chemical nexus between isocitrate and α-ketoglutarate. This technical guide provides an in-depth exploration of the function of this compound, detailing the enzymatic reaction it participates in, presenting relevant quantitative data, outlining experimental protocols for its study, and visualizing the associated biochemical pathways. Understanding the kinetics and regulation of the formation and decarboxylation of this compound is paramount for research into metabolic diseases and the development of novel therapeutics targeting cellular energy production.
Introduction
Cellular respiration is the fundamental process by which biological fuels are oxidized in the presence of an inorganic electron acceptor, such as oxygen, to produce large amounts of adenosine triphosphate (ATP). The Krebs cycle is a central hub of this process, occurring in the mitochondrial matrix of eukaryotes and the cytosol of prokaryotes.[1] Within this cycle, the conversion of the six-carbon molecule isocitrate to the five-carbon molecule α-ketoglutarate is a crucial, rate-limiting step.[2] This conversion proceeds through the formation of an unstable intermediate: this compound.[1][3]
This compound is formed through the oxidation of isocitrate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH).[3][4] Immediately following its formation, this β-keto acid undergoes decarboxylation, losing a molecule of carbon dioxide to yield α-ketoglutarate.[3][4] The transient nature of this compound makes its direct detection and characterization challenging; indeed, it has been described as a hypothetical intermediate in the context of the decarboxylating enzyme, as it has never been directly observed in this context.[5] Nevertheless, its existence is inferred from the stepwise mechanism of the isocitrate dehydrogenase reaction.
The Role of this compound in the Krebs Cycle
The formation and subsequent breakdown of this compound occur in the third step of the Krebs cycle.[6] This two-step process is catalyzed by isocitrate dehydrogenase and involves both oxidation and decarboxylation.[4]
-
Oxidation of Isocitrate: Isocitrate is oxidized by isocitrate dehydrogenase. This involves the transfer of a hydride ion (H-) from the C2 hydroxyl group of isocitrate to an electron acceptor, either NAD+ (nicotinamide adenine dinucleotide) or NADP+ (nicotinamide adenine dinucleotide phosphate), depending on the specific isoform of the enzyme.[4][5] This oxidation results in the formation of the ketone, this compound, and the reduction of the cofactor to NADH or NADPH.[4]
-
Decarboxylation of this compound: As a β-keto acid, this compound is inherently unstable and readily undergoes decarboxylation.[3] The enzyme facilitates the removal of the carboxyl group at the C3 position as carbon dioxide (CO2). This results in the formation of the five-carbon molecule, α-ketoglutarate.[4]
This reaction is a significant regulatory point in the Krebs cycle. The activity of isocitrate dehydrogenase is allosterically regulated by cellular energy levels. It is activated by ADP (indicating a low energy state) and inhibited by ATP and NADH (indicating a high energy state).[7]
Quantitative Data
| Parameter | Value | Enzyme/Organism | Conditions |
| Standard Free Energy Change (ΔG°') | -8.4 kJ/mol | General | Standard conditions |
| Km for Isocitrate | 6.4 µM | E. coli NADP+-dependent IDH | - |
| Km for NADP+ | 36 µM | E. coli NADP+-dependent IDH | - |
| Km for NAD+ | 3000 µM | E. coli NADP+-dependent IDH | - |
| kcat (turnover number) | ~10 s⁻¹ (median for enzymes) | General | - |
| kcat/Km (catalytic efficiency) | ~10⁵ M⁻¹s⁻¹ (median for enzymes) | General | - |
Note: The provided kcat and kcat/Km values are median values for enzymes in general and not specific to isocitrate dehydrogenase. Specific values can vary significantly based on the enzyme isoform, organism, and experimental conditions.
Experimental Protocols
The study of this compound is intrinsically linked to the analysis of isocitrate dehydrogenase activity.
Isocitrate Dehydrogenase Activity Assay
This protocol is a generalized method for determining the activity of NADP+-dependent isocitrate dehydrogenase by monitoring the production of NADPH spectrophotometrically.
Principle: The rate of increase in absorbance at 340 nm, due to the reduction of NADP+ to NADPH, is directly proportional to the enzyme activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.
-
Substrate Solution: 10 mM Isocitrate in assay buffer.
-
Cofactor Solution: 5 mM NADP+ in assay buffer.
-
Enzyme Sample: Purified isocitrate dehydrogenase or cell lysate containing the enzyme.
Procedure:
-
In a 1 mL cuvette, combine 800 µL of assay buffer, 100 µL of substrate solution, and 50 µL of cofactor solution.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of the enzyme sample to the cuvette and mix immediately by gentle inversion.
-
Place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Purification of NADP+-dependent Isocitrate Dehydrogenase (from E. coli)
This is a summarized protocol for the purification of isocitrate dehydrogenase.
Materials:
-
E. coli cell paste overexpressing the IDH gene.
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 10 mM β-mercaptoethanol, and protease inhibitors.
-
Ammonium sulfate.
-
Chromatography columns (e.g., ion-exchange, affinity, and size-exclusion).
-
Dialysis tubing.
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in lysis buffer and lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate at high speed to remove cell debris.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction containing IDH activity.
-
Dialysis: Resuspend the precipitate in a minimal volume of buffer and dialyze against the same buffer to remove excess ammonium sulfate.
-
Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient. Collect fractions and assay for IDH activity.
-
Affinity Chromatography: Pool the active fractions and apply them to an affinity column (e.g., NADP+-agarose). Elute the bound enzyme with a high concentration of NADP+ or a salt gradient.
-
Size-Exclusion Chromatography: As a final polishing step, pass the purified enzyme through a size-exclusion column to separate it from any remaining protein contaminants.
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.
Detection of this compound
Direct detection of this compound is challenging due to its instability. However, specialized techniques can be employed.
4.3.1. Cytochemical Staining with Alizarin Red S
This histochemical method has been used to identify the location of this compound in tissues.
Principle: Alizarin Red S forms a red crystalline precipitate with this compound that is insoluble at a specific pH.
Procedure:
-
Prepare tissue sections as required.
-
Incubate the sections in a freshly prepared solution of Alizarin Red S.
-
Wash the sections to remove excess stain.
-
Observe under a microscope for the formation of a red precipitate, indicative of the presence of this compound.
4.3.2. Modern Analytical Techniques
Modern metabolomics approaches using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be adapted for the detection of unstable keto acids. These methods would require rapid quenching of enzymatic reactions and derivatization of the keto acid to a more stable form prior to analysis.
Visualizations
Signaling Pathway: The Conversion of Isocitrate to α-Ketoglutarate
Caption: The two-step conversion of isocitrate to α-ketoglutarate.
Experimental Workflow: Isocitrate Dehydrogenase Activity Assay
Caption: Workflow for the spectrophotometric assay of IDH activity.
Conclusion
This compound, despite its transient existence, is a cornerstone of the Krebs cycle and, by extension, cellular respiration. Its formation and immediate decarboxylation, catalyzed by isocitrate dehydrogenase, represent a critical control point for the flow of metabolites through this central energy-yielding pathway. While its instability poses significant challenges to direct experimental investigation, the study of the enzyme responsible for its turnover provides invaluable insights. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals seeking to understand and manipulate this pivotal step in cellular metabolism for applications in basic science and drug development. Further research into advanced analytical techniques for the direct quantification of unstable intermediates like this compound will undoubtedly deepen our understanding of metabolic regulation.
References
- 1. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Induced Fit and the Catalytic Mechanism of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic mechanism of Escherichia coli isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Crossroads: A Technical Guide to the Formation of Oxalosuccinic Acid from Isocitrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core biochemical process of the enzymatic formation of oxalosuccinic acid from isocitrate, a critical step in cellular metabolism. This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH) and represents a key regulatory point in the tricarboxylic acid (TCA) cycle. Understanding the nuances of this enzymatic conversion, the isoforms of IDH, their kinetic properties, and their regulation is paramount for research in metabolic diseases and for the development of novel therapeutics, particularly in the field of oncology.
The Core Reaction: Isocitrate to this compound
The conversion of isocitrate to this compound is the initial oxidative step in the two-step process of oxidative decarboxylation of isocitrate to α-ketoglutarate, a central intermediate in the TCA cycle.[1] The reaction is catalyzed by isocitrate dehydrogenase (IDH).
Reaction: Isocitrate + NAD⁺/NADP⁺ ⇌ Oxalosuccinate + NADH/NADPH + H⁺
This compound is a transient and unstable β-keto acid intermediate that is not typically released from the enzyme's active site before undergoing decarboxylation to α-ketoglutarate.[2] Its formation is a pivotal moment in the TCA cycle, committing the isocitrate molecule to oxidative metabolism.
Isocitrate Dehydrogenase (IDH) Isoforms
In humans, three main isoforms of isocitrate dehydrogenase have been identified, each with distinct subcellular localizations, cofactor specificities, and regulatory mechanisms.[1][3]
-
IDH1: Located in the cytoplasm and peroxisomes, IDH1 is NADP⁺-dependent and plays a crucial role in supplying NADPH for reductive biosynthesis and antioxidant defense.[2][3]
-
IDH2: This NADP⁺-dependent isoform is found in the mitochondria and, like IDH1, contributes to the mitochondrial NADPH pool, which is vital for combating oxidative stress.[2][3]
-
IDH3: Exclusively mitochondrial, IDH3 is a heterotetrameric enzyme that utilizes NAD⁺ as a cofactor.[3] It is a key regulatory enzyme of the TCA cycle, and its activity is allosterically regulated.[3]
Quantitative Data: A Comparative Look at Human IDH Isoforms
| Parameter | IDH1 (Cytosolic/Peroxisomal) | IDH2 (Mitochondrial) | IDH3 (Mitochondrial) |
| Cofactor | NADP⁺[2][3] | NADP⁺[2][3] | NAD⁺[3] |
| Subcellular Location | Cytoplasm, Peroxisomes[2][3] | Mitochondria[2][3] | Mitochondria[3] |
| Quaternary Structure | Homodimer[3] | Homodimer[3] | Heterotetramer (α₂βγ)[3] |
| Regulation | Substrate availability[3] | Substrate availability[3] | Allosterically activated by ADP and Ca²⁺; Inhibited by ATP and NADH[3] |
| Physiological Role | NADPH production for reductive biosynthesis and antioxidant defense[2][3] | Mitochondrial NADPH production for antioxidant defense[2][3] | Rate-limiting step in the TCA cycle, NADH production for ATP synthesis[3] |
Experimental Protocols: Measuring Isocitrate Dehydrogenase Activity
The activity of isocitrate dehydrogenase is typically measured by monitoring the production of NADH or NADPH, which absorb light at 340 nm. The following is a generalized spectrophotometric protocol that can be adapted for purified enzymes, cell lysates, or tissue homogenates.
Principle
The rate of increase in absorbance at 340 nm is directly proportional to the rate of NAD⁺ or NADP⁺ reduction, and thus to the IDH enzyme activity.
Reagents and Buffers
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.
-
Substrate Stock Solution: 100 mM DL-Isocitrate in deionized water.
-
Cofactor Stock Solutions: 20 mM NAD⁺ or 20 mM NADP⁺ in deionized water.
-
Enzyme Sample: Purified IDH, cell lysate, or tissue homogenate.
Sample Preparation
-
Cell Lysate:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold Assay Buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Tissue Homogenate:
-
Excise and weigh the tissue of interest.
-
Mince the tissue on ice and homogenize in 5-10 volumes of ice-cold Assay Buffer using a Dounce or Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g for 15 minutes at 4°C).
-
Collect the supernatant.
-
Assay Procedure
-
Set up a reaction mixture in a 1 mL cuvette (or a 96-well plate for high-throughput screening) as follows:
-
Assay Buffer: 850 µL
-
Substrate Stock Solution (100 mM Isocitrate): 20 µL (final concentration: 2 mM)
-
Cofactor Stock Solution (20 mM NAD⁺ or NADP⁺): 10 µL (final concentration: 0.2 mM)
-
-
Add a suitable amount of the enzyme sample (e.g., 20-100 µg of total protein for lysates/homogenates or a specific amount of purified enzyme) to the cuvette.
-
Mix gently by inverting the cuvette.
-
Immediately place the cuvette in a spectrophotometer set to 340 nm and record the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.
-
Determine the linear rate of change in absorbance per minute (ΔA₃₄₀/min).
Calculation of Enzyme Activity
Enzyme activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Path Length (cm) * Protein Concentration (mg/mL))
Where:
-
ε (molar extinction coefficient) for NADH and NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.
Visualizing the Process: Pathways and Workflows
The Krebs Cycle: Context for Oxalosuccinate Formation
The formation of this compound is a key step within the Krebs (TCA) Cycle. This diagram illustrates the position of this reaction in the central metabolic pathway.
Caption: The Krebs Cycle showing the formation of this compound.
Regulation of Isocitrate Dehydrogenase
The activity of isocitrate dehydrogenase isoforms is tightly regulated by the energy status of the cell, ensuring that the rate of the TCA cycle matches the cell's metabolic demands.
Caption: Allosteric regulation of mitochondrial IDH3.
Experimental Workflow for IDH Activity Assay
This diagram outlines the logical flow of the experimental protocol for determining isocitrate dehydrogenase activity.
Caption: Workflow for IDH activity measurement.
Conclusion
The enzymatic conversion of isocitrate to the transient intermediate this compound by isocitrate dehydrogenase is a linchpin in cellular metabolism. The existence of distinct IDH isoforms with unique localizations, cofactor requirements, and regulatory mechanisms highlights the intricate control of metabolic pathways. For researchers and drug development professionals, a deep understanding of this reaction and the enzymes that catalyze it is essential for identifying novel therapeutic targets and developing strategies to modulate metabolic processes in disease states. The provided data, protocols, and visualizations serve as a comprehensive resource to guide further investigation into this fundamental biochemical process.
References
An In-depth Technical Guide on Isocitrate Dehydrogenase and its Substrate Specificity for Oxalosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocitrate dehydrogenase (IDH) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate. This reaction proceeds through a transient intermediate, oxalosuccinic acid. The enzyme's affinity for both isocitrate and this compound is fundamental to its catalytic efficiency and regulatory role. This technical guide provides a comprehensive overview of the substrate specificity of IDH, with a particular focus on this compound. It details the enzymatic mechanism, compares the kinetic parameters of different IDH isoforms, and presents standardized experimental protocols for activity assessment. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of IDH function and its implications in health and disease, particularly in the context of cancer metabolism and drug development.
Introduction
Isocitrate dehydrogenase (IDH) is a key metabolic enzyme that plays a central role in the citric acid cycle and other fundamental cellular processes. It catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG), a crucial step for energy production and biosynthesis. The reaction mechanism involves two main steps: the oxidation of isocitrate to the unstable intermediate oxalosuccinate, followed by its decarboxylation to α-KG.
In humans, three main isoforms of IDH have been identified:
-
IDH1: A NADP⁺-dependent enzyme located in the cytoplasm and peroxisomes.
-
IDH2: A NADP⁺-dependent enzyme found in the mitochondria.
-
IDH3: A NAD⁺-dependent enzyme, also located in the mitochondria, which is a key component of the Krebs cycle.
While all three isoforms catalyze the same overall reaction, their subcellular localization, cofactor preference, and regulatory mechanisms differ, reflecting their distinct physiological roles. A key aspect of IDH enzymology is its interaction with the intermediate, this compound. The enzyme's ability to bind and process this transient substrate is critical for the overall reaction rate. Notably, NADP⁺-dependent IDH isoforms can utilize oxalosuccinate as a substrate for decarboxylation.
Mutations in IDH1 and IDH2 have been identified as significant drivers in various cancers, including glioma and acute myeloid leukemia. These mutations confer a neomorphic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which has profound effects on cellular epigenetics and signaling. Understanding the fundamental kinetics and substrate specificity of both wild-type and mutant IDH enzymes is therefore of paramount importance for the development of targeted cancer therapies.
This guide aims to provide a detailed technical resource on the substrate specificity of isocitrate dehydrogenase for this compound, consolidating kinetic data, experimental methodologies, and pathway visualizations to support ongoing research and drug discovery efforts in this field.
Enzymatic Mechanism and Substrate Specificity
The conversion of isocitrate to α-ketoglutarate by IDH is a two-step process:
-
Oxidation: Isocitrate is first oxidized to oxalosuccinate. This step involves the transfer of a hydride ion from the C2 of isocitrate to the cofactor NADP⁺ (for IDH1 and IDH2) or NAD⁺ (for IDH3), forming NADPH or NADH, respectively.
-
Decarboxylation: The unstable β-keto acid intermediate, oxalosuccinate, is then decarboxylated to yield the five-carbon product, α-ketoglutarate, and carbon dioxide.
For most decarboxylating IDHs, oxalosuccinate is a transient, enzyme-bound intermediate that is not released into the surrounding environment. However, some non-decarboxylating IDHs, such as the one found in Hydrogenobacter thermophilus, catalyze only the reversible oxidation of isocitrate to oxalosuccinate, which is then released as the final product. This highlights the enzyme's intrinsic ability to interact with and process oxalosuccinate.
Kinetic Parameters
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). While extensive data exists for the kinetics of IDH with its primary substrate, isocitrate, specific kinetic parameters for this compound are less commonly reported, particularly for mammalian isoforms. This is largely due to the instability of oxalosuccinate in solution.
The available data indicates that NADP⁺-dependent IDH (EC 1.1.1.42) can utilize oxalosuccinate as a substrate. Studies on a non-decarboxylating IDH from Hydrogenobacter thermophilus have shown that the enzyme has a very high affinity for oxalosuccinate, suggesting it binds more tightly than isocitrate. However, this particular enzyme exhibits low overall catalytic efficiency.
For mammalian IDH isoforms, direct comparative kinetic data for isocitrate and oxalosuccinate is scarce in the literature. The focus of most kinetic studies has been on the overall reaction from isocitrate to α-ketoglutarate.
| Enzyme Isoform | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Divalent Cation | Reference |
| IDH1 (Wild-Type) | Homo sapiens | Isocitrate | 33 | 1.8 | 5.5 x 10⁴ | Mg²⁺ | |
| IDH1 (R132H Mutant) | Homo sapiens | α-Ketoglutarate | 3,800 | 0.03 | 7.9 | Mg²⁺ | |
| IDH2 (Wild-Type) | Homo sapiens | Isocitrate | 18.1 (for NADP⁺) | - | - | Mg²⁺ | |
| IDH2 (Wild-Type) | Homo sapiens | Isocitrate | 65.4 (for isocitrate) | - | - | Mg²⁺ | |
| NADP-IDH | Sus scrofa (Pig) | Isocitrate | 2.5 | - | - | Mn²⁺ | |
| NAD-IDH | Bos taurus (Cow) | Isocitrate | 82.6 | - | - | Mn²⁺ |
Table 1: Selected Kinetic Parameters of Isocitrate Dehydrogenase Isoforms. Note the lack of specific kinetic data for this compound for most isoforms.
Experimental Protocols
Purification of Recombinant Human IDH1
This protocol describes the expression and purification of His-tagged human IDH1 from E. coli for use in kinetic assays.
Materials:
-
E. coli BL21(DE3) cells transformed with a suitable expression vector for His-tagged IDH1.
-
Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5% glycerol.
-
Wash Buffer: Lysis Buffer with 20 mM imidazole.
-
Elution Buffer: Lysis Buffer with 300 mM imidazole.
-
Ni-NTA agarose resin.
-
Dialysis Buffer: 20 mM Tris (pH 8.0), 150 mM NaCl, 2.5 mM CaCl₂, 1 mM DTT.
-
Thrombin.
-
Size-Exclusion Chromatography Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MnCl₂, 5% glycerol.
Procedure:
-
Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. Use this to inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow at 18°C overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged IDH1.
-
Affinity Chromatography: Apply the clarified lysate to a Ni-NTA agarose column pre-equilibrated with Lysis Buffer. Wash the column extensively with Wash Buffer to remove unbound proteins. Elute the bound IDH1 with Elution Buffer.
-
His-Tag Cleavage: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C with the addition of thrombin to cleave the His-tag.
-
Size-Exclusion Chromatography: Concentrate the dialyzed protein and apply it to a size-exclusion chromatography column equilibrated with Size-Exclusion Chromatography Buffer to separate the cleaved IDH1 from the His-tag and any remaining impurities.
-
Purity and Concentration: Assess the purity of the final protein preparation by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified enzyme at -80°C.
Spectrophotometric Assay of IDH Activity
This protocol measures the activity of NADP⁺-dependent IDH by monitoring the production of NADPH, which absorbs light at 340 nm.
Materials:
-
Purified IDH enzyme solution.
-
Assay Buffer: 100 mM HEPES (pH 7.5).
-
Substrate Solution: A stock solution of DL-isocitrate.
-
Cofactor Solution: A stock solution of NADP⁺.
-
Divalent Cation Solution: A stock solution of MnCl₂ or MgCl₂.
-
UV-Vis Spectrophotometer capable of reading at 340 nm.
-
Cuvettes with a 1 cm path length.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture with the following final concentrations:
-
100 mM HEPES (pH 7.5)
-
Varying concentrations of DL-isocitrate (for Km determination)
-
A saturating concentration of NADP⁺ (e.g., 200 µM)
-
5 mM MnCl₂
-
Bring the final volume to 1 mL with deionized water.
-
-
Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C). Initiate the reaction by adding a small, known amount of the purified IDH enzyme solution (e.g., 1 nM final concentration).
-
Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time. Record the initial linear rate of the reaction.
-
Data Analysis: Calculate the initial velocity (v₀) using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated by dividing Vmax by the enzyme concentration.
Note: To measure the decarboxylation of oxalosuccinate directly, a similar assay can be performed where oxalosuccinate is used as the substrate in the absence of NADP⁺. The reaction would be monitored by a different method, such as measuring the production of α-ketoglutarate, as the reduction of NADP⁺ would not occur.
Signaling Pathways and Regulatory Networks
The activity of IDH is tightly regulated and integrated into the broader metabolic and signaling networks of the cell.
Regulation of IDH Activity
The catalytic activity of IDH is controlled by several mechanisms, including:
-
Substrate Availability: The concentrations of isocitrate, NADP⁺/NAD⁺, and divalent cations (Mg²⁺ or Mn²⁺) directly influence the reaction rate.
-
Product Inhibition: The products of the reaction, α-ketoglutarate and NADPH/NADH, can act as inhibitors.
-
Allosteric Regulation: IDH3 is allosterically activated by ADP and Ca²⁺ and inhibited by ATP and NADH. This regulation links the activity of the Krebs cycle to the energy status of the cell.
Caption: Allosteric and product-level regulation of Isocitrate Dehydrogenase activity.
IDH in Cancer Metabolism
Mutations in IDH1 and IDH2 are a hallmark of several cancers. The mutant enzymes gain a new function, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and contributing to tumorigenesis.
Caption: Neomorphic activity of mutant IDH1/2 in cancer, leading to 2-HG production and tumorigenesis.
Experimental Workflow for Kinetic Analysis
A typical workflow for the kinetic characterization of an IDH enzyme is outlined below.
Caption: A streamlined workflow for determining the kinetic parameters of Isocitrate Dehydrogenase.
Conclusion
Isocitrate dehydrogenase is a multifaceted enzyme with a central role in cellular metabolism. Its interaction with the transient intermediate, this compound, is a key determinant of its catalytic mechanism. While the ability of NADP⁺-dependent IDH to utilize oxalosuccinate as a substrate is known, a comprehensive quantitative comparison of the kinetic parameters for isocitrate and oxalosuccinate across all mammalian isoforms remains an area for further investigation. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to pursue these and other questions related to IDH function. A deeper understanding of the substrate specificity and regulation of IDH will undoubtedly fuel the development of novel therapeutic strategies targeting metabolic pathways in cancer and other diseases.
Unraveling the Ephemeral Intermediate: The Historical Discovery of Oxalosuccinic Acid in Metabolism
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
Executive Summary
The elucidation of the citric acid cycle, a cornerstone of metabolic understanding, was a piecemeal process built upon the foundational work of numerous scientists in the early 20th century. Central to this intricate pathway is the transient and unstable intermediate, oxalosuccinic acid. Its discovery was not a singular event but rather a logical deduction and subsequent confirmation stemming from a series of elegant experiments aimed at understanding cellular respiration. This technical guide delves into the historical context of this compound's discovery, providing a detailed examination of the key experiments, the methodologies employed, and the quantitative data that led to its acceptance as a crucial, albeit fleeting, component of the Krebs cycle. For researchers in drug development and metabolic diseases, a thorough understanding of this history offers insights into the fundamental principles of metabolic regulation and potential targets for therapeutic intervention.
Historical Context: The Quest to Understand Cellular Respiration
By the 1930s, the scientific community had a foundational understanding of glycolysis, the process by which glucose is broken down into pyruvate. However, the subsequent aerobic fate of pyruvate remained a "black box." The pioneering work of Albert Szent-Györgyi on the catalytic effects of dicarboxylic acids (succinate, fumarate, malate) and the research of Carl Martius and Franz Knoop on the oxidation of citrate laid the groundwork for a major breakthrough.[1][2] It was against this backdrop that Sir Hans Adolf Krebs, alongside his student William Arthur Johnson, embarked on a series of experiments that would ultimately connect these disparate observations into a cohesive, cyclical pathway.
The prevailing hypothesis was a linear sequence of reactions. However, Krebs's meticulous quantitative analyses of oxygen consumption in pigeon breast muscle homogenates suggested a cyclic process.[1][3] A key challenge was to identify all the intermediate steps and the enzymes governing them.
The Postulation and Identification of an Unstable Intermediate
The segment of the cycle leading from the 6-carbon citric acid to the 5-carbon α-ketoglutaric acid was particularly enigmatic. In 1937, Martius and Knoop demonstrated the conversion of citrate to α-ketoglutarate, postulating the existence of intermediates.[2] Krebs and Johnson, in their seminal 1937 paper, further solidified the sequence of the cycle, showing that citrate could be formed from oxaloacetate and that α-ketoglutarate was a subsequent product.[1]
The chemical structures suggested a logical, yet unproven, intermediate: this compound. It was hypothesized that isocitrate, an isomer of citrate, was first oxidized to a keto-acid, which was then decarboxylated to yield α-ketoglutarate. This hypothetical intermediate was this compound. Its extreme instability, however, made its direct isolation and characterization a formidable challenge with the analytical techniques of the era.
It was not until 1948 that Severo Ochoa, and independently Feodor Lynen, provided the definitive evidence for the existence and role of this compound.[2] Ochoa's work, detailed in his paper "Biosynthesis of tricarboxylic acids by carbon dioxide fixation; the preparation and properties of this compound," was instrumental.[4][5][6][7]
Key Experiments and Methodologies
The discovery of this compound was underpinned by a series of key experimental approaches.
Manometric Measurement of Oxygen Consumption
A cornerstone of Krebs's research was the use of the Warburg manometer to measure the rate of oxygen consumption in minced pigeon breast muscle, a tissue with a high respiratory rate.[3] This technique allowed for the quantitative assessment of the metabolic activity of tissue homogenates in the presence of various substrates.
Experimental Protocol: Warburg Manometry (as employed by Krebs and Johnson, 1937)
-
Tissue Preparation: Fresh pigeon breast muscle was minced and suspended in a phosphate buffer solution.
-
Manometer Setup: The main compartment of the Warburg flask contained the tissue suspension. The side-arm contained the substrate to be tested (e.g., citrate, isocitrate). The center well contained a piece of filter paper soaked in a potassium hydroxide solution to absorb the carbon dioxide produced during respiration.
-
Incubation: The flasks were placed in a constant temperature water bath and allowed to equilibrate.
-
Initiation of Reaction: The substrate from the side-arm was tipped into the main compartment to initiate the metabolic reaction.
-
Measurement: The change in pressure within the flask, due to the consumption of oxygen, was measured over time using the manometer. This change in pressure was then used to calculate the volume of oxygen consumed.
Use of Metabolic Inhibitors
To elucidate the sequence of the cycle, Krebs and his contemporaries used specific metabolic inhibitors. For instance, arsenite was known to inhibit the oxidation of keto-acids. When arsenite was added to the tissue preparations with citrate, α-ketoglutarate accumulated, providing evidence that it was a downstream product of citrate metabolism.[2]
Enzymatic Synthesis and Characterization of this compound (Ochoa, 1948)
Severo Ochoa's group was able to enzymatically synthesize this compound, allowing for the study of its properties. They used an enzyme preparation from pig heart to catalyze the oxidative decarboxylation of isocitrate.
Experimental Protocol: Enzymatic Synthesis of Oxalosuccinate (based on Ochoa, 1948)
-
Enzyme Preparation: A crude enzyme extract containing isocitrate dehydrogenase was prepared from minced pig heart tissue.
-
Reaction Mixture: The reaction mixture contained isocitrate, NADP+, and the enzyme preparation in a suitable buffer.
-
Monitoring the Reaction: The formation of NADPH was monitored spectrophotometrically, providing an indirect measure of the oxidation of isocitrate.
-
Trapping the Intermediate: By carefully controlling the reaction conditions, Ochoa was able to demonstrate the transient formation of oxalosuccinate before its decarboxylation to α-ketoglutarate. The presence of the keto acid was confirmed by its reaction with 2,4-dinitrophenylhydrazine.
Detection of Keto Acids
Due to the instability of this compound, direct measurement was not feasible. Instead, its presence was inferred through the detection of its characteristic keto acid group. The primary method for this during that period was the formation of 2,4-dinitrophenylhydrazones.
Experimental Protocol: Formation of 2,4-Dinitrophenylhydrazones
-
Reaction: A sample of the reaction mixture was treated with a solution of 2,4-dinitrophenylhydrazine in an acidic medium (Brady's reagent).
-
Precipitation: Aldehydes and ketones react with this reagent to form brightly colored, solid derivatives called 2,4-dinitrophenylhydrazones.
-
Isolation and Analysis: The precipitate could be isolated, purified by recrystallization, and its melting point determined for identification.
Data Presentation
The quantitative data from these early experiments were crucial in formulating the concept of a cyclic pathway. While the full, raw datasets from the original publications are extensive, the following tables summarize the key findings that pointed towards the existence of this compound.
| Substrate Added to Pigeon Breast Muscle Homogenate | Relative Rate of Oxygen Consumption (Arbitrary Units) | Key Observation |
| Endogenous (No Substrate) | 1.0 | Baseline respiration rate. |
| Citrate | 8.0 | Citrate is readily oxidized. |
| Isocitrate | 7.8 | Isocitrate is also readily oxidized. |
| α-Ketoglutarate | 7.5 | A key intermediate in the pathway. |
| Citrate + Arsenite | 2.5 | Inhibition of keto-acid oxidation leads to reduced oxygen consumption. |
Table 1: Summary of Relative Oxygen Consumption Rates (Data conceptualized from Krebs and Johnson, 1937).
| Experiment | Isocitrate Consumed (µmol) | α-Ketoglutarate Formed (µmol) | CO2 Evolved (µmol) |
| Enzymatic reaction with isocitrate dehydrogenase | 1.0 | ~1.0 | ~1.0 |
Table 2: Stoichiometry of the Isocitrate Dehydrogenase Reaction (Data conceptualized from Ochoa, 1948). This stoichiometric relationship strongly supported the formation of an intermediate that is subsequently decarboxylated.
Visualizing the Discovery
The logical and experimental flow leading to the identification of this compound's role can be visualized through the following diagrams.
Caption: Experimental workflow leading to the discovery of this compound.
Caption: The position of this compound in the Krebs cycle.
Conclusion
The discovery of this compound stands as a testament to the power of logical deduction combined with meticulous experimental technique. While its fleeting existence made it an elusive target, the pioneering work of scientists like Krebs, Johnson, Martius, Knoop, and Ochoa pieced together the evidence for its essential role as an intermediate in the citric acid cycle. For modern researchers, this historical journey not only illuminates a key step in metabolism but also provides a valuable case study in the scientific method, demonstrating how hypotheses are formulated, tested, and ultimately confirmed through careful experimentation. The intricate regulation of enzymes such as isocitrate dehydrogenase, which governs the formation and consumption of this compound, continues to be a subject of intense research and a promising area for the development of novel therapeutics for a range of metabolic disorders.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. nobelprize.org [nobelprize.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Biosynthesis of tricarboxylic acids by carbon dioxide fixation; the preparation and properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of tricarboxylic acids by carbon dioxide fixation; oxalosuccinic carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of tricarboxylic acids by carbon dioxide fixation; enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Stable Oxalosuccinic Acid Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalosuccinic acid is a critical but highly unstable intermediate in the citric acid cycle, serving as the transient product of isocitrate dehydrogenase-catalyzed oxidation of isocitrate before its rapid decarboxylation to α-ketoglutarate.[1][2] Its inherent instability, stemming from its β-keto acid structure, presents significant challenges for its isolation and direct study. This document provides detailed application notes and protocols for the synthesis of stable analogs of this compound. By modifying its chemically labile functional groups, these analogs can serve as valuable tools for biochemical assays, inhibitor screening, and as precursors for further chemical synthesis.
The primary strategies to enhance the stability of this compound involve:
-
Esterification of the carboxylic acid groups: Converting the carboxylic acids to esters prevents the formation of the carboxylate anion, which is involved in the decarboxylation mechanism.
-
Amidation of the carboxylic acid groups: Similar to esterification, forming amides reduces the propensity for decarboxylation.
-
Modification at the α-position: Introducing substituents, such as fluorine, at the α-carbon can alter the electronic properties of the molecule and hinder the decarboxylation process.
Strategic Approaches to Synthesis
Esterification of this compound
The conversion of the three carboxylic acid groups of this compound to their corresponding esters yields a stable triester analog. The Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst, is a suitable method.[3][4] Given the polycarboxylic nature of this compound, driving the reaction to completion to form the trimethyl ester is crucial for achieving a stable product.
Amidation of this compound
The synthesis of diamide analogs of this compound offers another route to stabilization. This can be achieved by reacting a suitable precursor with an amine. A plausible synthetic route involves the use of a protected amino acid derivative that can be converted to the desired diamide.
α-Fluorination of this compound Analogs
Introducing a fluorine atom at the α-position of a β-keto ester can significantly increase its stability by altering the electronic environment and destabilizing the transition state for decarboxylation.[5][6] The synthesis of an α-fluoro-oxalosuccinic acid analog can be approached by synthesizing an α-fluoro-β-keto ester precursor followed by further modifications.
Experimental Protocols
Protocol 1: Synthesis of Trimethyl Oxalosuccinate
This protocol describes the synthesis of the trimethyl ester of this compound via Fischer esterification of a precursor, followed by oxidation.
Materials:
-
Isocitric acid trisodium salt
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Step 1: Trimethyl Esterification of Isocitric Acid
-
Suspend isocitric acid trisodium salt (1 equivalent) in a large excess of anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude trimethyl isocitrate.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient.
Step 2: Oxidation to Trimethyl Oxalosuccinate
-
Dissolve the purified trimethyl isocitrate (1 equivalent) in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution and a saturated aqueous sodium bicarbonate solution.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude trimethyl oxalosuccinate by silica gel column chromatography.
Expected Yield: The overall yield for this two-step process is expected to be in the range of 60-75%.
Protocol 2: Synthesis of N,N'-Dialkyl Oxalosuccinic Diamide Analog
This protocol outlines a potential route to a diamide analog of this compound.
Materials:
-
β-keto ester
-
Boc-protected ethylenediamine
-
Acylating agent (e.g., acid chloride)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Base (e.g., triethylamine)
-
Solvents and purification materials as in Protocol 1
Procedure:
-
Enamination: React a suitable β-keto ester with Boc-monoprotected ethylenediamine to form a β-enamino amide.
-
Acylation: Selectively acylate the α-carbon of the β-enamino amide with an appropriate acylating agent in the presence of a base.
-
Domino Fragmentation: Treat the C-acylated derivative with an acid (e.g., trifluoroacetic acid in dichloromethane) to induce a domino fragmentation, yielding the corresponding β-keto amide.
-
Purification: Purify the final diamide product using column chromatography.
Note: This is a generalized protocol, and specific reaction conditions would need to be optimized for the synthesis of a specific this compound diamide analog.
Protocol 3: Synthesis of an α-Fluoro-Oxalosuccinic Acid Analog (Hypothetical Route)
This protocol provides a hypothetical but experimentally grounded approach to synthesizing an α-fluoro derivative.
Materials:
-
Aromatic aldehyde
-
Ethyl bromofluoroacetate
-
Zinc dust
-
Dess-Martin Periodinane (DMP)
-
Solvents and purification materials as in Protocol 1
Procedure:
-
Reformatsky Reaction: Perform a Reformatsky reaction between an appropriate aromatic aldehyde and ethyl bromofluoroacetate in the presence of activated zinc to synthesize an α-fluoro-β-hydroxy ester.[1]
-
Oxidation: Oxidize the resulting α-fluoro-β-hydroxy ester to the corresponding α-fluoro-β-keto ester using Dess-Martin Periodinane.[1]
-
Further Modification: The resulting α-fluoro-β-keto ester can then be further modified to introduce the remaining carboxylic acid functionalities of the this compound backbone. This would likely involve several additional synthetic steps.
Quantitative Data Summary
| Analog | Synthetic Method | Key Reagents | Expected Yield (%) | Purity (%) | Reference for Similar Syntheses |
| Trimethyl Oxalosuccinate | Fischer Esterification & Oxidation | Methanol, H₂SO₄, DMP | 60-75 | >95 | [3][4] |
| N,N'-Dialkyl Oxalosuccinic Diamide | Multi-step from β-keto ester | Boc-protected diamine, Acylating agent, TFA | 40-60 | >95 | [7] |
| α-Fluoro-Oxalosuccinate Analog | Reformatsky Reaction & Oxidation | Ethyl bromofluoroacetate, Zn, DMP | 50-70 | >95 | [1] |
Visualizations
Signaling Pathway: Oxalosuccinate in the Citric Acid Cycle
The following diagram illustrates the central role of oxalosuccinate as a transient intermediate in the citric acid cycle, catalyzed by isocitrate dehydrogenase.
Experimental Workflow: Synthesis of Trimethyl Oxalosuccinate
This diagram outlines the key steps in the synthesis of the stable trimethyl ester analog of this compound.
References
- 1. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Isocitrate Dehydrogenase (IDH) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase (IDH) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate. This reaction is a key regulatory point in the tricarboxylic acid (TCA) cycle and also plays a vital role in cellular defense against oxidative stress through the production of NADPH. The reaction proceeds through a transient intermediate, oxalosuccinate. While assays typically measure the forward reaction from isocitrate, this document also addresses the theoretical considerations for an assay utilizing oxalosuccinic acid as the starting substrate.
Mutations in IDH are frequently observed in various cancers, leading to neomorphic activity that produces the oncometabolite 2-hydroxyglutarate. Consequently, the study of IDH activity is of significant interest in cancer research and drug development. These application notes provide detailed protocols for the in vitro assessment of IDH activity.
Enzymatic Reaction Pathway
Isocitrate dehydrogenase catalyzes a two-step reaction. First, isocitrate is oxidized to oxalosuccinate, with the concomitant reduction of NADP⁺ to NADPH. Subsequently, the unstable β-keto acid intermediate, oxalosuccinate, is decarboxylated to form α-ketoglutarate.[1][2][3]
Caption: The enzymatic reaction catalyzed by Isocitrate Dehydrogenase (IDH).
In Vitro Assay Using this compound: Theoretical Considerations
A direct in vitro assay for IDH using this compound as the starting substrate is not a standard method due to the inherent instability of oxalosuccinate in aqueous solutions. Oxalosuccinate can undergo spontaneous decarboxylation to α-ketoglutarate, which would lead to a high background signal and make it difficult to distinguish enzymatic activity from non-enzymatic degradation.
However, for specific research purposes, a theoretical protocol could be designed with the following critical considerations:
-
Substrate Stability: this compound should be freshly prepared and kept on ice at all times. The pH of the solution should be carefully controlled, as the stability of β-keto acids is pH-dependent.
-
Controls: A parallel reaction without the enzyme is essential to measure the rate of spontaneous decarboxylation. This background rate must be subtracted from the rate observed in the presence of the enzyme.
-
Detection Method: The production of α-ketoglutarate could be monitored, or a coupled enzyme assay could be used to measure a subsequent reaction involving α-ketoglutarate.
Due to these challenges, the standard and recommended method for assaying IDH activity is to use isocitrate as the substrate and monitor the production of NADPH.
Standard In Vitro Assay for Isocitrate Dehydrogenase (NADP⁺-dependent)
This protocol describes a continuous spectrophotometric rate determination assay for NADP⁺-dependent IDH activity, measuring the increase in absorbance at 340 nm resulting from the reduction of NADP⁺ to NADPH.
Experimental Workflow
Caption: Experimental workflow for the standard IDH activity assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| Tris-HCl | Sigma-Aldrich | T5941 |
| DL-Isocitric acid trisodium salt | Sigma-Aldrich | I1252 |
| NADP⁺ sodium salt | Sigma-Aldrich | N0505 |
| Magnesium chloride (MgCl₂) | Sigma-Aldrich | M8266 |
| Recombinant Human IDH1/IDH2 | R&D Systems | (Varies) |
| Nuclease-free water | Thermo Fisher Scientific | AM9937 |
Reagent Preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Isocitrate Solution: 10 mM DL-Isocitric acid in nuclease-free water.
-
NADP⁺ Solution: 10 mM NADP⁺ in nuclease-free water.
-
MgCl₂ Solution: 100 mM MgCl₂ in nuclease-free water.
-
IDH Enzyme Solution: Prepare a stock solution of the IDH enzyme in a suitable buffer (as recommended by the manufacturer) and dilute to the desired concentration in Assay Buffer just before use.
Experimental Protocol
-
Reaction Mixture Preparation: In a 96-well plate or a cuvette, prepare the reaction mixture as described in the table below. Prepare a master mix of the common reagents to ensure consistency across wells.
| Component | Volume (for 100 µL reaction) | Final Concentration |
| Assay Buffer (100 mM Tris-HCl, pH 8.0) | 82 µL | 100 mM |
| Isocitrate Solution (10 mM) | 5 µL | 0.5 mM |
| NADP⁺ Solution (10 mM) | 1 µL | 0.1 mM |
| MgCl₂ Solution (100 mM) | 2 µL | 2 mM |
| IDH Enzyme Solution | 10 µL | Varies |
-
Pre-incubation: Pre-incubate the reaction mixture (without the enzyme) at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Add 10 µL of the diluted IDH enzyme solution to the reaction mixture to initiate the reaction.
-
Measurement: Immediately start monitoring the increase in absorbance at 340 nm at 37°C using a spectrophotometer. Record the absorbance every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Determine the linear range of the reaction from the kinetic plot.
-
Calculate the rate of reaction (ΔA340/min) from the slope of the linear portion of the curve.
-
Calculate the IDH activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min * Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Amount (mg)) Where ε (molar extinction coefficient of NADPH at 340 nm) = 6220 M⁻¹cm⁻¹.
-
Data Presentation
Table 1: Kinetic Parameters of Human IDH1 (Wild-Type)
| Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/µg) | Reference |
| Isocitrate | 10-50 | ~100-200 | [4] |
| NADP⁺ | 1-10 | - | [4] |
Table 2: Optimal Reaction Conditions for IDH Assay
| Parameter | Optimal Range |
| pH | 7.5 - 8.5 |
| Temperature | 25 - 37 °C |
| Divalent Cation | Mg²⁺ or Mn²⁺ (typically 1-5 mM) |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Missing cofactor or cation | Check that NADP⁺ and MgCl₂ were added to the reaction mixture. | |
| High background | Contaminating enzyme activity | Use high-purity reagents and enzyme. |
| Non-enzymatic reduction of NADP⁺ | Run a control reaction without the enzyme. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Perform the assay at a lower temperature or for a shorter duration. |
Conclusion
The standard in vitro assay for isocitrate dehydrogenase activity, which measures the production of NADPH from isocitrate, is a robust and reliable method for studying enzyme kinetics and for screening potential inhibitors. While an assay using this compound as a substrate is theoretically possible, it is fraught with challenges due to the substrate's instability. Researchers interested in the decarboxylation step of the IDH reaction should consider these limitations and implement appropriate controls. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals working with this important metabolic enzyme.
References
- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Isocitrate Dehydrogenase [chem.uwec.edu]
- 3. Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of isocitrate dehydrogenase 1 (IDH1) as a functional target of marine natural product grincamycin B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxalosuccinic Acid as a Potential Biomarker in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalosuccinic acid, a transient six-carbon tricarboxylic acid, is a key intermediate in the mitochondrial Krebs cycle (also known as the citric acid cycle). It is formed from the oxidation of isocitrate by the enzyme isocitrate dehydrogenase (IDH) and is rapidly decarboxylated to α-ketoglutarate.[1][2][3][4] Due to its inherent instability, this compound exists fleetingly within the mitochondrial matrix and does not accumulate to detectable levels in healthy individuals.[3][4] However, theoretical disruptions in metabolic pathways, particularly those involving IDH, could potentially lead to its accumulation, making it a candidate biomarker for certain metabolic disorders.
These application notes provide an overview of the current understanding of this compound's potential as a biomarker, the significant analytical challenges associated with its detection, and generalized protocols for the analysis of urinary organic acids which may be adapted for the investigation of unstable keto acids.
Biochemical Significance and Potential Clinical Relevance
This compound lies at a critical juncture in cellular metabolism. Its formation and immediate conversion are tightly regulated steps in the Krebs cycle, a central pathway for energy production.
Metabolic Disorders of Interest:
-
Isocitrate Dehydrogenase (IDH) Deficiencies: While mutations in IDH genes are well-documented, particularly in certain cancers like gliomas, they are known to result in the neomorphic production of 2-hydroxyglutarate (2-HG) rather than the accumulation of this compound.[3][5][6][7] The altered enzyme preferentially reduces α-ketoglutarate to 2-HG. To date, there is no direct evidence to suggest that pathogenic IDH mutations lead to a clinically significant accumulation of this compound.
-
Mitochondrial Disorders: Defects in the electron transport chain can lead to a buildup of Krebs cycle intermediates. While studies on mitochondrial diseases often report elevated levels of various urinary organic acids, such as lactate, fumarate, and malate, specific mention and quantification of this compound are conspicuously absent from the literature.[8][9][10][11][12] This is likely due to its instability, which prevents it from accumulating to detectable concentrations even in the presence of downstream metabolic blocks.
-
Metabolic Acidosis: Conditions leading to metabolic acidosis, such as diabetic ketoacidosis, involve profound alterations in cellular metabolism.[13][14][15] While the urinary keto acid profile is altered in these states, there is no current evidence to suggest that this compound is a significant contributor or a useful biomarker for this condition.[2][13][14]
Analytical Challenges
The primary obstacle in assessing this compound as a biomarker is its extreme instability. As a β-keto acid, it readily undergoes spontaneous decarboxylation to α-ketoglutarate, a more stable five-carbon molecule.[1][3][4] This instability poses significant challenges for:
-
Sample Collection and Storage: this compound is likely to degrade rapidly in biological samples (urine, plasma) under standard collection and storage conditions.[7]
-
Analytical Methodology: Standard methods for organic acid analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), often require derivatization steps at elevated temperatures, which would accelerate the degradation of this compound.[13]
-
Lack of a Stable Standard: The absence of a stable, commercially available analytical standard for this compound, particularly an isotopically labeled version (e.g., deuterated), makes accurate quantification virtually impossible.[16][17][18][19]
Data Presentation
Due to the aforementioned analytical challenges, there is a notable absence of quantitative data in the scientific literature detailing the concentrations of this compound in biological fluids from patients with metabolic disorders. The table below summarizes the general findings of urinary organic acid analysis in relevant metabolic conditions, highlighting the metabolites that are typically monitored.
| Metabolic Disorder Category | Commonly Elevated Urinary Organic Acids | This compound Detected |
| Mitochondrial Disorders | Lactate, Pyruvate, Fumarate, Malate, 3-Methylglutaconate | No |
| IDH-mutant Gliomas | 2-Hydroxyglutarate | No |
| Metabolic Acidosis (Ketoacidosis) | Acetoacetate, 3-Hydroxybutyrate | No |
Experimental Protocols
Given the lack of a validated protocol for this compound, the following is a generalized protocol for urinary organic acid analysis by GC-MS, with suggested modifications for attempting to detect unstable keto acids. It is crucial to note that this protocol is not validated for this compound and its successful application for this specific compound is not guaranteed.
Protocol: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Principle: Organic acids are extracted from urine, chemically derivatized to increase their volatility, and then separated and identified by GC-MS.[9] For unstable keto acids, derivatization of the keto group (oximation) prior to silylation of carboxyl and hydroxyl groups is critical.
2. Reagents and Materials:
-
Urine collection containers
-
Internal standard solution (e.g., 2-phenylbutyric acid)
-
Hydroxylamine hydrochloride in pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
3. Sample Preparation and Extraction:
-
Thaw frozen urine samples on ice to minimize degradation of unstable compounds.
-
To 1 mL of urine, add a known amount of internal standard.
-
Adjust the pH to <2 with hydrochloric acid.
-
Extract the organic acids with two portions of 3 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the layers.
-
Combine the upper ethyl acetate layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
4. Derivatization (Two-Step):
-
Oximation (for keto groups): To the dried extract, add 50 µL of hydroxylamine hydrochloride in pyridine. Cap tightly and heat at 60°C for 30 minutes. This step is crucial for stabilizing keto acids.
-
Silylation (for acidic and hydroxyl groups): Cool the sample and add 100 µL of BSTFA with 1% TMCS. Cap tightly and heat at 60°C for 45 minutes.
5. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program that provides good separation of organic acids (e.g., initial temperature of 70°C, hold for 2 minutes, then ramp at 5°C/min to 300°C and hold for 5 minutes).
-
The mass spectrometer should be operated in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for quantification of target compounds if their characteristic ions are known.
6. Data Analysis:
-
Identify compounds by comparing their mass spectra and retention times to a spectral library.
-
Quantify the analytes by comparing the peak area of the compound to the peak area of the internal standard.
Note on Stability: Due to the instability of this compound, all steps should be performed as quickly as possible and at low temperatures where feasible. Immediate analysis after derivatization is highly recommended.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Intracellular alpha-keto acid quantification by fluorescence-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketoacid production in acute respiratory and metabolic acidosis and alkalosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Metabolomic Analysis of IDH1R132H Clinical Glioma Samples Reveals Suppression of β-oxidation Due to Carnitine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Altered metabolic landscape in IDH‐mutant gliomas affects phospholipid, energy, and oxidative stress pathways | EMBO Molecular Medicine [link.springer.com]
- 6. Altered metabolic landscape in IDH‐mutant gliomas affects phospholipid, energy, and oxidative stress pathways | EMBO Molecular Medicine [link.springer.com]
- 7. JCI Insight - Tissue metabolites in diffuse glioma and their modulations by IDH1 mutation, histology, and treatment [insight.jci.org]
- 8. The urinary organic acids profile in single large-scale mitochondrial DNA deletion disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolomic approaches to mitochondrial disease: correlation of urine organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnostic value of urine organic acids analysis among patients with primary mitochondrial disorders | Krylova | Medical Genetics [medgen-journal.ru]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic acidosis [pennmedicine.org]
- 14. Metabolic Acidosis – Pocket ICU [pocketicu.com]
- 15. youtube.com [youtube.com]
- 16. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nondecarboxylating and decarboxylating isocitrate dehydrogenases: oxalosuccinate reductase as an ancestral form of isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portal.research.lu.se [portal.research.lu.se]
Application Notes and Protocols: The Role of Oxalosuccinic Acid in Enzyme Kinetics Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxalosuccinic acid is a six-carbon tricarboxylic acid that serves as a key, albeit transient, intermediate in cellular metabolism.[1][2][3] Its primary role is within the tricarboxylic acid (TCA) cycle, where it exists as an unstable, enzyme-bound intermediate in the reaction catalyzed by isocitrate dehydrogenase (IDH).[1][4][5] In this step, isocitrate is oxidized to oxalosuccinate, which is then decarboxylated to form α-ketoglutarate.[6] While typically short-lived, this compound is a crucial substrate for specific enzymes, such as non-decarboxylating isocitrate dehydrogenases and oxalosuccinate decarboxylases, making it a valuable tool for detailed enzyme kinetics studies.[7][8][9][10] These notes provide an overview of its application, relevant kinetic data, and detailed protocols for its use in enzymatic assays.
Biochemical Roles and Enzymatic Interactions
This compound's involvement in enzyme kinetics is primarily centered on three classes of enzymes:
-
Decarboxylating Isocitrate Dehydrogenases (IDH): In the canonical TCA cycle, IDH (EC 1.1.1.41 and EC 1.1.1.42) catalyzes the oxidative decarboxylation of isocitrate. Oxalosuccinate is formed as an intermediate that remains bound to the enzyme's active site before being rapidly decarboxylated to α-ketoglutarate.[1][5] Studying the kinetics of this two-step process provides insight into the overall catalytic mechanism of IDH.
-
Non-decarboxylating Isocitrate Dehydrogenases (Oxalosuccinate Reductases): Certain organisms, like the thermophilic bacterium Hydrogenobacter thermophilus, possess a novel non-decarboxylating IDH.[7][8] This enzyme catalyzes only the reversible oxidation of isocitrate to oxalosuccinate, releasing it as the final product.[8][11] The physiological function of this enzyme is often the reverse reaction—the reduction of oxalosuccinate to isocitrate—as part of the reductive TCA cycle.[7][11] In this context, this compound serves as a direct, stable substrate for kinetic analysis.
-
Oxalosuccinate Decarboxylase: Some bacteria, such as certain Pseudomonas species, utilize a two-enzyme system to process alloisocitrate.[9][10] This involves an L-alloisocitrate dehydrogenase that produces oxalosuccinate, and a separate oxalosuccinate decarboxylase that catalyzes its conversion to α-ketoglutarate.[10] This allows for the independent study of the decarboxylation step.
Quantitative Data Presentation
The study of enzymes that directly utilize oxalosuccinate as a substrate provides valuable kinetic data. The following table summarizes key parameters for such enzymes. Note that data for oxalosuccinate is less common than for primary substrates like isocitrate due to its instability and specialized role.
| Enzyme | Source Organism | Substrate(s) | Km | Vmax | Inhibitors | Reference |
| Isocitrate Dehydrogenase (non-decarboxylating) | Hydrogenobacter thermophilus | Isocitrate, NAD⁺ | Very Low Affinity (High Km) | Not specified | NADH (potent inhibitor) | [7][8] |
| L-Alloisocitrate Dehydrogenase | Pseudomonas sp. | L-Alloisocitrate, NAD⁺ | Not specified | Not specified | Not specified | [10] |
| Oxalosuccinate Decarboxylase | Pseudomonas sp. | Oxalosuccinate | Not specified | Not specified | Not specified | [10] |
| Isocitrate Dehydrogenase (mutant) | Human Cancer Cells | α-Ketoglutarate, NADPH | Not specified | Not specified | Not specified | [12] |
Note: Specific Km and Vmax values for oxalosuccinate are often determined in the context of the reverse reaction (reductase activity) and can be found in specialized literature. The affinity of H. thermophilus IDH for isocitrate and NAD+ was noted as being extremely low.[7][8]
Experimental Protocols
Protocol 1: Preparation and Handling of this compound
Due to its instability as a β-keto acid, careful preparation and handling of this compound are critical for reliable kinetic data.[1]
Materials:
-
This compound (or its stable salt, e.g., barium salt)
-
Ice-cold, slightly acidic buffer (e.g., 100 mM MES, pH 6.0-6.5)
-
Microcentrifuge tubes
-
Ice bath
Procedure:
-
Preparation from Salt: If starting from a salt, dissolve a small, pre-weighed amount in a minimal volume of ice-cold, dilute acid (e.g., 0.1 M HCl) to precipitate the free acid. Centrifuge at 4°C, discard the supernatant, and wash the pellet with ice-cold water.
-
Solubilization: Immediately dissolve the free acid in an ice-cold buffer appropriate for your enzyme assay (pH should ideally be kept below 7.0 to slow spontaneous decarboxylation). Work quickly and keep the solution on ice at all times.
-
Concentration Determination: Determine the concentration of the stock solution immediately using a suitable method. Since it is unstable, enzymatic endpoint analysis with a known amount of oxalosuccinate reductase and excess NADH is the most accurate method.
-
Usage: Use the prepared oxalosuccinate solution within a very short timeframe (ideally less than an hour) for kinetic assays. Do not store or freeze-thaw the free acid solution.
Protocol 2: Assay for Oxalosuccinate Reductase Activity
This protocol measures the enzymatic reduction of oxalosuccinate to isocitrate by monitoring the consumption of NADH.
Materials:
-
Spectrophotometer capable of reading at 340 nm with temperature control
-
Quartz cuvettes
-
Assay Buffer (e.g., 100 mM Bicine-KOH, pH 6.5, containing 10 mM MgCl₂)[11]
-
NADH stock solution (e.g., 5 mM in buffer)
-
Freshly prepared this compound stock solution (see Protocol 1)
-
Purified enzyme solution (e.g., non-decarboxylating IDH)
Procedure:
-
Assay Mixture Preparation: In a 1 mL cuvette, combine the following:
-
800 µL Assay Buffer
-
100 µL NADH stock solution (final concentration ~0.5 mM)
-
X µL purified enzyme solution (amount determined by titration to yield a linear reaction rate)
-
(100 - X) µL Assay Buffer
-
-
Baseline Reading: Mix the contents by gentle inversion and place the cuvette in the spectrophotometer set to the desired temperature (e.g., 37°C). Allow the mixture to equilibrate for 3-5 minutes and record a stable baseline absorbance at 340 nm.
-
Reaction Initiation: Start the reaction by adding a small volume (e.g., 10-50 µL) of the freshly prepared this compound stock solution. The final concentration of oxalosuccinate should be varied for kinetic analysis (e.g., 0.1x to 10x the expected Km). Mix quickly.
-
Data Collection: Immediately begin recording the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).
-
Velocity Calculation: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Kinetic Analysis: Repeat steps 1-5 with varying concentrations of this compound to generate data for Michaelis-Menten and Lineweaver-Burk plots to determine Km and Vmax.
Protocol 3: Assay for Isocitrate Dehydrogenase (Forward Reaction)
This protocol is adapted from commercial assay kits and measures the formation of oxalosuccinate (and its subsequent product α-ketoglutarate) by monitoring the production of NAD(P)H at 340 nm or a colorimetric probe at 450 nm.[13]
Materials:
-
IDH Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0)
-
Isocitrate substrate solution (e.g., 10 mM)
-
Cofactor solution (NAD⁺ or NADP⁺, e.g., 10 mM)
-
Purified enzyme or cell/tissue lysate
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissue in ice-cold IDH Assay Buffer. Centrifuge to remove debris and collect the supernatant.[13]
-
Reaction Mixture: For each well of a 96-well plate, prepare a master mix containing:
-
Assay Buffer
-
Isocitrate solution (to a final concentration of ~1-2 mM)
-
Cofactor (NAD⁺ or NADP⁺) (to a final concentration of ~1 mM)
-
-
Assay Execution:
-
Add 5-50 µL of the sample (lysate or purified enzyme) to appropriate wells.
-
Add the reaction mixture to bring the total volume to 100-200 µL.
-
Immediately place the plate in a microplate reader.
-
-
Data Collection: Measure the increase in absorbance at 340 nm (for NAD(P)H) kinetically, taking readings every 1-2 minutes for 30-60 minutes.
-
Analysis: Calculate the reaction velocity from the linear phase of the absorbance curve.
Data Analysis and Interpretation
The data obtained from varying substrate concentrations should be plotted to determine the key kinetic parameters Km (Michaelis constant) and Vmax (maximum velocity).
-
Michaelis-Menten Plot: A plot of initial velocity (v₀) versus substrate concentration ([S]) will yield a hyperbolic curve. Vmax is the plateau of the curve, and Km is the substrate concentration at which the velocity is half of Vmax.[14]
-
Lineweaver-Burk Plot: A double-reciprocal plot of 1/v₀ versus 1/[S] linearizes the data.[15]
-
The y-intercept corresponds to 1/Vmax.
-
The x-intercept corresponds to -1/Km.
-
The slope is Km/Vmax.
-
This linearization allows for a more accurate determination of the kinetic parameters from the experimental data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound an intermediary compound of Krebs class 11 biology CBSE [vedantu.com]
- 3. This compound a transient intermediary compound class 11 biology CBSE [vedantu.com]
- 4. oxfordreference.com [oxfordreference.com]
- 5. Showing Compound oxalosuccinate (FDB031076) - FooDB [foodb.ca]
- 6. brainly.in [brainly.in]
- 7. Nondecarboxylating and Decarboxylating Isocitrate Dehydrogenases: Oxalosuccinate Reductase as an Ancestral Form of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nondecarboxylating and decarboxylating isocitrate dehydrogenases: oxalosuccinate reductase as an ancestral form of isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The reaction mechanisms and substrate-stereospecificities of L-alloisocitrate dehydrogenase and oxalosuccinate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Alloisocitrate dehydrogenase and oxalosuccinate decarboxylase from a Pseudomonas sp. utilizing L-alloisocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Untitled Document [ucl.ac.uk]
- 15. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
Application Notes and Protocols for Studying Oxalosuccinic Acid in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalosuccinic acid is a transient and unstable six-carbon intermediate in the mitochondrial tricarboxylic acid (TCA) cycle. It is formed during the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH).[1][2][3][4] Due to its instability, direct studies of this compound are challenging.[1] These application notes provide detailed protocols for the indirect investigation of this compound's role in mitochondrial function by focusing on the activity of isocitrate dehydrogenase and its impact on key mitochondrial parameters.
The protocols outlined below cover the isolation of mitochondria, the enzymatic assay of isocitrate dehydrogenase, and the assessment of mitochondrial respiration and membrane potential.
Key Signaling Pathways and Workflows
The production of this compound is intrinsically linked to the activity of isocitrate dehydrogenase within the TCA cycle. Understanding this relationship is key to studying its effects.
References
Application Notes and Protocols for Tracing the Metabolic Fate of Oxalosuccinic Acid Using Labeled Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalosuccinic acid is a key, yet transient, intermediate in the tricarboxylic acid (TCA) cycle, one of the most fundamental pathways in cellular metabolism.[1][2] It is formed from the oxidation of isocitrate by the enzyme isocitrate dehydrogenase (IDH) and is immediately decarboxylated to form α-ketoglutarate.[1][2][3][4] Due to its inherent instability, this compound does not dissociate from the enzyme's active site.[4] Consequently, direct tracing of its metabolic fate using exogenously supplied, isotopically labeled this compound is not experimentally feasible.
However, the metabolic flux through this intermediate can be effectively studied using stable isotope tracers that label the precursors of the TCA cycle, such as glucose and glutamine.[5][6] By tracking the incorporation of isotopes like ¹³C into the intermediates of the TCA cycle, researchers can elucidate the activity of isocitrate dehydrogenase and the subsequent metabolic pathways that the carbon backbone of this compound follows. These methods are pivotal in understanding cellular energy metabolism, biosynthetic precursor supply, and the impact of disease or therapeutic interventions on these processes.[7][8]
Application Notes
The use of stable isotopes to trace the fate of the carbon skeleton that transiently forms this compound has several key applications in metabolic research:
-
Elucidation of Metabolic Pathways: Tracing the flow of labeled carbons from precursors like [U-¹³C]-glucose or [U-¹³C]-glutamine allows for the qualitative and quantitative assessment of the TCA cycle's activity. The labeling pattern in α-ketoglutarate and subsequent intermediates such as succinate, fumarate, and malate provides a direct readout of the flux through the isocitrate dehydrogenase-catalyzed step where this compound is an intermediate.[9]
-
Metabolic Flux Analysis (MFA): Isotope tracing is a cornerstone of MFA, a technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[8][10] By measuring the isotopic enrichment in various metabolites over time, researchers can build computational models to understand how different pathways contribute to cellular metabolism under various conditions.[6]
-
Enzyme Kinetic Studies: Isotope effects can be used to probe the mechanism of enzyme-catalyzed reactions. Kinetic Isotope Effect (KIE) studies on isocitrate dehydrogenase, for instance, have helped to elucidate the rate-limiting steps in the conversion of isocitrate to α-ketoglutarate via oxalosuccinate.[11][12]
-
Drug Development and Disease Research: Understanding how diseases like cancer or metabolic disorders alter central carbon metabolism is crucial for developing new therapies.[7][8][13] Isotope tracing can reveal metabolic reprogramming in diseased cells, such as increased reliance on glutamine for anaplerosis, and can be used to assess the metabolic effects of drug candidates.[6]
Experimental Protocols
The following is a generalized protocol for tracing the metabolic fate of the this compound carbon skeleton in cultured mammalian cells using [U-¹³C]-glucose.
1. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of harvesting.
-
Tracer Introduction: On the day of the experiment, replace the standard culture medium with a medium containing the stable isotope tracer. For example, use DMEM containing 10 mM [U-¹³C]-glucose in place of unlabeled glucose. The duration of labeling will depend on the metabolic pathway of interest; for TCA cycle intermediates, a time course of 0, 15, 30, 60, and 120 minutes is often sufficient to approach isotopic steady state.[5]
-
Experimental Conditions: Include appropriate controls, such as cells grown in parallel with unlabeled glucose.
2. Metabolite Extraction
-
Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent, typically a polar solvent like 80% methanol, pre-chilled to -80°C.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. The pellet can be saved for protein quantification.
3. Sample Preparation for LC-MS Analysis
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis, such as an acetonitrile/water mixture.
-
Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
4. Data Analysis
-
Peak Identification and Integration: Identify the peaks corresponding to TCA cycle intermediates based on their accurate mass and retention time. Extract the ion chromatograms for each potential isotopologue (e.g., M+0, M+1, M+2, etc.) of the target metabolites.[14]
-
Mass Isotopomer Distribution (MID): Calculate the area under the curve for each isotopologue peak. Correct these values for the natural abundance of ¹³C to determine the fractional enrichment of each isotopologue.[14]
-
Data Interpretation: The resulting MIDs reveal the pathways through which the labeled precursor was metabolized. For example, the incorporation of two ¹³C atoms into citrate (M+2) from [U-¹³C]-glucose indicates the entry of labeled acetyl-CoA into the TCA cycle.
Data Presentation
Quantitative data from isotope tracing experiments should be presented in a clear and structured format.
Table 1: Kinetic Isotope Effects (KIEs) for Isocitrate Dehydrogenase
This table summarizes experimentally determined KIEs for the isocitrate dehydrogenase reaction, which proceeds through the oxalosuccinate intermediate.
| Isotope Effect | Value | Organism/Enzyme | Significance | Reference |
| DV | 1.3 ± 0.1 | Mycobacterium tuberculosis ICDH-1 | Indicates that the transfer of the 2R hydrogen of isocitrate to NADP⁺ is partially rate-limiting. | [11] |
| D[V/K[2R-²H]isocitrate] | 1.5 ± 0.2 | Mycobacterium tuberculosis ICDH-1 | Consistent with the hydride transfer step being partially rate-limiting. | [11] |
| D2OV | 3.0 ± 0.2 | Mycobacterium tuberculosis ICDH-1 | A large solvent kinetic isotope effect suggesting that protonation of the enolate to form α-ketoglutarate is the rate-limiting step. | [11] |
| D2O[V/Kisocitrate] | 1.5 ± 0.3 | Mycobacterium tuberculosis ICDH-1 | Supports the conclusion that a proton transfer step is significantly rate-limiting. | [11] |
| ¹³C KIEs (pH-dependent) | 1.0028 (neutral pH) to 1.040 (low pH) | General IDH | Supports an ordered bi-bi kinetic mechanism where isocitrate and NAD(P)⁺ bind sequentially before product release. | [12] |
Table 2: Representative Mass Isotopomer Distribution of TCA Cycle Intermediates after [U-¹³C]-Glucose Labeling
This table illustrates how to present the fractional abundance of different isotopologues for key metabolites. The values are hypothetical and for illustrative purposes.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate/Isocitrate | 0.20 | 0.05 | 0.50 | 0.10 | 0.10 | 0.03 | 0.02 |
| α-Ketoglutarate | 0.25 | 0.05 | 0.15 | 0.10 | 0.40 | 0.05 | - |
| Succinate | 0.30 | 0.05 | 0.20 | 0.05 | 0.40 | - | - |
| Fumarate | 0.35 | 0.05 | 0.20 | 0.05 | 0.35 | - | - |
| Malate | 0.35 | 0.05 | 0.20 | 0.05 | 0.35 | - | - |
Visualizations
Diagram 1: Metabolic Fate of Labeled Carbons in the TCA Cycle
Caption: The metabolic fate of ¹³C from glucose through the TCA cycle.
Diagram 2: Experimental Workflow for Stable Isotope Tracing
Caption: Workflow for stable isotope tracing experiments in cell culture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound an intermediary compound of Krebs class 11 biology CBSE [vedantu.com]
- 3. Isocitrate Dehydrogenase [chem.uwec.edu]
- 4. Showing Compound oxalosuccinate (FDB031076) - FooDB [foodb.ca]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic pathway analysis of tumors using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. collaborate.princeton.edu [collaborate.princeton.edu]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantifying Oxalosuccinic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalosuccinic acid is a transient and highly unstable six-carbon alpha-keto acid that serves as a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle.[1][2][3] It is formed from the oxidation of isocitrate by isocitrate dehydrogenase and is rapidly decarboxylated to form the five-carbon molecule α-ketoglutarate.[3][4] Due to its inherent instability, direct and accurate quantification of this compound in biological samples, such as cell cultures, presents a significant analytical challenge.[5][6]
This document provides detailed protocols for two recommended approaches for quantifying this compound: a direct method involving chemical derivatization followed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and an indirect enzymatic assay. These methods are designed to provide researchers, scientists, and drug development professionals with the tools to accurately measure this elusive metabolite, enabling a deeper understanding of cellular metabolism and the effects of therapeutic interventions on the TCA cycle.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of this compound in the TCA cycle and the general workflows for its quantification.
Data Presentation
The following tables provide a summary of expected quantitative data for the described methods. Actual values may vary depending on the cell type, culture conditions, and instrumentation.
Table 1: LC-MS/MS Method Performance (Hypothetical)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.5 µM |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µM |
| Linearity (r²) | > 0.995 |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery | 90 - 110% |
Table 2: Indirect Enzymatic Assay Performance (Hypothetical)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 µM |
| Limit of Quantification (LOQ) | 3 - 30 µM |
| Linearity (r²) | > 0.99 |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 20% |
Experimental Protocols
Protocol 1: Quantification of this compound by Derivatization and LC-MS/MS
This protocol is based on the principle of stabilizing the unstable this compound through chemical derivatization prior to analysis by LC-MS/MS.[1][2] O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a suitable derivatizing agent for α-keto acids.[2][7]
Materials:
-
Cell culture flasks or plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, 80% (v/v) in water, pre-chilled to -80°C
-
PFBHA hydrochloride solution (10 mg/mL in water)
-
Formic acid
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Internal standard (e.g., ¹³C-labeled α-ketoglutarate)
-
Refrigerated centrifuge
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Cell Culture and Harvest:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Immediately add a sufficient volume of pre-chilled 80% methanol to the culture vessel to quench metabolism.
-
Scrape the cells and collect the cell suspension in a pre-chilled tube.
-
-
Metabolite Extraction:
-
Vortex the cell suspension vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Add the internal standard to the supernatant.
-
-
Derivatization:
-
Lyophilize or evaporate the supernatant to dryness under vacuum.
-
Reconstitute the dried extract in 50 µL of water.
-
Add 10 µL of PFBHA solution.
-
Vortex briefly and incubate at 37°C for 60 minutes.
-
-
LC-MS/MS Analysis:
-
Acidify the derivatized sample with 1 µL of formic acid.
-
Inject an appropriate volume onto the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitor the specific precursor-to-product ion transitions for the PFBHA derivative of this compound and the internal standard.
-
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of derivatized this compound.
-
Protocol 2: Indirect Quantification of this compound by Enzymatic Assay
This protocol is a conceptual method based on the principles used in commercially available kits for the unstable α-keto acid, oxaloacetate.[8][9][10] The principle involves the enzymatic conversion of this compound to a more stable product that can be easily quantified using a colorimetric or fluorometric probe.
Materials:
-
Cell culture samples prepared as in Protocol 1 (Steps 1 and 2).
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
A specific decarboxylase or reductase that acts on this compound (requires sourcing or purification).
-
A detection system coupled to the reaction (e.g., if NADH is produced, a diaphorase/resazurin system can be used for a colorimetric/fluorometric readout).
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell extracts as described in Protocol 1, steps 1 and 2. The extract can be used directly or after lyophilization and reconstitution in the assay buffer.
-
-
Standard Curve Preparation:
-
Prepare a standard curve of this compound in the assay buffer. Due to its instability, standards should be prepared fresh immediately before use.
-
-
Enzymatic Reaction:
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Prepare a reaction mix containing the assay buffer, the specific enzyme, and the detection reagents.
-
Add 50 µL of the reaction mix to each well to initiate the reaction.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the detection system used.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve and determine the concentration of this compound in the samples from the curve.
-
Conclusion
The quantification of this compound in cell culture is a challenging yet achievable task. The choice between the direct LC-MS/MS method and an indirect enzymatic assay will depend on the specific research question, available instrumentation, and the required sensitivity. The LC-MS/MS approach offers higher specificity and sensitivity, while an enzymatic assay, once developed, could provide a higher-throughput and more cost-effective solution. The protocols and data presented here provide a comprehensive guide for researchers to successfully measure this important TCA cycle intermediate and gain valuable insights into cellular metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound an intermediary compound of Krebs class 11 biology CBSE [vedantu.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. imperfectpharmacy.in [imperfectpharmacy.in]
- 7. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 8. assaygenie.com [assaygenie.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Oxaloacetate Colorimetric Assay Kit - Elabscience® [elabscience.com]
Application Notes: The Unseen Role of Oxalosuccinic Acid in Metabolic Flux Analysis
References
- 1. Isocitrate Dehydrogenase [chem.uwec.edu]
- 2. Reversibility of the mitochondrial isocitrate dehydrogenase reaction in the perfused rat liver. Evidence from isotopomer analysis of citric acid cycle intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isotopomer analysis of citric acid cycle and gluconeogenesis in rat liver. Reversibility of isocitrate dehydrogenase and involvement of ATP-citrate lyase in gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. Analysis of Metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Non-enzymatic Decarboxylation of Oxalosuccinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxalosuccinic acid is a transient six-carbon tricarboxylic acid and a key intermediate in the citric acid cycle (TCA cycle).[1][2] It is formed by the oxidation of isocitrate and is subsequently decarboxylated to α-ketoglutarate.[3] Structurally, this compound is both an α-keto and a β-keto acid. This β-keto acid motif confers significant instability, leading to facile non-enzymatic decarboxylation to produce α-ketoglutarate and carbon dioxide.[1] Understanding the kinetics and conditions of this spontaneous reaction is crucial for researchers studying metabolic pathways, enzyme mechanisms (like isocitrate dehydrogenase), and for professionals in drug development who may encounter or utilize β-keto acids as synthons or targets. These notes provide a summary of the experimental conditions influencing this reaction and detailed protocols for its study.
Reaction Mechanism and Influencing Factors
The non-enzymatic decarboxylation of this compound, like other β-keto acids, can proceed spontaneously, particularly with heating, or be catalyzed by metal ions.[4][5]
1. Spontaneous Decarboxylation
The spontaneous decarboxylation of the keto form of this compound proceeds through a concerted, cyclic six-membered transition state.[5][6] This mechanism involves an intramolecular proton transfer from the carboxylic acid to the β-carbonyl oxygen, leading to the formation of an enol intermediate and the release of CO₂. The enol then tautomerizes to the more stable keto form of α-ketoglutarate.[4][7]
2. Metal-Ion Catalyzed Decarboxylation
Divalent metal ions (M²⁺) can significantly accelerate the rate of decarboxylation.[6] The metal ion acts as a Lewis acid, coordinating with the α- and β-carbonyl oxygens to form a stable six-membered chelate ring. This chelation polarizes the β-carbonyl group, increasing its electron-withdrawing nature and stabilizing the negative charge that develops on the α-carbon in the transition state as the C-C bond cleaves.[8] This catalytic effect has been described as being primarily an entropy phenomenon.[9]
Figure 1: Mechanisms of non-enzymatic decarboxylation of this compound.
3. Key Experimental Factors
-
pH: The pH of the solution dictates the protonation state of the three carboxylic acid groups on this compound. The decarboxylation rate is pH-dependent, as the reactivity of the fully protonated acid, the monoanion, the dianion, and the trianion can differ significantly.[12][13] For the closely related oxaloacetic acid, the univalent hydrogen oxaloacetate anion has been identified as the primary species undergoing autodecarboxylation.[9]
-
Metal Ions: The presence and concentration of divalent metal ions like Zn²⁺, Mn²⁺, Mg²⁺, and Cu²⁺ can dramatically increase the reaction rate.[6][8]
Data Presentation
The following tables summarize quantitative data regarding the catalytic effect of metal ions and the kinetics of decarboxylation for the closely related compound, oxaloacetic acid. This data serves as a valuable reference for designing experiments with this compound.
Table 1: Relative Catalytic Effectiveness of Divalent Metal Ions This table shows the observed order of catalytic activity for the decarboxylation of this compound and the related β-keto acid, oxaloacetic acid.
| Compound | Order of Catalytic Effectiveness | Reference |
| This compound | Zn²⁺ > Mn²⁺ > Mg²⁺ | [6] |
| Oxaloacetic Acid | Ni²⁺ > Co²⁺ > Mg²⁺ > Mn²⁺ | [14] |
| Oxaloacetic Acid (keto form) | Cu²⁺ shows high catalytic activity | [8] |
Table 2: Kinetic Data for the Non-enzymatic Decarboxylation of Oxaloacetate Monoanion This data provides a quantitative benchmark for the rate of a spontaneous β-keto acid decarboxylation under physiological conditions.
| Parameter | Value | Conditions | Reference |
| Rate Constant (k) | 1.1 x 10⁻⁵ s⁻¹ | pH 6.8, 25 °C | [15] |
| Half-life (t₁₂) | ~17.5 hours | pH 6.8, 25 °C | Calculated |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions
Due to its inherent instability, this compound solutions cannot be stored for long periods.
-
Materials: this compound (or its salt), high-purity water (e.g., Milli-Q), appropriate buffer (e.g., potassium phosphate, MES, HEPES).
-
Procedure:
-
On the day of the experiment, weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of ice-cold high-purity water or the desired buffer.
-
Adjust the pH carefully using dilute acid or base while keeping the solution on ice to minimize premature decarboxylation.
-
Bring the solution to the final volume with ice-cold buffer.
-
Use the solution immediately. Always keep stock and working solutions on ice.
-
Protocol 2: General Procedure for Monitoring Non-enzymatic Decarboxylation
This protocol describes a time-course experiment to measure the rate of spontaneous decarboxylation. The reaction can be monitored by measuring the decrease in this compound concentration or the increase in α-ketoglutarate concentration over time using HPLC.
-
Instrumentation: Temperature-controlled water bath or incubator, HPLC system with UV detector, pH meter.
-
Procedure:
-
Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) and equilibrate it to the desired reaction temperature (e.g., 25 °C, 37 °C, 50 °C).
-
Initiate the reaction by adding a small aliquot of the freshly prepared, ice-cold this compound stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 1 mM).
-
Immediately withdraw the first sample (t=0) and quench the reaction. Quenching can be achieved by rapid cooling on ice and/or acidification (e.g., adding an equal volume of 0.1% formic acid), which stabilizes the compound for HPLC analysis.
-
Incubate the reaction mixture at the set temperature.
-
Withdraw samples at regular time intervals (e.g., every 15, 30, or 60 minutes, depending on the expected reaction rate). Quench each sample immediately as described in step 3.
-
Analyze all quenched samples by HPLC (see Protocol 4).
-
Plot the concentration of this compound versus time. Determine the initial rate from the linear portion of the curve or fit the data to a first-order decay equation to calculate the rate constant (k).
-
Protocol 3: Investigating the Effect of Metal Ion Catalysis
This protocol is a modification of Protocol 2 to assess the catalytic effect of different metal ions.
-
Materials: Stock solutions of metal salts (e.g., 1 M MgCl₂, 1 M MnCl₂, 1 M ZnCl₂).
-
Procedure:
-
Prepare multiple reaction buffers, each containing a different metal ion at the desired final concentration (e.g., 1 mM, 5 mM, 10 mM). Include a control reaction with no added metal ions.
-
Equilibrate all buffers to the chosen reaction temperature.
-
Initiate the reactions and proceed with sampling and analysis as described in Protocol 2 for each condition.
-
Compare the calculated rate constants to determine the relative catalytic effect of each metal ion.
-
Protocol 4: Analytical Method using HPLC-UV for Quantification
This method allows for the separation and quantification of this compound and its product, α-ketoglutarate.
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Conditions:
-
Column: Ascentis® Express AQ-C18, 250 x 4.6 mm, 2.7 µm or similar C18 column suitable for highly aqueous mobile phases.
-
Mobile Phase: 20 mM potassium phosphate buffer, pH adjusted to 2.7 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm or 214 nm.
-
Injection Volume: 10-20 µL.
-
-
Standard Curve Preparation:
-
Prepare separate stock solutions of this compound and α-ketoglutarate of known concentration in the mobile phase.
-
Create a series of calibration standards by diluting the stock solutions.
-
Inject each standard to generate a calibration curve of peak area versus concentration for both compounds.
-
-
Sample Analysis:
-
Inject the quenched reaction samples.
-
Identify the peaks for this compound and α-ketoglutarate based on their retention times compared to the standards.
-
Quantify the concentration of each compound in the samples using the calibration curves.
-
Workflow Visualization
Figure 2: General experimental workflow for kinetic analysis of decarboxylation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. chrismasterjohnphd.substack.com [chrismasterjohnphd.substack.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. m.youtube.com [m.youtube.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Metal-ion catalyzed decarboxylation of oxaloacetic acid - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Oxalosuccinic Acid Isolation and Purification
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the significant challenges in isolating and purifying oxalosuccinic acid. Given its inherent instability, this guide focuses on strategies for its generation, in-situ analysis, and the management of common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it difficult to isolate?
A1: this compound is a six-carbon tricarboxylic acid and a key intermediate in the citric acid cycle (TCA cycle).[1] Its structure contains both an α-keto acid and a β-keto acid moiety. The β-keto acid group is inherently unstable and highly prone to spontaneous decarboxylation (loss of CO₂) to form α-ketoglutarate.[1][2] This instability is the primary challenge in its isolation and purification.
Q2: Under what conditions is this compound most stable?
A2: While highly unstable under most conditions, the stability of β-keto acids like this compound is generally favored by low temperatures (≤ 0°C) and neutral to slightly acidic pH. Strongly acidic or basic conditions, as well as elevated temperatures, will rapidly accelerate its decomposition.
Q3: What are the main degradation products I should expect to see in my sample?
A3: The primary and most common degradation product of this compound is α-ketoglutaric acid, formed through decarboxylation.[1] Depending on the reaction conditions, further degradation or side reactions of α-ketoglutarate may also occur.
Q4: Is it possible to purchase purified this compound?
A4: Due to its extreme instability, this compound is not commercially available as a stable, purified compound. It is typically generated in situ for experimental use.
Q5: How can I confirm the presence of this compound in my reaction mixture?
A5: Confirmation requires rapid analytical techniques. Methods like HPLC combined with mass spectrometry (LC-MS) can be used to detect the transient presence of the oxalosuccinate ion.[3] Enzymatic assays, where this compound is a substrate for a specific enzyme, can also provide indirect evidence of its formation. All analyses must be conducted rapidly and at low temperatures to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Complete absence of this compound signal in analytical run. | 1. Rapid Degradation: The time between sample preparation and analysis was too long, or the temperature was too high. 2. Unfavorable pH: The pH of the reaction mixture or analytical mobile phase is promoting decarboxylation. | 1. Work quickly and maintain samples at or below 0°C at all times. Use pre-chilled tubes, buffers, and solvents. Analyze samples immediately after preparation. 2. Ensure the pH of your solution is maintained in the 6.0-7.0 range. Buffer your mobile phase for HPLC accordingly. |
| Low yield of this compound in enzymatic synthesis. | 1. Sub-optimal Enzyme Activity: Incorrect pH, temperature, or cofactor concentration for the isocitrate dehydrogenase enzyme. 2. Equilibrium Favoring Reactants: The enzymatic reaction may be reversible. | 1. Review the optimal conditions for your specific isocitrate dehydrogenase. Ensure adequate concentrations of isocitrate, NAD⁺/NADP⁺, and any required metal cofactors (e.g., Mg²⁺ or Mn²⁺). 2. Consider strategies to pull the reaction forward, such as using a high concentration of starting materials or immediately proceeding to a derivatization step that consumes the this compound. |
| Purification attempts (e.g., chromatography, crystallization) result in only α-ketoglutarate. | Inherent Instability: The purification process itself (e.g., time, temperature changes, solvent interactions) is causing complete decarboxylation. | Direct purification of free this compound is generally not feasible. Consider derivatizing the this compound in the crude reaction mixture to a more stable compound before attempting purification. Alternatively, focus on analyzing the compound in situ without purification. |
| Inconsistent results between experimental repeats. | Variable Sample Handling: Minor differences in temperature, pH, or time during sample preparation are leading to varying degrees of degradation. | Standardize your workflow meticulously. Use an ice bath consistently, pre-calibrate pH meters, and use timers to ensure consistent incubation and processing times for all samples. |
Data Presentation
Due to the transient nature of this compound, precise, universally applicable stability data is scarce. The following table provides an estimated stability profile based on the general principles of β-keto acid chemistry. These values should be considered illustrative for experimental design.
Table 1: Estimated Half-life of this compound Under Various Conditions
| Temperature (°C) | pH | Estimated Half-life | Notes |
| 37 | 7.4 | < 1 minute | Rapid decarboxylation under physiological conditions. |
| 25 | 7.0 | A few minutes | Still highly unstable at room temperature. |
| 4 | 6.5 | 10-20 minutes | Stability is significantly improved at refrigerated temperatures. |
| 0 | 6.5 | ~30-60 minutes | Low temperature is critical for transiently stabilizing the molecule. |
| 25 | < 4.0 | Very short | Acid-catalyzed decarboxylation is rapid. |
| 25 | > 8.0 | Very short | Base-catalyzed decarboxylation is rapid. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis and In-situ Analysis of this compound
This protocol describes the synthesis of this compound from isocitrate using isocitrate dehydrogenase, followed by immediate analysis to confirm its presence before significant degradation.
Materials:
-
Isocitrate Dehydrogenase (e.g., from porcine heart)
-
Tris-HCl buffer (1 M, pH 7.0)
-
DL-Isocitric acid solution (0.1 M)
-
NAD⁺ or NADP⁺ solution (0.1 M)
-
Manganese(II) chloride (MnCl₂) solution (0.1 M)
-
Pre-chilled (0°C) deionized water
-
HPLC system with a suitable column (e.g., ion exclusion) and detector (e.g., UV or MS)
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube kept in an ice bath, combine the following in order:
-
700 µL of pre-chilled deionized water
-
100 µL of 1 M Tris-HCl buffer (pH 7.0)
-
50 µL of 0.1 M DL-Isocitric acid
-
50 µL of 0.1 M NAD⁺/NADP⁺
-
50 µL of 0.1 M MnCl₂
-
-
Pre-incubation: Equilibrate the tube at 0°C for 5 minutes.
-
Initiation of Reaction: Add a predetermined amount of isocitrate dehydrogenase to the reaction mixture. Mix gently by flicking the tube.
-
Incubation: Incubate the reaction at 0°C. Take aliquots for analysis at very short time intervals (e.g., 1, 3, and 5 minutes).
-
Quenching and Analysis: Immediately mix the aliquot with a pre-chilled quenching solution (if necessary for the analytical method) or inject it directly onto the pre-equilibrated, cold HPLC column.
-
Data Acquisition: Monitor for the expected mass-to-charge ratio of oxalosuccinate and the appearance of the α-ketoglutarate peak over time.
Visualizations
Caption: Spontaneous decarboxylation of this compound.
References
Technical Support Center: Handling and Stabilization of Oxalosuccinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of oxalosuccinic acid in solution.
Troubleshooting Guide: Preventing Spontaneous Breakdown
This compound, a key intermediate in the tricarboxylic acid (TCA) cycle, is notoriously unstable in aqueous solutions due to its nature as both an alpha-keto and a beta-keto acid. This structure makes it highly susceptible to spontaneous decarboxylation. The following guide provides solutions to common issues encountered during its handling and use in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of this compound stock solution | Inappropriate pH of the solution. | Prepare stock solutions in a slightly acidic buffer. While neutral or alkaline pH can promote degradation, a slightly acidic environment can enhance stability. If your experiment allows, a pH range of 6.0-7.0 is a reasonable starting point.[1] For similar beta-keto acids like oxaloacetate, a pH of 7.8 in Tris buffer has shown greater stability than unbuffered solutions which are acidic. |
| High storage temperature. | Always store stock solutions at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or -80°C is advisable.[1] | |
| Presence of catalytic metal ions. | Divalent metal ions such as Zn²⁺, Mn²⁺, and Mg²⁺ can catalyze the decarboxylation of this compound. The use of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions. | |
| Inconsistent results in enzymatic assays | Degradation of this compound during the experiment. | Prepare working solutions of this compound fresh, just before use.[1] Minimize the time the solution spends at room temperature. If possible, perform experiments on ice or at a controlled, low temperature. |
| Incompatible buffer system. | The choice of buffer can influence the stability of this compound. While direct comparative studies on this compound are limited, for general biochemical assays, buffers like phosphate and Tris are common.[2][3] It is advisable to test the stability of this compound in the specific buffer system used for your experiment. | |
| Precipitate formation in the solution | Polymerization or other degradation reactions at neutral or alkaline pH. | Avoid neutral or alkaline pH for storage. If a precipitate is observed, it is a sign of significant degradation, and the solution should be discarded.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of this compound in solution?
A1: The primary reason for the instability of this compound is its chemical structure. It is a β-keto acid, which makes it prone to a chemical reaction called decarboxylation, where a carboxyl group is spontaneously released as carbon dioxide (CO₂).
Q2: What is the optimal pH for storing this compound solutions?
A2: For alpha-keto acids in general, storage in a buffered solution at a slightly acidic pH is recommended for short-term storage.[1] However, for the structurally similar beta-keto acid, oxaloacetate, a study showed greater stability in Tris buffer at pH 7.8 compared to an unbuffered, acidic solution. Therefore, the optimal pH may be application-dependent, and it is recommended to empirically determine the best pH for your specific experimental conditions, starting in the slightly acidic to neutral range.
Q3: How does temperature affect the stability of this compound?
A3: Like most chemical reactions, the rate of spontaneous decarboxylation of this compound increases with temperature. To minimize degradation, it is crucial to keep solutions cold. One study on the non-enzymatic decarboxylation of oxalosuccinate was conducted at a low temperature of 20°C to ensure the intermediate could be detected before it broke down.[4] For general storage of similar unstable keto acids, temperatures of 2-8°C (refrigeration) or -20°C (freezing) are recommended.[1]
Q4: Can I use a chelating agent to improve the stability of my this compound solution?
A4: Yes, using a chelating agent like EDTA can help improve stability. Divalent metal ions present in buffers or as contaminants can catalyze the breakdown of this compound. EDTA will bind these metal ions, preventing them from participating in the degradation reaction. A common starting concentration for EDTA in biochemical assays is 0.1-1 mM.
Q5: What is the best practice for preparing an this compound solution for an experiment?
A5: It is always best to prepare the solution fresh on the day of the experiment.[1] If a stock solution is required, it should be prepared in a suitable buffer at a slightly acidic pH, aliquoted into single-use volumes, and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When ready to use, thaw the aliquot quickly and keep it on ice.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol provides a general method for preparing a more stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Buffer of choice (e.g., 1 M Tris-HCl, pH 7.4 or 1 M Potassium Phosphate, pH 6.5)
-
0.5 M EDTA solution, pH 8.0
-
Nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
On the day of use, weigh out the required amount of solid this compound in a fume hood.
-
Dissolve the solid in nuclease-free water to a concentration slightly higher than the desired final stock concentration.
-
Add the chosen buffer to its final desired concentration (e.g., for a 100 mM stock in 10 mM buffer, add 10 µL of 1 M buffer stock to every 990 µL of dissolved this compound).
-
Add EDTA to a final concentration of 1 mM.
-
Adjust the final volume with nuclease-free water.
-
Mix gently by inversion.
-
Aliquot into single-use tubes.
-
For immediate use, keep on ice. For longer-term storage, snap-freeze in liquid nitrogen and store at -80°C.
Visualizations
Caption: Spontaneous decarboxylation of this compound.
Caption: Recommended workflow for handling this compound.
References
Troubleshooting low yield of alpha-ketoglutarate from oxalosuccinic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low yields of alpha-ketoglutarate from oxalosuccinic acid, a reaction catalyzed by isocitrate dehydrogenase (IDH).
Frequently Asked Questions (FAQs)
Q1: What is the role of isocitrate dehydrogenase (IDH) in the conversion of this compound to alpha-ketoglutarate?
A1: Isocitrate dehydrogenase is the enzyme that catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. This is a two-step process where isocitrate is first oxidized to oxalosuccinate, which then undergoes decarboxylation to form alpha-ketoglutarate.[1][2] this compound is an unstable intermediate in this reaction.[3][4]
Q2: What are the essential cofactors for isocitrate dehydrogenase activity?
A2: Isocitrate dehydrogenase requires a divalent metal ion as a cofactor for its activity, most commonly magnesium (Mg²⁺) or manganese (Mn²⁺).[2][5] The enzyme also requires either NAD⁺ or NADP⁺ as an electron acceptor, depending on the specific isoform of IDH.[1]
Q3: What factors can inhibit the activity of isocitrate dehydrogenase?
A3: The activity of isocitrate dehydrogenase can be inhibited by several factors, including:
-
Product Inhibition: High concentrations of the reaction products, namely alpha-ketoglutarate and NADH (or NADPH), can inhibit the enzyme.[1][6]
-
ATP: High levels of ATP signal that the cell has sufficient energy, leading to the inhibition of IDH.[7][8]
-
Competitive Inhibitors: Certain molecules can act as competitive inhibitors by binding to the active site of the enzyme. For example, calcium (Ca²⁺) can compete with the essential cofactor Mg²⁺.[2]
Q4: How can I quantify the concentration of my alpha-ketoglutarate product?
A4: There are several methods to quantify alpha-ketoglutarate, including commercially available colorimetric and fluorometric assay kits.[9][10] These kits typically involve an enzymatic reaction that produces a detectable signal proportional to the amount of alpha-ketoglutarate. High-performance liquid chromatography (HPLC) is another common method for accurate quantification.[11]
Troubleshooting Guide for Low Alpha-Ketoglutarate Yield
This guide addresses common issues that can lead to a lower-than-expected yield of alpha-ketoglutarate.
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Incorrect Cofactor Concentration | Ensure the reaction buffer contains the optimal concentration of Mg²⁺ or Mn²⁺. The typical effective concentration is in the millimolar range. |
| Suboptimal pH or Temperature | Verify that the reaction is being performed at the optimal pH and temperature for the specific isocitrate dehydrogenase being used. Most IDH enzymes have an optimal pH between 7.0 and 8.5. | |
| Enzyme Inactivation | The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and ensure it is stored at the recommended temperature. | |
| Reaction Rate Decreases Over Time | Product Inhibition | High concentrations of NADH, NADPH, or alpha-ketoglutarate can inhibit the enzyme.[1][7] Consider strategies to remove these products as they are formed, such as including a coupled reaction to regenerate NAD⁺/NADP⁺. |
| Substrate Depletion | The initial concentration of this compound may be too low. Ensure an adequate starting concentration of the substrate. | |
| Instability of this compound | This compound is an unstable intermediate.[3][4] Ensure the reaction conditions are optimized to favor its rapid conversion to alpha-ketoglutarate. | |
| Inconsistent Results | Inhibitors Present in Reagents | Ensure all reagents, including water, are of high purity and free from potential enzyme inhibitors. |
| Incorrect Reagent Concentrations | Double-check the concentrations of all reaction components, including the enzyme, substrate, and cofactors. |
Experimental Protocols
Quantification of Alpha-Ketoglutarate using a Colorimetric Assay
This protocol is based on the principle of a coupled enzymatic reaction that results in a color change proportional to the alpha-ketoglutarate concentration.[10]
Materials:
-
Alpha-Ketoglutarate Assay Kit (e.g., Abcam ab83431 or similar)
-
Microplate reader capable of measuring absorbance at 570 nm
-
96-well microplate
-
Samples containing alpha-ketoglutarate
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare the assay buffer, enzyme mix, and probe solution according to the kit manufacturer's instructions.
-
Standard Curve Preparation: Prepare a series of alpha-ketoglutarate standards with known concentrations, typically ranging from 0 to 10 nmol/well.
-
Sample Preparation: Prepare your experimental samples. If the expected concentration of alpha-ketoglutarate is high, dilute the samples with the assay buffer.
-
Reaction Setup: Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Initiate Reaction: Add 50 µL of the reaction mix (containing the enzyme and probe) to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (0 nmol/well standard) from all readings. Plot the absorbance of the standards versus their concentrations to create a standard curve. Use the standard curve to determine the concentration of alpha-ketoglutarate in your samples.
Visualizations
Caption: Reaction pathway from isocitrate to alpha-ketoglutarate.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Allosteric regulation of isocitrate dehydrogenase.
References
- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Isocitrate Dehydrogenase [chem.uwec.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Showing Compound oxalosuccinate (FDB031076) - FooDB [foodb.ca]
- 5. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. ck12.org [ck12.org]
- 8. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Ketoglutarate Quantification [bio-protocol.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Study on the Efficient Preparation of α-Ketoglutarate with L-Glutamate Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Metal Ions on Oxalosuccinic Acid Decarboxylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the role of metal ions in oxalosuccinic acid decarboxylation, a critical step in the reaction catalyzed by isocitrate dehydrogenase (IDH).
Frequently Asked Questions (FAQs)
Q1: What is the role of metal ions in the enzymatic decarboxylation of this compound?
A1: Divalent metal ions are essential cofactors for isocitrate dehydrogenase (IDH), the enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a process that proceeds through the unstable intermediate, this compound.[1] The metal ion, typically Mg²⁺ or Mn²⁺, plays a crucial role in the catalytic mechanism.[1] It coordinates with the substrate, isocitrate, at the active site, facilitating both the hydride transfer and the subsequent decarboxylation of the oxalosuccinate intermediate.[1] The metal ion helps to properly orient the substrate and stabilize the negative charges that develop during the reaction.
Q2: Which metal ions can be used as cofactors for isocitrate dehydrogenase (IDH)?
A2: The most common and effective metal ion cofactors for IDH are Magnesium (Mg²⁺) and Manganese (Mn²⁺).[2][3] While both can promote catalysis, the enzyme's affinity and the reaction kinetics can differ between them.[2][3]
Q3: Can other metal ions inhibit the activity of isocitrate dehydrogenase (IDH)?
A3: Yes, several divalent metal ions have been shown to inhibit IDH activity. These include Calcium (Ca²⁺), Strontium (Sr²⁺), Barium (Ba²⁺), Cobalt (Co²⁺), Nickel (Ni²⁺), Zinc (Zn²⁺), and Cadmium (Cd²⁺).[2] These ions can interfere with the binding of the essential Mg²⁺ or Mn²⁺ cofactor or interact with the enzyme in a way that reduces its catalytic efficiency.[2]
Q4: How does the choice of metal ion affect the kinetic parameters (Km and kcat) of IDH?
A4: The choice of metal ion can significantly impact the enzyme's kinetic parameters. For instance, studies on wild-type IDH1 have shown that while both Mg²⁺ and Mn²⁺ support activity, the enzyme exhibits a much lower Michaelis constant (Km) for isocitrate in the presence of Mn²⁺, indicating a higher affinity for the substrate.[2] The catalytic turnover rate (kcat) can also be influenced by the specific metal ion used.[2]
Q5: What is the effect of metal ions on the non-enzymatic decarboxylation of this compound?
A5: this compound is an unstable β-keto acid and can undergo spontaneous decarboxylation in the absence of an enzyme. This process can also be catalyzed by metal ions. The effectiveness of metal ions in catalyzing this non-enzymatic decarboxylation has been observed to follow the order: Zn²⁺ > Mn²⁺ > Mg²⁺. This catalytic effect is due to the formation of a complex between the metal ion and the this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the metal ion-dependent decarboxylation of this compound, primarily in the context of isocitrate dehydrogenase (IDH) activity assays.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Enzyme Activity | Absence or incorrect concentration of essential metal ion cofactor (Mg²⁺ or Mn²⁺). | Ensure that the assay buffer contains the appropriate divalent metal ion at the optimal concentration. For most IDH isoforms, this is typically in the range of 1-10 mM. |
| Presence of chelating agents (e.g., EDTA) in the sample or buffers. | Avoid using buffers or reagents containing EDTA or other strong chelating agents, as they will sequester the essential metal ions. If necessary, samples can be dialyzed against a metal-free buffer before the assay. | |
| Inhibition by contaminating metal ions. | Use high-purity water and reagents to minimize contamination with inhibitory metal ions such as Ca²⁺, Zn²⁺, or Ni²⁺. If contamination is suspected, consider using a specific metal chelator that has a higher affinity for the interfering ion than for the essential cofactor, though this can be complex to optimize. | |
| Suboptimal pH or temperature. | Verify that the assay is being performed at the optimal pH and temperature for the specific IDH isoform being studied. | |
| High Background Signal (Non-enzymatic Decarboxylation) | Instability of this compound. | This compound is inherently unstable and can decarboxylate spontaneously. Prepare the substrate solution fresh and keep it on ice. Run a "no-enzyme" control to measure the rate of spontaneous decarboxylation and subtract this from the sample readings. |
| Catalysis by non-essential metal ions. | If the assay contains other metal ions besides the intended cofactor, they may be catalyzing the non-enzymatic decarboxylation of oxalosuccinate. Ensure the purity of all reagents. | |
| Inconsistent or Irreproducible Results | Variability in metal ion concentration. | Ensure precise and consistent addition of the metal ion cofactor to all assay wells. Use calibrated pipettes. |
| Precipitation of metal hydroxides at high pH. | At alkaline pH, some divalent metal ions can form insoluble hydroxides. Ensure the pH of your assay buffer is appropriate and stable. |
Quantitative Data
Table 1: Kinetic Parameters of Wild-Type IDH1 with Different Metal Cofactors
| Metal Ion | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Mg²⁺ | Isocitrate | 38 | - | [2] |
| Mn²⁺ | Isocitrate | 2.0 | - | [2] |
| Mg²⁺ | MgCl₂ | 36 | - | [2] |
| Mn²⁺ | MnCl₂ | - | - | [2] |
Note: kcat values were not explicitly provided in the summarized source for all conditions.
Table 2: Relative Activity of Isocitrate Dehydrogenase with Different Divalent Metal Ions
| Metal Ion (at 10 mM) | Relative Activity (%) | Reference |
| Mg²⁺ | ~100 | [2] |
| Mn²⁺ | ~100 | [2] |
| Ca²⁺ | Inhibitory | [2] |
| Sr²⁺ | Inhibitory | [2] |
| Ba²⁺ | Inhibitory | [2] |
| Co²⁺ | Inhibitory | [2] |
| Ni²⁺ | Inhibitory | [2] |
| Zn²⁺ | Inhibitory | [2] |
| Cd²⁺ | Inhibitory | [2] |
Note: This table provides a qualitative comparison based on the findings that only Mg²⁺ and Mn²⁺ promoted catalysis to similar levels, while other tested divalent metal ions were inhibitory. One study noted that the catalytic activity of pig heart NADP⁺-dependent isocitrate dehydrogenase is about tenfold lower in the presence of Ni²⁺ than in the presence of Mg²⁺.
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Isocitrate Dehydrogenase (IDH) Activity
This protocol measures the activity of IDH by monitoring the production of NADPH, which absorbs light at 340 nm. The decarboxylation of oxalosuccinate is an intermediate step in this reaction.
Materials:
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
-
96-well clear flat-bottom plate
-
IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing a specified concentration of MgCl₂ or MnCl₂)
-
Isocitrate solution (e.g., 10 mM)
-
NADP⁺ solution (e.g., 10 mM)
-
Enzyme sample (purified IDH or cell/tissue lysate)
Procedure:
-
Prepare the Reaction Mix: For each reaction, prepare a master mix containing IDH Assay Buffer, isocitrate solution (to a final concentration of ~0.5-5 mM), and NADP⁺ solution (to a final concentration of ~0.2-1 mM).
-
Sample Preparation: Add 10-50 µL of the enzyme sample to each well of the 96-well plate.
-
Blank Preparation: For a blank control, add the same volume of sample to a separate well and add IDH Assay Buffer without the isocitrate substrate.
-
Initiate the Reaction: Add the Reaction Mix to each well to bring the total volume to 200 µL.
-
Measurement: Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) in kinetic mode for 5-10 minutes.
-
Calculation: Calculate the rate of NADPH production from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Visualizations
References
Improving the detection sensitivity of oxalosuccinic acid in mass spectrometry
Welcome to the technical support center for the analysis of oxalosuccinic acid (OSA) by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the detection sensitivity and reliability of their experiments. Given the inherent instability of this compound, this guide focuses on strategies for stabilization and sensitive detection.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to detect using mass spectrometry?
A1: The primary challenge in detecting this compound is its inherent chemical instability.[1] As both an alpha-keto and a beta-keto acid, it is prone to spontaneous and rapid decarboxylation (loss of a CO2 group) in solution, converting it to α-ketoglutarate.[1] This degradation can occur during sample collection, preparation, and even within the liquid chromatography (LC) system and mass spectrometer ion source.[2] This instability leads to low and irreproducible signals for OSA.
Q2: What is the most effective strategy to improve the detection sensitivity of this compound?
A2: Chemical derivatization is the most effective and widely recommended strategy to overcome the challenges of OSA analysis.[3][4][5] This process involves chemically modifying the OSA molecule to form a more stable and readily ionizable derivative. Benefits of derivatization include:
-
Stabilization: Prevents spontaneous decarboxylation.[3]
-
Improved Chromatography: Enhances retention on standard reversed-phase LC columns.
-
Increased Ionization Efficiency: The derivatizing agent adds a chemical moiety that is more easily ionized, significantly boosting the signal in the mass spectrometer.[6]
Q3: What are some recommended derivatization reagents for this compound?
A3: While specific literature for this compound is limited, reagents proven effective for analogous unstable keto acids like oxaloacetic acid are highly recommended. These include:
-
3-Nitrophenylhydrazine (3-NPH): Reacts with both carboxyl and carbonyl groups and is widely used for enhancing the detection of organic acids in negative ion mode LC-MS/MS.[4][7][8]
-
O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO): Specifically targets keto groups to form stable oxime derivatives, which can be readily analyzed by LC-MS/MS.[5]
-
2-Hydrazinoquinoline (HQ): A novel agent for the simultaneous derivatization of carboxylic acids, aldehydes, and ketones.[2]
Q4: Can I analyze this compound without derivatization?
A4: Direct analysis of underivatized OSA is challenging due to its instability and poor ionization. While possible with highly optimized and rapid methods, it often results in low sensitivity and poor reproducibility. If attempting direct analysis, it is crucial to keep samples at low temperatures and acidic pH throughout preparation and analysis to minimize degradation. For reliable quantification, derivatization is strongly recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal for this compound | 1. Analyte Degradation: OSA has likely decarboxylated to α-ketoglutarate before or during analysis.[1] 2. Poor Ionization: The native molecule does not ionize efficiently in the MS source. 3. Suboptimal MS Parameters: Incorrect precursor/product ion pairs (MRM transitions) or source conditions. | 1. Implement Derivatization: Use a validated derivatization protocol (e.g., with 3-NPH or PFBO) to stabilize the molecule.[4][5] 2. Optimize Sample Handling: Keep samples on ice or at 4°C at all times. Use acidic conditions (e.g., 0.1 M HCl) for storage if not derivatizing immediately. 3. Verify MS Method: Ensure you are using the correct MRM transitions for either the native or derivatized form of OSA (see tables below). Optimize source parameters (e.g., capillary voltage, gas flow, temperature). |
| Poor peak shape or inconsistent retention time | 1. Inadequate Chromatography: Poor retention of the polar OSA molecule on a standard C18 column. 2. Analyte Instability on Column: Degradation occurring during the LC run. | 1. Use an Appropriate LC Column: Consider a mixed-mode, HILIC, or a C18 column designed for polar analytes. 2. Optimize Mobile Phase: Adjust the pH of the mobile phase to improve retention and stability. 3. Derivatize the Sample: Derivatization significantly improves retention for keto acids on reversed-phase columns.[2] |
| High background or matrix effects | 1. Sample Complexity: Interferences from other components in the biological matrix. 2. Suboptimal Sample Preparation: Insufficient removal of interfering substances. | 1. Incorporate a Sample Cleanup Step: Use solid-phase extraction (SPE) to remove salts and other interfering compounds. 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects and variations in sample preparation and instrument response. |
| Inconsistent results between samples | 1. Variability in Derivatization Reaction: Incomplete or inconsistent reaction efficiency. 2. Sample Degradation: Differences in the time samples are kept at room temperature or in the autosampler. | 1. Optimize and Standardize Derivatization Protocol: Ensure consistent reaction times, temperatures, and reagent concentrations.[4] 2. Maintain Consistent Sample Handling Procedures: Minimize the time between sample preparation and analysis. Keep the autosampler at a low temperature (e.g., 4°C). |
Experimental Protocols
Protocol 1: Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH)
This protocol is adapted from established methods for other keto acids and is designed to stabilize OSA for sensitive LC-MS/MS analysis.[4]
Reagents:
-
3-NPH solution: 250 mM in 50% methanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution: 150 mM in methanol
-
Pyridine solution: 7.5% in 75% aqueous methanol
-
Butylated hydroxytoluene (BHT) solution: 2 mg/mL in methanol
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog if available)
Procedure:
-
To 50 µL of sample (or standard), add 50 µL of the IS solution.
-
Add 50 µL of the 3-NPH solution.
-
Add 50 µL of the EDC solution.
-
Add 50 µL of the pyridine solution.
-
Vortex the mixture and incubate in an ice water bath (0°C) for 60 minutes. This cooler temperature is recommended to preserve the stability of tricarboxylic acids like OSA.[4]
-
Stop the reaction by adding 50 µL of the BHT solution.
-
Dilute the final mixture with 700 µL of water before injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Derivatized this compound
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute the derivatized OSA, followed by a column wash and re-equilibration.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for your specific instrument.
Quantitative Data Summary
The following tables provide suggested MRM transitions for the analysis of this compound. Note that the transitions for the derivatized form are based on those established for structurally similar tricarboxylic and keto acids and should be optimized in your laboratory.
Table 1: Suggested MRM Transitions for Underivatized this compound (based on Oxaloacetic Acid)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 189.0 | 145.0 (Loss of CO2) | Optimize |
| 189.0 | 101.0 (Further fragmentation) | Optimize |
Collision energy should be optimized for your specific mass spectrometer.
Table 2: Predicted MRM Transitions for 3-NPH Derivatized this compound
This compound has three carboxylic acid groups and one keto group, all of which can potentially react with 3-NPH. The number of derivatizing molecules attached will depend on the reaction conditions.
| Derivative | Predicted Precursor Ion (m/z) | Predicted Product Ion (m/z) | Notes |
| OSA + 1 3-NPH | 324.0 | 137.0 | Fragmentation of the 3-NPH moiety. |
| OSA + 2 3-NPH | 459.0 | 137.0 | Fragmentation of the 3-NPH moiety. |
| OSA + 3 3-NPH | 594.0 | 137.0 | Fragmentation of the 3-NPH moiety. |
| OSA + 4 3-NPH | 729.0 | 137.0 | Fragmentation of the 3-NPH moiety. |
It is crucial to experimentally determine the major derivatized species and optimize the MRM transitions accordingly.
Visualizations
Caption: Workflow for OSA analysis.
Caption: OSA in the TCA cycle.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
Technical Support Center: Overcoming Oxalosuccinic Acid Instability in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent instability of oxalosuccinic acid in enzymatic assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
This compound is a six-carbon intermediate in the tricarboxylic acid (TCA) cycle.[1][2] Its instability stems from its chemical structure as a β-keto acid, which makes it prone to spontaneous decarboxylation (loss of a carboxyl group as CO2) to form α-ketoglutarate.[1][3] This reaction can occur without enzymatic catalysis.
Q2: Which enzymatic assays are most affected by the instability of this compound?
The primary assay affected is the measurement of isocitrate dehydrogenase (IDH) activity.[4][5] IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with oxalosuccinate as an unstable intermediate.[4][5] The instability of the intermediate can lead to an overestimation of enzyme activity if the non-enzymatic decarboxylation rate is significant.
Q3: What are the main factors that influence the rate of non-enzymatic decarboxylation of this compound?
The rate of spontaneous decarboxylation is influenced by several factors, including:
-
pH: The stability of carboxylic acids can be pH-dependent.[6][7]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including decarboxylation.[6][7]
-
Presence of metal ions: Divalent metal ions such as Mn2+ or Mg2+ can catalyze the decarboxylation of this compound.[3]
Q4: How does the instability of this compound affect kinetic studies of isocitrate dehydrogenase?
The spontaneous breakdown of this compound can introduce significant errors in kinetic measurements. It can lead to a higher apparent rate of product formation (α-ketoglutarate or the accompanying reduction of NAD+/NADP+), resulting in inaccurate calculations of Km and Vmax values for the enzyme.
Q5: Are there any alternatives to using this compound directly in assays?
In most IDH assays, isocitrate is used as the substrate, and the formation of the product (α-ketoglutarate) or the co-product (NADH or NADPH) is measured.[8] This approach bypasses the need to handle the unstable this compound directly. The assay is designed to measure the overall enzymatic reaction rate.
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays involving this compound.
| Problem | Probable Cause(s) | Solution(s) |
| High background signal or apparent enzyme activity in "no-enzyme" control. | Spontaneous or metal-catalyzed decarboxylation of oxalosuccinate (if isocitrate is the substrate). | - Optimize assay pH and temperature to minimize non-enzymatic decarboxylation. - Include a chelating agent (e.g., EDTA) in control reactions to sequester divalent metal ions. - Prepare fresh substrate solutions and keep them on ice. |
| Inconsistent or non-reproducible results. | - Degradation of this compound in stock solutions. - Variability in incubation times or temperatures. | - Prepare fresh substrate solutions for each experiment. - Use a temperature-controlled spectrophotometer or water bath for precise temperature regulation. - Ensure consistent timing for all assay steps. |
| Lower than expected enzyme activity. | - Sub-optimal assay conditions (pH, temperature) affecting enzyme stability or activity. - Degradation of the substrate (isocitrate) over time. | - Determine the optimal pH and temperature for the specific isocitrate dehydrogenase being studied. - Use freshly prepared isocitrate solutions. |
Experimental Protocols
Protocol 1: Standard Isocitrate Dehydrogenase (IDH) Activity Assay
This protocol describes a common method for measuring IDH activity by monitoring the reduction of NADP+ to NADPH at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Isocitrate solution (10 mM)
-
NADP+ solution (2 mM)
-
MgCl2 solution (50 mM)
-
Enzyme sample (purified IDH or cell lysate)
-
UV-Vis spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the following reagents in the specified order:
-
850 µL of Tris-HCl buffer
-
50 µL of MgCl2 solution
-
50 µL of NADP+ solution
-
-
Add the enzyme: Add 20 µL of the enzyme sample to the reaction mixture and mix gently by pipetting.
-
Equilibrate: Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 37°C) to allow the temperature to stabilize.
-
Initiate the reaction: Add 30 µL of the isocitrate solution to the cuvette to start the reaction. Mix quickly and gently.
-
Monitor the reaction: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes). The rate of increase in absorbance is proportional to the IDH activity.
-
Calculate enzyme activity: Use the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the rate of NADPH formation and, consequently, the enzyme activity.
Visualizations
Caption: Workflow for a standard isocitrate dehydrogenase enzymatic assay.
Caption: The enzymatic and spontaneous conversion of isocitrate to α-ketoglutarate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound an intermediary compound of Krebs class 11 biology CBSE [vedantu.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. chrismasterjohnphd.substack.com [chrismasterjohnphd.substack.com]
- 5. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. scialert.net [scialert.net]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Strategies to increase the half-life of oxalosuccinic acid for research
This guide provides researchers, scientists, and drug development professionals with strategies to increase the half-life of oxalosuccinic acid for experimental use. Given its inherent instability, proper handling and storage are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable?
A1: this compound's instability is a direct result of its chemical structure. It is both an alpha-keto acid and a beta-keto acid. The beta-keto acid moiety is particularly prone to rapid, non-enzymatic decarboxylation (loss of CO2) to form alpha-ketoglutarate.[1] This is the same property that is harnessed by enzymes like isocitrate dehydrogenase in the Krebs cycle, where this compound is a transient intermediate that is quickly converted.[2][3]
Q2: What are the primary signs of this compound degradation?
A2: The most definitive sign of degradation is the formation of alpha-ketoglutarate, which can be detected using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Visually, for solid compounds, degradation might be indicated by discoloration, though significant degradation can occur without any visible change.[4] For solutions, a gradual decrease in pH may be observed as the tricarboxylic acid converts to the dicarboxylic alpha-ketoglutarate.
Q3: What are the ideal long-term storage conditions for this compound?
A3: For maximum stability and long-term storage, this compound should be stored as a lyophilized (freeze-dried) powder in a tightly sealed, light-resistant container at -20°C or, preferably, -80°C.[4] To minimize degradation from moisture and oxidation, storing it under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[4]
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution for extended periods is not recommended as it accelerates degradation.[4] If you must prepare a stock solution, it should be made fresh immediately before use. For short-term storage (a few hours at most), use a buffered solution at an acidic pH (e.g., pH 4-5), keep it refrigerated (2-8°C) or on ice, and protect it from light.[4] Avoid neutral or alkaline pH, as this can catalyze degradation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in enzymatic assays | Rapid degradation of this compound substrate during the experiment. | Prepare the this compound solution immediately before starting the assay. Keep the solution on ice throughout the experiment. Perform control experiments to measure the rate of non-enzymatic degradation under your assay conditions. |
| Unexpected peaks in HPLC or MS analysis | The sample has degraded. The primary degradation product is alpha-ketoglutarate. | Confirm the identity of the degradation product using a pure standard of alpha-ketoglutarate. Re-evaluate your storage and handling procedures based on the recommendations in this guide. |
| Difficulty dissolving solid this compound | The compound may have degraded or absorbed moisture, altering its properties. | Use a fresh vial of lyophilized powder. Dissolve in a chilled, slightly acidic buffer. Gentle sonication in a cold bath may aid dissolution. |
Data Presentation: Factors Affecting Stability
While precise half-life data for this compound is scarce due to its extreme instability, the following table summarizes the expected stability under various conditions based on the principles governing keto acid chemistry.
| Condition | Parameter | Impact on Half-Life | Recommendation |
| Temperature | -80°C | Greatly Increased | Recommended for long-term storage of solid. |
| -20°C | Increased | Suitable for long-term storage of solid.[4] | |
| 2-8°C | Moderately Decreased | For short-term (hours) storage of solutions.[4] | |
| Room Temperature (25°C) | Severely Decreased | Avoid whenever possible.[1] | |
| pH (in solution) | Acidic (pH < 6) | Increased | Use an acidic buffer for solutions.[4] |
| Neutral (pH ~7) | Severely Decreased | Avoid. | |
| Alkaline (pH > 8) | Very Severely Decreased | Avoid completely.[4] | |
| Physical State | Lyophilized Solid | Maximized | The ideal state for storage.[4] |
| Crystalline Solid | Good (if anhydrous) | Susceptible to moisture. | |
| Aqueous Solution | Minimally Stable | Prepare fresh for immediate use.[4] | |
| Atmosphere | Inert Gas (Argon, N₂) | Increased | Protects against oxidative degradation.[4] |
| Air (Oxygen) | Decreased | Can promote oxidative degradation pathways.[4] |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Solution
This protocol details the preparation of an this compound solution for use in enzymatic assays or other experiments, minimizing degradation.
-
Pre-cool all materials: Place your buffer (e.g., 100 mM MES, pH 6.0), microcentrifuge tubes, and pipette tips on ice for at least 30 minutes.
-
Weighing: On a calibrated analytical balance, weigh the required amount of lyophilized this compound powder directly into a pre-chilled microcentrifuge tube. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Dissolution: Immediately add the pre-chilled, acidic buffer to the tube to achieve the desired final concentration.
-
Mixing: Vortex gently for 5-10 seconds while keeping the tube in an ice bath until the powder is fully dissolved.
-
Immediate Use: Use the solution immediately. Do not store it at room temperature. For the duration of your experiment, keep the stock solution on ice. Discard any unused solution after the experiment.
Protocol 2: General Protocol for Monitoring Stability by HPLC
This protocol provides a framework for assessing the stability of this compound under your specific experimental conditions.
-
Sample Preparation: Prepare a solution of this compound as described in Protocol 1 in the buffer or medium you intend to test.
-
Incubation: Store the solution under the desired test condition (e.g., specific temperature, pH).
-
Time Points: At designated time points (e.g., t=0, 5, 15, 30, 60 minutes), withdraw an aliquot of the sample.
-
Quenching (Optional but Recommended): Immediately mix the aliquot with a quenching solution (e.g., a strong acid like 1 M HCl, pre-chilled) to stop further degradation. This step should be optimized for your analytical method.
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column suitable for separating organic acids.
-
Mobile Phase: An isocratic or gradient elution using an acidic mobile phase (e.g., 0.1% phosphoric acid or formic acid in water) is typically effective.
-
Detection: Use a UV detector set to a wavelength appropriate for keto acids (e.g., ~210 nm).
-
-
Data Analysis: Quantify the peak area corresponding to this compound at each time point. Plot the concentration or peak area versus time to determine the rate of degradation and calculate the experimental half-life. A standard of alpha-ketoglutarate should be run to identify the primary degradation product.
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Key factors influencing this compound stability.
References
Pitfalls in the experimental use of oxalosuccinic acid
Welcome to the technical support center for the experimental use of oxalosuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this unstable intermediate. Here you will find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a six-carbon tricarboxylic acid and a key, albeit transient, intermediate in the citric acid cycle (TCA cycle).[1][2] It is formed from the oxidation of isocitrate by the enzyme isocitrate dehydrogenase and is subsequently decarboxylated to form alpha-ketoglutarate.[3][4][5][6] Its importance lies in its central role in cellular metabolism, linking carbohydrate, fat, and protein metabolism.
Q2: Why is this compound so difficult to work with experimentally?
A2: The primary challenge is its inherent instability.[1] this compound is both an alpha-keto and a beta-keto acid. The β-keto acid structure is particularly unstable and prone to spontaneous, non-enzymatic decarboxylation (loss of CO2) to yield alpha-ketoglutarate.[1][7] This reaction can occur rapidly in aqueous solutions, especially at neutral or alkaline pH and at room temperature.
Q3: What factors influence the stability of this compound?
A3: The stability of this compound is significantly affected by:
-
pH: It is most stable in acidic conditions (pH < 4) and rapidly degrades as the pH increases.
-
Temperature: Degradation is accelerated at higher temperatures. Solutions should always be prepared and stored on ice.
-
Metal Ions: Divalent and trivalent metal ions (e.g., Mn²⁺, Mg²⁺, Zn²⁺, Fe³⁺) can catalyze the decarboxylation reaction.[7] The presence of chelating agents like EDTA may help improve stability in certain buffers.
Q4: Can I purchase stable, ready-to-use this compound solutions?
A4: Due to its instability, this compound is typically sold as a solid, often as a salt (e.g., trisodium oxalosuccinate), which is more stable than the free acid. It is highly recommended to prepare solutions fresh immediately before each experiment. Pre-made solutions are not commercially available as they would have a very short shelf-life.
Troubleshooting Guide
Problem: Inconsistent or non-reproducible results in my enzyme kinetics assay.
| Possible Cause | Recommended Solution |
| Degradation of this compound Stock Solution | Prepare a fresh solution of this compound immediately before each experiment. Use ice-cold, slightly acidic (pH 6.0-6.5) buffer for the stock solution and keep it on ice at all times. |
| Spontaneous Decarboxylation During Assay | Minimize the incubation time of the assay. Run control reactions without the enzyme to quantify the rate of spontaneous decarboxylation under your specific assay conditions (pH, temperature, buffer components) and subtract this background rate from your enzymatic rate. |
| Catalytic Metal Ions in Buffer | If your enzyme does not require metal ions, consider adding a chelating agent like EDTA to your buffer to sequester any contaminating metal ions that could be catalyzing decarboxylation. |
| Incorrect pH of Assay Buffer | Verify the pH of your final reaction mixture. Even small increases in pH can significantly accelerate the degradation of this compound. Perform the assay at the lowest pH compatible with your enzyme's activity. |
Problem: My analytical method (e.g., HPLC, spectrophotometry) shows very low or no this compound, even in a freshly prepared standard.
| Possible Cause | Recommended Solution |
| Degradation Prior to Analysis | Ensure the sample, mobile phase (for HPLC), and instrument autosampler are cooled. Minimize the time between sample preparation and injection/measurement. |
| Co-elution with Other Compounds | The product of degradation, α-ketoglutarate, may interfere with or co-elute with the this compound peak in HPLC. Optimize your chromatographic method (e.g., gradient, column chemistry) to ensure clear separation between the two compounds.[8][9] |
| Inappropriate Detection Method | This compound lacks a strong chromophore for UV detection at higher wavelengths. Use a low wavelength (e.g., 210-220 nm) for UV detection or consider alternative methods like mass spectrometry (LC-MS) for more specific and sensitive quantification.[10] |
Data Presentation: Stability of this compound
The rate of spontaneous decarboxylation is highly dependent on experimental conditions. The following table provides an estimated overview of stability. Note: Precise quantitative data is scarce in the literature due to the compound's rapid degradation; these values are compiled for illustrative purposes based on the known chemical properties of β-keto acids.
| Condition | Temperature (°C) | Estimated Half-life | Recommendations |
| Acidic Buffer (pH 3.0) | 4 | Several Hours | Optimal for short-term storage during an experiment. |
| Acidic Buffer (pH 3.0) | 25 | < 1 Hour | Avoid room temperature storage. |
| Neutral Buffer (pH 7.0) | 4 | Minutes | Prepare immediately before use; not suitable for stock. |
| Neutral Buffer (pH 7.0) | 25 | Seconds to Minutes | Highly unstable; expect significant degradation. |
| Neutral Buffer + Metal Ions (e.g., 1 mM MnCl₂) | 4 | Seconds | Metal ions significantly catalyze degradation.[7] |
Experimental Protocols
Protocol 1: Preparation and Handling of an Oxalosuccinate Working Solution
This protocol describes the preparation of a 100 mM trisodium oxalosuccinate solution for use in a typical enzyme assay.
Materials:
-
Trisodium oxalosuccinate powder
-
Ice-cold MES buffer (100 mM, pH 6.0)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Ice bucket
Procedure:
-
Pre-chill all materials: buffer, tubes, and pipette tips on ice.
-
Weigh the required amount of trisodium oxalosuccinate powder rapidly.
-
Dissolve the powder in the ice-cold MES buffer to the final desired concentration (e.g., 100 mM).
-
Vortex gently for a few seconds until fully dissolved. Do not warm the tube with your hand.
-
Immediately place the tube in an ice bucket.
-
Use the solution within 30-60 minutes for best results. Discard any unused solution after the experiment. Do not store and reuse.
Protocol 2: Spectrophotometric Assay for Isocitrate Dehydrogenase (ICDH) Activity
This protocol measures the activity of ICDH by monitoring the reduction of NAD⁺ to NADH, which is coupled to the conversion of isocitrate to α-ketoglutarate via the unstable oxalosuccinate intermediate.
Materials:
-
Purified ICDH enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂
-
100 mM Isocitrate solution
-
20 mM NAD⁺ solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction master mix in the Assay Buffer containing isocitrate (final concentration 10 mM) and NAD⁺ (final concentration 2 mM).
-
Aliquot the master mix into the wells of the microplate or cuvettes.
-
Pre-incubate the plate/cuvettes at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add a small volume of the ICDH enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of increase is proportional to the rate of NADH production and thus ICDH activity.
-
Run a control reaction without the enzyme to ensure there is no background signal change.
Visualizations
Caption: Spontaneous decarboxylation of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. chrismasterjohnphd.substack.com [chrismasterjohnphd.substack.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. In TCA cycle oxalosuccinate is converted to α-ketoglutarate by the enzyme: A Fumarase B Isocitrate dehydrogenase C Aconitase D Succinase [doubtnut.com]
- 6. sarthaks.com [sarthaks.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. shimadzu.com [shimadzu.com]
- 9. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Agents for Oxalosuccinic Acid in Biochemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxalosuccinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this unstable intermediate.
Introduction
This compound is a key, yet transient, intermediate in the citric acid cycle (Krebs cycle).[1] Its inherent instability, primarily due to rapid decarboxylation to α-ketoglutarate, presents significant challenges for in vitro studies. This guide focuses on strategies for managing this instability, primarily through the control of reaction conditions during its in situ generation, as conventional stabilizing agents are not typically employed.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable?
This compound is a β-keto acid, a class of compounds known to be susceptible to decarboxylation (loss of CO₂), especially when heated.[2][3] The presence of a carbonyl group two carbons away from a carboxylic acid group facilitates this reaction.[2][4] In the case of this compound, this instability is so pronounced that it readily decarboxylates to α-ketoglutarate.[1]
Q2: Can I purchase stable, isolated this compound for my experiments?
While some suppliers may list this compound, its high instability makes it challenging to store and handle in a pure, stable form. For most biochemical assays, it is recommended to generate this compound in situ from its precursor, isocitrate, using the enzyme isocitrate dehydrogenase (IDH).[5][6]
Q3: What are the key factors influencing the stability of this compound during in situ generation?
The stability of this compound in your reaction is intrinsically linked to the conditions of the isocitrate dehydrogenase (IDH) assay. The key factors to control are:
-
pH: The optimal pH for many isocitrate dehydrogenases is between 7.4 and 8.5.[5] Deviations from this range can affect both enzyme activity and the rate of non-enzymatic decarboxylation.
-
Temperature: IDH enzymes typically have an optimal temperature around 37°C.[5][7] Higher temperatures will increase the rate of both the enzymatic reaction and the non-enzymatic decarboxylation of this compound.
-
Divalent Cations: Isocitrate dehydrogenase requires a divalent cation, typically Mg²⁺ or Mn²⁺, for its activity.[5][6] These cations can also influence the stability of β-keto acids.
Q4: How can I monitor the presence of this compound in my reaction?
Directly monitoring the concentration of the transient this compound is challenging. The most common approach is to indirectly measure its formation by monitoring the production of NADH or NADPH, which is a co-product of the isocitrate dehydrogenase reaction.[6][7] Advanced techniques like rapid quench-flow coupled with chromatographic separation can be used to trap and detect this unstable intermediate.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or no detectable product (α-ketoglutarate or NADH/NADPH) | 1. Inactive Isocitrate Dehydrogenase (IDH): The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or cofactor concentrations. 3. Presence of Inhibitors: Contaminants in the sample or reagents may be inhibiting the enzyme. | 1. Enzyme Activity Check: Run a positive control with a known active IDH enzyme. Ensure the enzyme is stored correctly and handled on ice. 2. Optimize Reaction Conditions: Verify the pH of your buffer is within the optimal range for your specific IDH isoform (typically 7.4-8.5).[5] Ensure the reaction is carried out at the optimal temperature (around 37°C).[5][7] Confirm you are using the correct cofactor (NAD⁺ or NADP⁺) and that its concentration is sufficient.[5] Ensure the presence of the required divalent cation (Mg²⁺ or Mn²⁺).[6] 3. Control for Inhibitors: Prepare fresh reagents. If using complex biological samples, consider a purification step to remove potential inhibitors. |
| High background signal or non-reproducible results | 1. Spontaneous Decarboxylation: this compound is rapidly and spontaneously converting to α-ketoglutarate, leading to variability. 2. Contamination: Reagents or labware may be contaminated. | 1. Minimize Reaction Time: For endpoint assays, use the shortest effective incubation time. For kinetic assays, monitor the reaction in real-time to capture the initial linear rate before substrate depletion or product inhibition becomes significant. 2. Maintain Low Temperature: If experimentally feasible, performing the reaction at a lower temperature can slow down the rate of non-enzymatic decarboxylation. 3. Use Fresh Reagents: Prepare all buffers and reagent solutions fresh to avoid contamination. |
| Difficulty in detecting this compound directly | 1. Rapid Degradation: The half-life of this compound is very short under typical assay conditions. 2. Lack of a specific and sensitive detection method. | 1. Rapid Quench-Flow: For direct detection, employ rapid quench-flow techniques to stop the reaction at very short time intervals (milliseconds), followed by immediate analysis. 2. Derivatization: Consider using a trapping reagent that reacts rapidly with the keto group of this compound to form a stable derivative that can be analyzed by chromatography (e.g., HPLC) or mass spectrometry. |
Quantitative Data Summary
While specific quantitative data on the stability of this compound is scarce due to its transient nature, the following table summarizes the expected qualitative effects of key parameters on its stability, based on the general behavior of β-keto acids.
| Parameter | Condition | Effect on this compound Stability | Notes |
| pH | Acidic (below optimal for IDH) | May slightly decrease the rate of decarboxylation of the fully protonated form. | Suboptimal for enzymatic generation. |
| Neutral to slightly alkaline (pH 7.4 - 8.5) | Optimal for enzymatic generation but also facilitates decarboxylation of the carboxylate anion form. | This is the typical pH range for IDH assays. | |
| Alkaline (above optimal for IDH) | Likely increases the rate of decarboxylation. | Suboptimal for enzymatic generation. | |
| Temperature | Low (e.g., 4°C) | Significantly slows down the rate of decarboxylation. | Also significantly reduces the rate of enzymatic generation. |
| Moderate (e.g., 25°C - 37°C) | Optimal for enzymatic generation, but decarboxylation is rapid. | 37°C is the standard for many IDH assays.[5][7] | |
| High (e.g., > 40°C) | Drastically increases the rate of decarboxylation. | May lead to enzyme denaturation. | |
| Divalent Cations (Mg²⁺, Mn²⁺) | Presence | Required for IDH activity. May form chelate complexes with oxalosuccinate, potentially influencing its stability. | The precise effect on non-enzymatic decarboxylation is not well-documented for this compound specifically. |
| Absence | No enzymatic generation of this compound. | Not a viable condition for in situ studies. |
Experimental Protocols
Protocol for In Situ Generation and Indirect Detection of this compound
This protocol describes a standard continuous spectrophotometric rate determination assay for isocitrate dehydrogenase (IDH), which generates this compound as an intermediate. The formation of this compound is indirectly quantified by measuring the increase in absorbance at 340 nm due to the production of NADPH.
Materials:
-
Glycylglycine Buffer (250 mM, pH 7.4 at 37°C)
-
DL-Isocitric Acid Solution (6.6 mM)
-
β-Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) Solution (20 mM)
-
Manganese Chloride (MnCl₂) Solution (18 mM)
-
Isocitrate Dehydrogenase (NADP-dependent) enzyme solution (0.3 - 0.6 units/mL)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes with a 1 cm light path
-
Water bath or temperature-controlled cuvette holder at 37°C
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the following reagents in the specified order:
-
1.95 mL Deionized Water
-
0.50 mL Glycylglycine Buffer
-
0.20 mL DL-Isocitric Acid Solution
-
0.15 mL NADP⁺ Solution
-
0.10 mL MnCl₂ Solution
-
-
Prepare Blank: In a separate cuvette, prepare a blank by adding all reagents except the enzyme solution. Adjust the volume with the Glycylglycine Buffer.
-
Equilibrate Temperature: Incubate both the reaction mixture and the blank at 37°C for 5-10 minutes to ensure temperature equilibration.
-
Initiate Reaction: To the reaction mixture cuvette, add 0.10 mL of the Isocitrate Dehydrogenase enzyme solution. Mix by inversion.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 340 nm. Continue to record for approximately 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Determine the maximum linear rate of increase in absorbance per minute (ΔA₃₄₀/min) for both the test sample and the blank. Subtract the rate of the blank from the rate of the test sample to get the corrected rate. The rate of NADPH production is proportional to the rate of this compound formation.
Visualizations
Caption: Role of this compound in the Krebs Cycle.
Caption: In Situ Generation and Detection Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nondecarboxylating and Decarboxylating Isocitrate Dehydrogenases: Oxalosuccinate Reductase as an Ancestral Form of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. pufei.com [pufei.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Enzymatic vs. Non-Enzymatic Decarboxylation of Oxalosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic and non-enzymatic decarboxylation of oxalosuccinic acid, a key, albeit transient, intermediate in cellular metabolism. Understanding the kinetics and mechanisms of both pathways is crucial for research in enzymology, metabolic disorders, and drug development targeting metabolic pathways. This document outlines the fundamental differences between the highly efficient, enzyme-catalyzed reaction and the spontaneous, metal-ion-influenced non-enzymatic process, supported by available experimental data and detailed protocols.
Introduction
This compound is an unstable six-carbon α-keto and β-keto acid.[1][2][3] Its significance lies in its position as an intermediate in the citric acid cycle, where it is formed from the oxidation of isocitrate. The subsequent decarboxylation of this compound to α-ketoglutarate is a critical step in this central metabolic pathway.[1][2] This conversion can occur through a highly regulated enzymatic pathway or a slower, non-enzymatic process.
Enzymatic Decarboxylation: In biological systems, the decarboxylation of this compound is predominantly catalyzed by the enzyme isocitrate dehydrogenase (IDH).[1][2] This enzyme facilitates the oxidative decarboxylation of isocitrate to α-ketoglutarate, with oxalosuccinate as a fleeting, enzyme-bound intermediate.[2][4] The reaction is a two-step process involving the oxidation of isocitrate to oxalosuccinate, followed by the decarboxylation of the β-carboxyl group.[2]
Non-Enzymatic Decarboxylation: As a β-keto acid, this compound is inherently unstable and can undergo spontaneous decarboxylation without enzymatic intervention.[1][5] This process can be influenced by factors such as temperature, pH, and the presence of divalent metal ions, which can act as catalysts.[5]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the enzymatic and non-enzymatic decarboxylation of this compound. It is important to note that direct kinetic data for the decarboxylation of the oxalosuccinate intermediate by IDH is not typically determined, as it is not released from the enzyme. The provided enzymatic data pertains to the overall reaction from isocitrate. Data for the non-enzymatic reaction of the closely related β-keto acid, oxaloacetate, is included for comparative purposes due to the limited availability of specific kinetic constants for this compound's spontaneous decarboxylation.
| Parameter | Enzymatic Decarboxylation (Isocitrate Dehydrogenase) | Non-Enzymatic Decarboxylation |
| Catalyst | Isocitrate Dehydrogenase (IDH) | None (spontaneous), or Divalent Metal Ions (e.g., Mn²⁺, Mg²⁺, Zn²⁺)[5] |
| Mechanism | Enzyme-catalyzed, stereospecific | Spontaneous, non-specific |
| Rate-Limiting Step | Varies with conditions, can be product release | C-C bond cleavage |
| Michaelis Constant (Kₘ) for Isocitrate | Varies by isoform and organism (typically in the µM range) | Not Applicable |
| Turnover Number (kcat) | Varies by isoform and organism | Not Applicable |
| First-Order Rate Constant (k) | Not directly measured for oxalosuccinate step | For oxaloacetate at 30°C in water: 7.23 x 10⁻³ min⁻¹[6] |
| Optimal pH | Typically 7.0 - 8.5 | Varies with the specific β-keto acid and metal ion catalyst[7] |
| Cofactors | NAD⁺ or NADP⁺, and a divalent metal ion (Mg²⁺ or Mn²⁺)[2] | Divalent metal ions can act as catalysts[5] |
| Byproducts | α-ketoglutarate, CO₂, NADH or NADPH[2] | α-ketoglutarate, CO₂ |
Experimental Protocols
Enzymatic Decarboxylation Assay (Isocitrate Dehydrogenase Activity)
This protocol measures the activity of isocitrate dehydrogenase by monitoring the production of NADH or NADPH spectrophotometrically.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
-
Isocitrate Dehydrogenase (IDH) enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Isocitrate solution (substrate)
-
NAD⁺ or NADP⁺ solution (cofactor)
-
Divalent metal ion solution (e.g., 100 mM MgCl₂ or MnCl₂)
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, isocitrate, NAD⁺ or NADP⁺, and the divalent metal ion solution. The final concentrations of reactants should be optimized based on the specific enzyme and experimental goals.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small, predetermined amount of the IDH enzyme solution to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and begin monitoring the increase in absorbance at 340 nm over time. This increase corresponds to the production of NADH or NADPH.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
A control reaction lacking the enzyme should be run to account for any non-enzymatic background reaction.
Non-Enzymatic Decarboxylation Assay
This protocol monitors the spontaneous or metal-catalyzed decarboxylation of a β-keto acid like this compound by measuring the decrease in its concentration over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
This compound (or a suitable β-keto acid analog like oxaloacetic acid)
-
Reaction Buffer (e.g., phosphate or acetate buffer at the desired pH)
-
Divalent metal ion solution (optional, for studying catalysis)
-
Quenching solution (e.g., a strong acid like perchloric acid or trifluoroacetic acid)
-
Mobile phase for HPLC (e.g., an aqueous buffer with an organic modifier like methanol or acetonitrile)[8][9][10][11]
Procedure:
-
Prepare a solution of this compound in the reaction buffer at a known concentration.
-
If studying metal ion catalysis, add the desired concentration of the metal ion solution.
-
Incubate the reaction mixture at a constant temperature.
-
At various time points, withdraw an aliquot of the reaction mixture and immediately add it to a quenching solution to stop the reaction.
-
Analyze the quenched samples by HPLC. The mobile phase and column conditions should be optimized to achieve good separation between the β-keto acid (e.g., this compound) and its decarboxylation product (e.g., α-ketoglutarate).[8][9][10][11]
-
Monitor the disappearance of the this compound peak and the appearance of the α-ketoglutarate peak at a suitable wavelength (e.g., 210-220 nm).
-
Plot the concentration of this compound versus time to determine the rate of non-enzymatic decarboxylation. The data can be fitted to a first-order decay model to calculate the rate constant.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the decarboxylation pathways and a typical experimental workflow for their comparison.
Caption: Enzymatic vs. Non-Enzymatic Decarboxylation of this compound.
Caption: Workflow for Comparing Decarboxylation Pathways.
Conclusion
The decarboxylation of this compound is a fundamental biochemical reaction that can proceed through distinct enzymatic and non-enzymatic routes. The enzymatic pathway, catalyzed by isocitrate dehydrogenase, is a highly efficient and regulated process central to cellular energy metabolism. In contrast, the non-enzymatic decarboxylation is a spontaneous process characteristic of β-keto acids, which can be significantly influenced by environmental factors such as the presence of metal ions. For researchers in drug development and metabolic studies, understanding the kinetics and regulatory mechanisms of both pathways is essential for identifying potential therapeutic targets and for the accurate interpretation of metabolic flux data. The experimental protocols provided herein offer a framework for the quantitative comparison of these two important chemical transformations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Nondecarboxylating and Decarboxylating Isocitrate Dehydrogenases: Oxalosuccinate Reductase as an Ancestral Form of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Kinetic challenges facing oxalate, malonate, acetoacetate and oxaloacetate decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steady-state kinetic studies of the metal ion-dependent decarboxylation of oxalacetate catalyzed by pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. akjournals.com [akjournals.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Alpha-Ketoglutaric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
Oxalosuccinic Acid vs. Oxaloacetic Acid: A Comparative Guide for Metabolic Pathway Analysis
In the intricate landscape of cellular metabolism, the Krebs cycle, also known as the citric acid cycle or tricarboxylic acid cycle (TCA), stands as a central hub for energy production and biosynthetic precursor generation. Within this cycle, numerous keto acids play pivotal roles. This guide provides a detailed comparison of two such critical intermediates: oxalosuccinic acid and oxaloacetic acid. Understanding their distinct functions, properties, and the enzymatic reactions they participate in is fundamental for researchers in metabolic studies and drug development.
Core Functional Roles in Metabolism
Oxaloacetic acid (OAA) is a four-carbon dicarboxylic acid that serves as a key metabolic intermediate in a multitude of pathways.[1][2] Its most prominent role is in the citric acid cycle, where it combines with acetyl-CoA to form citrate, initiating the cycle.[1][2][3][4] This reaction, catalyzed by citrate synthase, is a crucial entry point for carbons derived from carbohydrates, fats, and proteins into the main oxidative pathway of the cell.[5] Beyond the Krebs cycle, oxaloacetate is a vital component of gluconeogenesis, the urea cycle, the glyoxylate cycle, amino acid synthesis, and fatty acid synthesis.[2] For instance, it can be synthesized from pyruvate via pyruvate carboxylase, an anaplerotic reaction that replenishes TCA cycle intermediates.[2][6][7] The concentration of oxaloacetate can directly influence the rate of the citric acid cycle.[1]
This compound , in contrast, is a transient, unstable six-carbon intermediate in the citric acid cycle.[5][8] It is not a standalone substrate that enters or exits the cycle for other pathways. Its existence is fleeting, formed during the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction catalyzed by the enzyme isocitrate dehydrogenase.[8][9][10] This two-step process involves the initial oxidation of isocitrate to form oxalosuccinate, which remains enzyme-bound, followed by a rapid decarboxylation to yield α-ketoglutarate.[10][11]
Comparative Data Summary
The following table summarizes the key quantitative and qualitative differences between oxaloacetic acid and this compound.
| Feature | Oxaloacetic Acid | This compound |
| IUPAC Name | 2-Oxobutanedioic acid | 1-Oxopropane-1,2,3-tricarboxylic acid |
| Chemical Formula | C₄H₄O₅ | C₆H₆O₇ |
| Molar Mass | 132.07 g/mol | 190.11 g/mol |
| Carbon Atoms | 4 | 6 |
| Role in Krebs Cycle | Primary reactant (with Acetyl-CoA) and final product, regenerating the cycle.[2][3][5] | Unstable, enzyme-bound intermediate.[5][8][12] |
| Stability | Unstable in solution, decomposing to pyruvate.[7][13] | Highly unstable, readily undergoes decarboxylation.[5][8] |
| Key Associated Enzyme | Malate Dehydrogenase (produces OAA), Citrate Synthase (consumes OAA), Pyruvate Carboxylase (produces OAA).[2][3][4] | Isocitrate Dehydrogenase (produces and facilitates decarboxylation).[8][9][10] |
| Involvement in Other Pathways | Gluconeogenesis, Urea Cycle, Amino Acid Synthesis, Fatty Acid Synthesis.[2][3] | Primarily confined to the Isocitrate Dehydrogenase reaction within the Krebs cycle. |
Metabolic Pathway Visualization
The precise positioning of oxaloacetic acid and this compound within the Krebs cycle is critical to understanding their distinct roles.
Caption: The Citric Acid Cycle highlighting Oxaloacetic Acid and the transient this compound.
Experimental Protocols
Studying the enzymes that produce and consume these acids is key to understanding their metabolic significance. Below are detailed methodologies for assaying relevant enzyme activities.
Isocitrate Dehydrogenase (IDH) Activity Assay
This protocol measures the activity of IDH by monitoring the reduction of NAD⁺ or NADP⁺, which is coupled to the oxidative decarboxylation of isocitrate.
Principle: Isocitrate dehydrogenase catalyzes the conversion of isocitrate to α-ketoglutarate, producing NADH or NADPH in the process.[9][10][11] The rate of NAD(P)H formation, measured by the increase in absorbance at 340 nm, is directly proportional to the enzyme's activity.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂
-
Substrate solution: 10 mM Isocitrate in reaction buffer
-
Cofactor solution: 2 mM NAD⁺ or NADP⁺ in reaction buffer
-
Enzyme sample (e.g., mitochondrial lysate or purified IDH)
Procedure:
-
Set the spectrophotometer to 340 nm and 37°C.
-
In a cuvette, prepare the reaction mixture by adding:
-
800 µL of Reaction Buffer
-
100 µL of 10 mM Isocitrate solution
-
50 µL of 2 mM NAD(P)⁺ solution
-
-
Mix by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of the enzyme sample to the cuvette.
-
Immediately mix and start monitoring the absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NAD(P)H at 340 nm is 6220 M⁻¹cm⁻¹).
Caption: Experimental workflow for the Isocitrate Dehydrogenase (IDH) activity assay.
Malate Dehydrogenase (MDH) Activity Assay
This protocol measures the activity of MDH in the direction of oxaloacetate formation by monitoring the reduction of NAD⁺.
Principle: Malate dehydrogenase catalyzes the oxidation of L-malate to oxaloacetate, with the concomitant reduction of NAD⁺ to NADH.[3][14] The rate of NADH production is measured as an increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Reaction Buffer: 100 mM Glycine-NaOH buffer, pH 10.0
-
Substrate solution: 100 mM L-Malate in reaction buffer
-
Cofactor solution: 50 mM NAD⁺ in reaction buffer
-
Enzyme sample (e.g., cell lysate or purified MDH)
Procedure:
-
Set the spectrophotometer to 340 nm and 30°C.
-
In a cuvette, prepare the reaction mixture by adding:
-
750 µL of Reaction Buffer
-
100 µL of 100 mM L-Malate solution
-
100 µL of 50 mM NAD⁺ solution
-
-
Mix by inversion and incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme sample.
-
Immediately mix and monitor the increase in absorbance at 340 nm for 5 minutes.
-
Determine the linear rate of absorbance change (ΔA340/min).
-
Calculate enzyme activity using the Beer-Lambert law for NADH.
Conclusion
Oxaloacetic acid and this compound are both keto acid intermediates in the citric acid cycle, yet their metabolic roles and chemical properties are markedly different. Oxaloacetic acid is a stable, central metabolic hub, participating in numerous anabolic and catabolic pathways.[2] In contrast, this compound is a highly unstable, transient intermediate of the isocitrate dehydrogenase reaction, existing fleetingly before its decarboxylation to α-ketoglutarate.[5][8] A thorough understanding of these differences is essential for researchers investigating metabolic regulation, mitochondrial function, and the development of therapies targeting metabolic pathways.
References
- 1. fiveable.me [fiveable.me]
- 2. Oxaloacetic acid - Wikipedia [en.wikipedia.org]
- 3. Oxaloacetic acid (oaa) - metabolite - biocrates life science ag [biocrates.com]
- 4. What is Oxaloacetic Acid used for? [synapse.patsnap.com]
- 5. This compound an intermediary compound of Krebs class 11 biology CBSE [vedantu.com]
- 6. wyzant.com [wyzant.com]
- 7. Oxaloacetic_acid [bionity.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Isocitrate Dehydrogenase [chem.uwec.edu]
- 10. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Isocitrate Dehydrogenase [chem.uwec.edu]
- 12. oxfordreference.com [oxfordreference.com]
- 13. homework.study.com [homework.study.com]
- 14. Enzymes helping enzymes: Oxaloacetate decarboxylase increases malate dehydrogenase's turnover number - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isocitrate Dehydrogenase Isoforms and their Interaction with Oxalosuccinic Acid
For researchers, scientists, and drug development professionals, understanding the nuances of isocitrate dehydrogenase (IDH) isoforms is critical for targeting metabolic pathways in various diseases, including cancer. This guide provides a detailed comparative analysis of the three human IDH isoforms—IDH1, IDH2, and IDH3—with a special focus on their interaction with the transient intermediate, oxalosuccinic acid.
Isocitrate dehydrogenases are pivotal enzymes in cellular metabolism that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] This reaction proceeds through a two-step mechanism involving the formation of this compound as an intermediate.[1][2] While all three isoforms catalyze this fundamental reaction, they exhibit distinct characteristics in terms of their subcellular localization, cofactor requirements, and regulatory mechanisms, which ultimately influence their metabolic roles.
Overview of Isocitrate Dehydrogenase Isoforms
Humans express three distinct IDH isoforms:
-
IDH1: Located in the cytoplasm and peroxisomes, this NADP⁺-dependent enzyme is a homodimer.[3][4]
-
IDH2: A mitochondrial NADP⁺-dependent homodimer that plays a crucial role in the Krebs cycle and in protecting mitochondria from oxidative stress.[5][6]
-
IDH3: This mitochondrial enzyme is a heterotetramer and is unique in its dependence on NAD⁺ as a cofactor.[4] It is a key regulatory point in the Krebs cycle and its activity is considered largely irreversible under physiological conditions.[4][7]
The reactions catalyzed by IDH1 and IDH2 are reversible, allowing them to participate in both oxidative decarboxylation and reductive carboxylation, depending on the metabolic state of the cell.[3][8] In contrast, the reaction catalyzed by IDH3 is a rate-limiting and essentially irreversible step in the Krebs cycle.[4][7]
Comparative Enzyme Kinetics
The efficiency of the overall conversion of isocitrate to α-ketoglutarate, which proceeds via oxalosuccinate, can be compared through the kinetic parameters of the isoforms. While direct kinetic data for the unstable intermediate this compound is scarce, the overall reaction kinetics provide insight into the efficiency of each isoform in processing this intermediate.
| Isoform | Subcellular Location | Cofactor | Km (Isocitrate) (µM) | Vmax (µmol/min/mg) | Regulation |
| IDH1 | Cytoplasm, Peroxisomes | NADP⁺ | ~6 | Not widely reported | Product inhibition by NADPH |
| IDH2 | Mitochondria | NADP⁺ | ~6 | ~43.4 | Product inhibition by NADPH |
| IDH3 | Mitochondria | NAD⁺ | ~2500 (complex kinetics) | Not directly comparable | Allosterically activated by ADP and Ca²⁺; inhibited by ATP and NADH |
Note: The kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and metal ion concentration. The Vmax for IDH1 is not as consistently reported in literature as for IDH2. The Km for IDH3 is significantly higher and follows more complex, cooperative kinetics due to its allosteric regulation.
The Role of this compound
The conversion of isocitrate to α-ketoglutarate by all IDH isoforms proceeds through the formation of oxalosuccinate.[1][2] This process involves two distinct steps:
-
Oxidation: Isocitrate is oxidized to the ketone, oxalosuccinate.
-
Decarboxylation: The carboxyl group beta to the ketone in oxalosuccinate is removed, releasing CO₂ and forming α-ketoglutarate.[1]
The instability of oxalosuccinate makes it challenging to study as a direct substrate. It is believed to be a transient, enzyme-bound intermediate that is rapidly converted to α-ketoglutarate.[9] The efficiency of this two-step process is reflected in the overall kinetic parameters for the conversion of isocitrate.
Signaling Pathways and Metabolic Significance
The IDH-catalyzed reaction is a critical node in cellular metabolism, connecting the Krebs cycle with amino acid metabolism, lipid synthesis, and redox balance.
Mutations in IDH1 and IDH2 are frequently observed in various cancers and lead to a "neomorphic" activity, where the mutant enzyme converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[10][11] This accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.
Experimental Protocols
General Isocitrate Dehydrogenase (IDH) Activity Assay
This protocol is a generalized method for measuring the activity of wild-type IDH isoforms by monitoring the production of NAD(P)H spectrophotometrically.
Materials:
-
96-well clear flat-bottom plate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
-
IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Isocitrate solution (substrate)
-
NADP⁺ or NAD⁺ solution (cofactor)
-
Sample containing IDH enzyme (e.g., cell lysate, purified enzyme)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in cold IDH Assay Buffer, followed by centrifugation to remove insoluble material.[12]
-
Reaction Setup: In a 96-well plate, add the sample to the appropriate wells. Prepare a blank control without the isocitrate substrate.
-
Reaction Initiation: Prepare a reaction mix containing the IDH Assay Buffer, isocitrate, and the appropriate cofactor (NADP⁺ for IDH1/IDH2, NAD⁺ for IDH3). Add the reaction mix to each well to start the reaction.[12]
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the IDH activity.[12]
-
Calculation: Calculate the IDH activity based on the rate of NAD(P)H production, using the molar extinction coefficient of NAD(P)H at 340 nm.
Conclusion
The three isoforms of isocitrate dehydrogenase, while catalyzing the same fundamental conversion of isocitrate to α-ketoglutarate via the unstable intermediate oxalosuccinate, are distinct enzymes with unique subcellular locations, cofactor dependencies, and regulatory mechanisms. IDH1 and IDH2 are NADP⁺-dependent and reversible, playing key roles in cytoplasmic/peroxisomal and mitochondrial redox balance, respectively. IDH3 is an NAD⁺-dependent, allosterically regulated, and irreversible enzyme that serves as a critical control point in the mitochondrial Krebs cycle. While direct kinetic analysis of oxalosuccinate is challenging, the overall enzymatic efficiency of the isoforms in handling this intermediate is reflected in their respective kinetic parameters for the conversion of isocitrate. A thorough understanding of these differences is paramount for researchers aiming to modulate IDH activity for therapeutic purposes.
References
- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Isocitrate Dehydrogenase [chem.uwec.edu]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. IDH2 - Wikipedia [en.wikipedia.org]
- 7. Wild-type isocitrate dehydrogenase under the spotlight in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nondecarboxylating and Decarboxylating Isocitrate Dehydrogenases: Oxalosuccinate Reductase as an Ancestral Form of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Unveiling Oxalosuccinic Acid: A Comparative Guide to its Role in Canonical and Alternative Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Oxalosuccinic Acid's Metabolic Fate, Supported by Experimental Data.
This compound, a transient and unstable six-carbon intermediate, has long been recognized for its pivotal role in the canonical Tricarboxylic Acid (TCA) cycle. However, emerging research has shed light on alternative metabolic pathways where this molecule plays a distinct role, offering new avenues for therapeutic intervention and a deeper understanding of cellular metabolism. This guide provides a comprehensive comparison of this compound's function in these different pathways, supported by experimental data and detailed protocols.
This compound: At the Crossroads of Metabolism
This compound is primarily known as an enzyme-bound intermediate in the oxidative decarboxylation of isocitrate to α-ketoglutarate, a key reaction in the TCA cycle catalyzed by isocitrate dehydrogenase (IDH).[1][2][3] This process is fundamental for cellular energy production. However, the discovery of non-decarboxylating isocitrate dehydrogenases and the elucidation of the reductive TCA cycle have revealed alternative fates for this labile molecule.
The Canonical Pathway: Oxidative Decarboxylation in the TCA Cycle
In the mitochondrial matrix of aerobic organisms, isocitrate is oxidized to oxalosuccinate by NAD⁺- or NADP⁺-dependent isocitrate dehydrogenases.[1][2][3] Due to its inherent instability as a β-keto acid, oxalosuccinate spontaneously or enzymatically decarboxylates to the five-carbon molecule α-ketoglutarate.[1][4] This reaction is a critical control point in the TCA cycle.
An Alternative Fate: The Non-Decarboxylating Pathway
In some organisms, such as the thermophilic bacterium Hydrogenobacter thermophilus, a non-decarboxylating isocitrate dehydrogenase has been identified.[5] This enzyme catalyzes the reversible oxidation of isocitrate to oxalosuccinate, which is the final product of this specific enzymatic reaction. In the reverse direction, this enzyme functions as an oxalosuccinate reductase, playing a role in the reductive TCA cycle.[5]
A Reversal of Fortune: The Reductive Tricarboxylic Acid (rTCA) Cycle
The reductive TCA cycle is a carbon fixation pathway utilized by some bacteria to synthesize carbon compounds from carbon dioxide. In this cycle, oxalosuccinate is an intermediate in the reductive carboxylation of α-ketoglutarate to isocitrate. This reaction is catalyzed by an oxalosuccinate-reducing enzyme, which is essentially a non-decarboxylating isocitrate dehydrogenase operating in reverse.[5]
Comparative Performance: A Quantitative Look at a Key Enzyme
The functional divergence of this compound's role is best illustrated by comparing the kinetic parameters of the enzymes that govern its formation and consumption. The following table summarizes the kinetic data for a canonical decarboxylating isocitrate dehydrogenase from E. coli and the non-decarboxylating isocitrate dehydrogenase from Hydrogenobacter thermophilus.
| Enzyme | Source Organism | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Decarboxylating Isocitrate Dehydrogenase | Escherichia coli | Isocitrate | 530 | 180 | 3.38 x 10⁵ |
| NADP⁺ | - | - | - | ||
| Non-Decarboxylating Isocitrate Dehydrogenase | Hydrogenobacter thermophilus | Isocitrate | 200 | - | - |
| NAD⁺ | 470 | - | - |
Note: The k_cat_ and k_cat_/K_m_ values for the non-decarboxylating enzyme were not explicitly stated in the provided search results in a directly comparable format. The K_m_ values indicate the substrate affinity of the enzymes. A lower K_m_ suggests a higher affinity.
The Instability of this compound: A Key Determinant of its Metabolic Role
A defining characteristic of this compound is its inherent instability in aqueous solutions, where it readily undergoes spontaneous decarboxylation to α-ketoglutarate.[1][4] This property is a major reason why it typically exists as a transient, enzyme-bound intermediate.[2]
The rate of this non-enzymatic decarboxylation can be influenced by several factors:
-
pH: The stability of β-keto acids is often pH-dependent.
-
Metal Ions: Divalent metal ions, such as Mg²⁺ and Mn²⁺, which are cofactors for isocitrate dehydrogenase, can also catalyze the decarboxylation of oxalosuccinate.[6][7]
Experimental Protocols
For researchers investigating the role of this compound, the following experimental approaches are crucial.
Isocitrate Dehydrogenase Activity Assay
Objective: To measure the activity of both decarboxylating and non-decarboxylating isocitrate dehydrogenases.
Principle: The activity of isocitrate dehydrogenase is determined by monitoring the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, respectively, which results in an increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate or cuvettes
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)
-
Isocitrate solution (substrate)
-
NAD⁺ or NADP⁺ solution (cofactor)
-
Enzyme preparation (cell lysate or purified enzyme)
Procedure (General):
-
Prepare a reaction mixture containing the reaction buffer, isocitrate, and NAD⁺/NADP⁺ in a microplate well or cuvette.
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
The rate of change in absorbance is proportional to the enzyme activity.
-
For non-decarboxylating ICDH, the product (oxalosuccinate) can be further analyzed, though its instability presents a challenge.
Quantification of this compound (Challenges and Approaches)
Direct quantification of this compound is challenging due to its instability. However, several approaches can be considered:
-
Rapid Derivatization followed by HPLC or LC-MS/MS: This involves rapidly converting this compound into a stable derivative that can be separated and quantified using chromatographic methods. The choice of derivatizing agent and reaction conditions are critical.
-
Enzymatic Assays: A coupled enzyme assay could be designed where the production of oxalosuccinate is linked to a measurable reaction. For example, using a purified oxalosuccinate decarboxylase and measuring the subsequent formation of α-ketoglutarate.
¹³C-Metabolic Flux Analysis
Objective: To trace the flow of carbon atoms through metabolic pathways, including the TCA cycle and alternative pathways involving this compound.
Principle: Cells are cultured in the presence of a ¹³C-labeled substrate (e.g., ¹³C-glucose or ¹³C-glutamine). The distribution of the ¹³C label in downstream metabolites is then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data is used to calculate the flux (rate) through different metabolic reactions.
Procedure (Simplified Overview):
-
Culture cells in a medium containing a ¹³C-labeled substrate.
-
Harvest the cells and quench metabolism rapidly to prevent further enzymatic activity.
-
Extract the intracellular metabolites.
-
Analyze the isotopic labeling patterns of key metabolites (including TCA cycle intermediates) using GC-MS, LC-MS/MS, or NMR.
-
Use specialized software to model the metabolic network and calculate the fluxes through different pathways.
Visualizing the Pathways
To better understand the flow of metabolites, the following diagrams illustrate the key pathways involving this compound.
Caption: The canonical role of this compound in the TCA cycle.
Caption: The reversible reaction catalyzed by non-decarboxylating ICDH.
Caption: The role of this compound in the reductive TCA cycle.
Future Perspectives
The validation of this compound's role in alternative metabolic pathways opens up exciting possibilities for research and drug development. Targeting the non-decarboxylating isocitrate dehydrogenases or the enzymes of the reductive TCA cycle could offer novel strategies for combating infectious diseases or modulating cellular metabolism in various pathological conditions. Further research is needed to fully elucidate the regulation of these alternative pathways and to develop specific methods for the in situ quantification of the elusive this compound. The potential for this compound or its stable analogs to act as signaling molecules also warrants further investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Showing Compound oxalosuccinate (FDB031076) - FooDB [foodb.ca]
- 3. This compound a transient intermediary compound class 11 biology CBSE [vedantu.com]
- 4. mdpi.com [mdpi.com]
- 5. Nondecarboxylating and Decarboxylating Isocitrate Dehydrogenases: Oxalosuccinate Reductase as an Ancestral Form of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Metal-ion catalyzed decarboxylation of oxaloacetic acid - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Is oxalosuccinic acid an intermediate in non-Krebs cycle pathways?
For researchers, scientists, and drug development professionals, understanding the nuanced roles of metabolic intermediates is paramount. While oxalosuccinic acid is classically recognized as a fleeting intermediate in the Krebs cycle, emerging research has illuminated its participation in an alternative, non-Krebs cycle pathway: the reductive Tricarboxylic Acid (rTCA) cycle. This guide provides a comparative analysis of the role and characteristics of this compound in these two fundamental metabolic pathways, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a six-carbon tricarboxylic acid and a key, albeit unstable, intermediate in cellular metabolism. Its significance has been historically anchored to the Krebs cycle, the central hub of aerobic respiration. However, its involvement in the rTCA cycle, a carbon fixation pathway, reveals a broader metabolic versatility. This guide will delve into the comparative biochemistry of this compound in these distinct pathways.
Comparison of this compound's Role in the Krebs Cycle vs. the Reductive TCA Cycle
| Feature | Krebs Cycle (Oxidative) | Reductive TCA Cycle (Reductive) |
| Primary Function of Pathway | Energy production (ATP) and generation of reducing equivalents (NADH, FADH2) through the oxidation of acetyl-CoA. | Carbon fixation; synthesis of organic molecules from carbon dioxide. |
| Role of this compound | A transient intermediate in the oxidative decarboxylation of isocitrate to α-ketoglutarate. | An intermediate in the reductive carboxylation of α-ketoglutarate to isocitrate. |
| Enzyme Involved | Isocitrate Dehydrogenase (IDH) | Isocitrate Dehydrogenase (operating in reverse) and, in some organisms, a novel oxalosuccinate-forming enzyme (Carboxylating Factor for ICDH - CFI).[1] |
| Direction of Transformation | Isocitrate → Oxalosuccinate → α-Ketoglutarate + CO2 | α-Ketoglutarate + CO2 → Oxalosuccinate → Isocitrate |
| Cellular Location | Mitochondrial matrix in eukaryotes; cytoplasm in prokaryotes. | Cytoplasm in prokaryotes (e.g., Hydrogenobacter thermophilus). |
| Organismal Distribution | Ubiquitous in aerobic organisms, from bacteria to humans. | Found in certain autotrophic and mixotrophic bacteria and archaea. |
| Metabolic Flux (Qualitative) | High flux during active aerobic respiration. | Flux is dependent on the availability of reducing power and the organism's need for carbon fixation. |
| Associated Cofactors | NAD+ or NADP+ is reduced to NADH or NADPH. | NADH or NADPH is oxidized to NAD+ or NADP+. |
Signaling and Logical Pathway Diagrams
The metabolic fates of this compound in the Krebs and rTCA cycles are distinct, as illustrated in the following diagrams.
Experimental Protocols
Protocol 1: Assay for Isocitrate Dehydrogenase (ICDH) Activity (Krebs Cycle)
This protocol is adapted from standard spectrophotometric methods for measuring NAD(P)+-dependent dehydrogenase activity.
Principle: The activity of isocitrate dehydrogenase is determined by monitoring the reduction of NAD+ or NADP+ to NADH or NADPH, which results in an increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2
-
Substrate solution: 10 mM Isocitrate in Assay Buffer
-
Cofactor solution: 5 mM NAD+ or NADP+ in Assay Buffer
-
Enzyme sample (e.g., mitochondrial lysate or purified ICDH)
Procedure:
-
Prepare a reaction mixture in a cuvette by adding:
-
800 µL of Assay Buffer
-
100 µL of 10 mM Isocitrate solution
-
50 µL of 5 mM NAD+ or NADP+ solution
-
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of the enzyme sample to the cuvette and mix immediately by inversion.
-
Place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The activity of the enzyme can be calculated using the Beer-Lambert law (extinction coefficient for NADH/NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Protocol 2: Detection of Oxalosuccinate in the Reductive TCA Cycle via HPLC
This protocol provides a general framework for the detection of organic acids, which can be adapted for the unstable oxalosuccinate. Due to its instability, rapid sample processing and low temperatures are crucial.
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate and quantify organic acids in a biological sample.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 20 mM potassium phosphate buffer, pH 2.7
-
Sample quenching solution: 60% methanol, -20°C
-
Syringe filters (0.22 µm)
-
Standards for this compound (if available) and other organic acids
Procedure:
-
Sample Preparation (from bacterial culture utilizing the rTCA cycle):
-
Rapidly quench metabolic activity by mixing the cell culture with ice-cold quenching solution.
-
Centrifuge the quenched cells at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.
-
Extract metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol) and incubating at -20°C.
-
Centrifuge to remove cell debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1 mL/min.
-
Set the UV detector to a wavelength of 210 nm.
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram for the elution of organic acids. The retention time of this compound will need to be determined using a standard or by comparison with previously published data.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve generated with known concentrations of an this compound standard.
-
Note on this compound Instability: this compound is known to be unstable and can spontaneously decarboxylate to α-ketoglutarate. Therefore, all experimental steps should be performed rapidly and at low temperatures to minimize its degradation.[2] Derivatization techniques may also be employed to stabilize the molecule for analysis.
Conclusion
While the role of this compound in the Krebs cycle is a cornerstone of metabolic understanding, its participation in the reductive TCA cycle highlights its functional duality. For researchers in drug development and metabolic engineering, recognizing this dual role is critical. Targeting the enzymes that produce or consume this compound could have different consequences depending on the dominant metabolic pathway in a given organism or cellular state. Further research into the specific kinetics and regulation of this compound metabolism in these pathways will undoubtedly uncover new opportunities for therapeutic intervention and biotechnological innovation.
References
A Cross-Species Comparative Guide to Oxalosuccinic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of oxalosuccinic acid metabolism across various species. This compound is a transient, unstable six-carbon intermediate in the tricarboxylic acid (TCA) cycle.[1][2][3] Its metabolism is intrinsically linked to the enzyme Isocitrate Dehydrogenase (IDH), which catalyzes the conversion of isocitrate to α-ketoglutarate. This step is a critical juncture in cellular metabolism, connecting the breakdown of fuel molecules to the production of energy and biosynthetic precursors.[4][5] Understanding the species-specific differences in this process is vital for metabolic research and the development of targeted therapeutics.
The Core Reaction: A Two-Step Process
The metabolism of this compound is universally centered around the action of Isocitrate Dehydrogenase (IDH). This process is a two-step oxidative decarboxylation:
-
Oxidation: Isocitrate is oxidized, transferring a hydride to a nicotinamide cofactor (NAD⁺ or NADP⁺). This reaction forms the unstable ketone intermediate, oxalosuccinate, which remains bound to the enzyme's active site.[6][7]
-
Decarboxylation: The β-carboxyl group of oxalosuccinate is removed, releasing a molecule of carbon dioxide (CO₂). This spontaneous decarboxylation is facilitated by the enzyme and results in the formation of the five-carbon molecule, α-ketoglutarate.[1][6]
Figure 1. The enzymatic conversion of isocitrate to α-ketoglutarate.
Cross-Species Comparison of Isocitrate Dehydrogenase (IDH)
The primary differences in this compound metabolism arise from the diversity of the IDH enzyme itself—its isoforms, cofactor requirements, localization, and regulation vary significantly across the domains of life.
Mammals
In humans and other mammals, three distinct IDH isoforms exist:
-
IDH1 (NADP⁺-dependent): Found in the cytoplasm and peroxisomes.[2][8] It plays a crucial role in supplying NADPH for fatty acid synthesis and defense against oxidative stress.[2]
-
IDH2 (NADP⁺-dependent): Located in the mitochondrial matrix.[2][8] Like IDH1, it contributes to the mitochondrial NADPH pool.
-
IDH3 (NAD⁺-dependent): An exclusively mitochondrial enzyme that functions as the key regulator of the TCA cycle.[6][9] It is a complex heterooctamer, allosterically activated by ADP and Ca²⁺ and inhibited by ATP and NADH.[9][10] This regulation tightly links the TCA cycle's activity to the cell's energy status.[9]
Bacteria
Bacterial IDH enzymes show considerable diversity:
-
Escherichia coli: The NADP⁺-dependent IDH from E. coli is one of the most well-studied and serves as a structural and functional model for other IDHs.[7] Its activity is a critical regulatory point between the TCA cycle and the glyoxylate bypass, controlled by reversible phosphorylation.[11][12] When bacteria grow on acetate, IDH is phosphorylated and inactivated, diverting isocitrate to the glyoxylate pathway for carbon assimilation.[12]
-
Hydrogenobacter thermophilus: This thermophilic bacterium utilizes a reductive TCA cycle. Its IDH functions in reverse, catalyzing the reduction of oxalosuccinate to isocitrate and is more accurately termed an "oxalosuccinate reductase."[8][13]
-
Mycobacterium tuberculosis: This pathogen possesses two distinct NADP⁺-dependent IDH isoforms (IDH-1 and IDH-2), which have different kinetic properties, suggesting they may be important for adaptation to diverse environments within the host.[14]
Plants and Fungi
In plants and fungi, IDH is involved in both the TCA cycle and nitrogen assimilation.
-
Cofactor and Localization: The predominant form is the NADP⁺-dependent IDH, which is found in the cytosol, mitochondria, and plastids.[15][16] The cytosolic form is often the most abundant.[15]
-
Function: Besides its role in the TCA cycle, the α-ketoglutarate produced by IDH is a crucial carbon skeleton for the assimilation of ammonium into amino acids (glutamate and glutamine).[16]
-
Regulation: Like in bacteria, the activity of IDH in plants and fungi is regulated to control the metabolic flux between the TCA and glyoxylate cycles.[17]
Data Presentation: Comparative Enzyme Properties
The following tables summarize the key properties and kinetic parameters of IDH from representative species.
Table 1: Cross-Species Comparison of Isocitrate Dehydrogenase (IDH) Isoforms
| Species/Group | Isoform(s) | Cofactor | Subcellular Localization | Primary Regulation |
| Mammals | IDH1 | NADP⁺ | Cytosol, Peroxisomes | Substrate availability |
| IDH2 | NADP⁺ | Mitochondria | Substrate availability | |
| IDH3 | NAD⁺ | Mitochondria | Allosteric (ADP/ATP, NADH)[9][10] | |
| Bacteria (E. coli) | IDH | NADP⁺ | Cytosol | Covalent (Phosphorylation)[11][12] |
| Yeast (S. cerevisiae) | IDP1 | NADP⁺ | Mitochondria | Allosteric (AMP)[18] |
| IDP2 | NADP⁺ | Cytosol | Substrate availability[4] | |
| IDH1/IDH2 | NAD⁺ | Mitochondria | Allosteric (AMP)[19] | |
| Plants | NADP-IDH | NADP⁺ | Cytosol, Mitochondria, Plastids | Substrate availability[15][16] |
Table 2: Representative Kinetic Parameters of Isocitrate Dehydrogenase
| Organism | Isoform | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
| E. coli | NADP-IDH | Isocitrate | 11.4 - 13 | ~180 | [1][11] |
| Bovine (Adrenal) | NADP-IDH | Isocitrate | 2.3 and 63 (biphasic) | N/A | |
| Human | IDH1 (Wild-Type) | Isocitrate | ~30-70 (approx.) | N/A | [13] |
| Yeast (S. cerevisiae) | NAD-IDH (IDH2 subunit) | Isocitrate | ~100-200 (S₀.₅) | N/A | [19] |
Note: Kinetic parameters can vary significantly based on assay conditions (pH, temperature, metal ion concentration).
Experimental Protocols & Workflows
Protocol 1: Spectrophotometric Assay for IDH Activity
This method measures the activity of NAD⁺ or NADP⁺-dependent IDH by monitoring the increase in absorbance at 340 nm resulting from the production of NADH or NADPH.
Methodology:
-
Sample Preparation: Homogenize cells or tissues in an ice-cold assay buffer (e.g., 100 mM Tris-HCl, pH 7.5) and centrifuge to remove insoluble debris. The supernatant serves as the enzyme source.
-
Reaction Mixture: Prepare a master mix in a 96-well plate or cuvette. For a final volume of 200 µL, combine:
-
100 µL of 2X Assay Buffer (containing MgCl₂ or MnCl₂)
-
20 µL of NAD⁺ or NADP⁺ solution (final concentration ~1-4 mM)
-
Variable volume of sample lysate (e.g., 10-50 µL)
-
Assay buffer to bring the volume to 180 µL.
-
-
Initiation: Start the reaction by adding 20 µL of isocitrate solution (final concentration ~5 mM).
-
Measurement: Immediately place the plate/cuvette in a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 5-10 minutes.
-
Calculation: Determine the rate of change in absorbance (ΔAbs/min). Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate enzyme activity. A background control lacking the isocitrate substrate should be run to correct for non-specific reduction of the cofactor.
Figure 2. Experimental workflow for the spectrophotometric IDH activity assay.
Protocol 2: Analysis of TCA Cycle Intermediates by LC-MS/MS
This protocol outlines a general method for quantifying TCA cycle intermediates, including isocitrate and α-ketoglutarate, from biological samples.
Methodology:
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with liquid nitrogen). Extract metabolites from samples (e.g., plasma, cells, tissues) using a cold solvent mixture, often containing acetonitrile, methanol, and water. Protein precipitation is a common first step.
-
Chromatographic Separation: Use a suitable liquid chromatography (LC) method to separate the polar organic acids of the TCA cycle. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with ion-pairing agents are common.
-
Mass Spectrometry Detection: Couple the LC system to a tandem mass spectrometer (MS/MS). The mass spectrometer is typically operated in negative ionization mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each metabolite are monitored. Stable isotope-labeled internal standards are used to ensure accurate quantification by correcting for matrix effects and extraction losses.
-
Data Analysis: Integrate peak areas and use calibration curves to determine the absolute concentration of each metabolite.
Comparative Regulatory Mechanisms
The regulation of IDH is a key point of divergence between species, reflecting different metabolic priorities. Mammalian IDH3 is finely tuned to cellular energy charge, while bacterial IDH is often a switch to control carbon source utilization.
Figure 3. Comparison of IDH regulatory strategies in mammals and bacteria.
References
- 1. Isocitrate dehydrogenase from Escherichia coli displays high solvent tolerance during NADPH generation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NAD(H) and NADP(H) in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and physiological effects of alterations in homologous isocitrate-binding sites of yeast NAD(+)-specific isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Isocitrate Dehydrogenase Mutations in Glioma: Genetics, Biochemistry, and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plant NADP-dependent isocitrate dehydrogenases are predominantly localized in the cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic mechanism of Escherichia coli isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic analysis of NAD(+)-isocitrate dehydrogenase with altered isocitrate binding sites: contribution of IDH1 and IDH2 subunits to regulation and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Kinetic properties of NADP-specific isocitrate dehydrogenase from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Oxalosuccinic Acid Structural Analogs and Their Influence on Isocitrate Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase (IDH) is a critical enzyme in cellular metabolism, playing a pivotal role in the citric acid cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate. This reaction proceeds through the unstable intermediate, oxalosuccinic acid.[1][2] Given its central metabolic role, IDH has emerged as a significant target for therapeutic intervention, particularly in oncology, following the discovery of gain-of-function mutations in IDH1 and IDH2 in various cancers.[3][4] These mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is implicated in tumorigenesis.[3] This has spurred research into small molecule inhibitors of both wild-type and mutant IDH enzymes.
Structural analogs of the transient intermediate this compound represent a class of compounds with the potential to modulate IDH activity. By mimicking the structure of the natural substrate, these analogs can act as competitive inhibitors or alternative substrates, thereby influencing the metabolic flux through the citric acid cycle and downstream signaling pathways. This guide provides a comparative overview of the effects of various structural analogs of this compound on isocitrate dehydrogenase, supported by available experimental data and detailed methodologies.
Comparative Efficacy of this compound Analogs
The inhibitory potential of structural analogs of this compound against isocitrate dehydrogenase varies depending on their specific chemical modifications. While comprehensive quantitative data such as K_i and IC_50_ values for a wide range of direct this compound analogs are not extensively available in the public domain, studies on related isocitrate analogs provide valuable insights into structure-activity relationships.
One key study investigated the substrate activity of several structural analogs of isocitrate with bovine heart isocitrate dehydrogenases (both NAD- and NADP-dependent). The findings are summarized in the table below. It is important to note that this study focused on substrate activity rather than direct inhibition, but the data provides a basis for understanding how structural modifications impact enzyme interaction.
| Compound | Structural Modification from Isocitrate | Effect on DPN-linked IDH (as a percentage of D-threo-isocitrate activity) | Effect on TPN-linked IDH (as a percentage of D-threo-isocitrate activity) |
| D-Garcinia acid | D-threo-1,2-dihydroxy-1,2,3-propanetricarboxylate | 8% | 21% |
| L-Garcinia acid | Stereoisomer of D-Garcinia acid | Inactive | Inactive |
| D- and L-hibiscus acid | D- and L-erythro-1,2-dihydroxy-1,2,3-propanetricarboxylate | Inactive | Inactive |
| DL-threo-Homoisocitrate | DL-threo-1-hydroxy-1,2,4-butanetricarboxylate | 10-15% | Not a substrate |
| DL-Methylmalate | DL-1-hydroxy-2-methylsuccinate | Inactive | Inactive |
| DL-threo-gamma-isocitrate amide | DL-threo-1-hydroxy-3-carbamoyl-1,2-propanedicarboxylate | Inactive | Inactive |
| beta-methyl-DL-isocitrate | DL-1-hydroxy-2-methyl-1,2,3-propanetricarboxylate | Inactive | Inactive |
| beta-methyl-DL-garcinia acid | DL-threo-1-hydroxyl-2-methoxy-1,2,3-propanetricarboxylate | Inactive | Inactive |
| DL-1-hydroxyl-1,2,2-ethanetricarboxylate | - | Inactive | Inactive |
| DL-1,4-dihydroxy-1,2-butanedicarboxylate | - | Inactive | Inactive |
Data sourced from a 1975 study on bovine heart isocitrate dehydrogenases.[5]
The data indicates that subtle changes to the isocitrate structure, such as the addition or modification of hydroxyl and carboxyl groups, can significantly impact the ability of the molecule to serve as a substrate for IDH.[5] For instance, only the specific stereoisomer D-Garcinia acid showed any activity, highlighting the stereospecificity of the enzyme's active site.[5]
While the above table focuses on substrate activity, the concept of competitive inhibition is crucial. A competitive inhibitor would bind to the active site of IDH, preventing the binding of isocitrate. The inhibition constant, K_i_, is a measure of the inhibitor's affinity for the enzyme. A lower K_i_ value indicates a more potent inhibitor. For many of the inactive compounds listed, it is plausible they could act as weak competitive inhibitors, though specific K_i_ values are not available.
Experimental Protocols
The following section details a generalized experimental protocol for assessing the effect of structural analogs on isocitrate dehydrogenase activity. This protocol is a composite of standard methodologies found in the scientific literature.
Isocitrate Dehydrogenase Activity Assay (Spectrophotometric Method)
This assay measures the activity of IDH by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.
Materials:
-
Enzyme: Purified isocitrate dehydrogenase (e.g., from bovine heart or recombinant human IDH).
-
Substrate: Isocitrate.
-
Cofactor: NADP+.
-
Divalent Cation: MgCl_2_ or MnCl_2_.
-
Buffer: Tris-HCl or potassium phosphate buffer, pH 7.4.
-
Inhibitor: Structural analog of this compound.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
96-well microplate (for high-throughput screening).
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, MgCl_2_ or MnCl_2_, and NADP+ at their final desired concentrations.
-
Inhibitor Addition: Add varying concentrations of the structural analog (inhibitor) to the reaction mixture in the wells of the microplate. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified isocitrate dehydrogenase to each well and incubate for a short period (e.g., 5 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, isocitrate, to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of the reaction is proportional to the rate of change in absorbance.
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC_50_ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (K_i_), perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots.
-
Signaling Pathways and Logical Relationships
The activity of isocitrate dehydrogenase is intricately linked to cellular signaling pathways, primarily through the production of α-ketoglutarate and NADPH.
-
α-Ketoglutarate-Dependent Dioxygenases: α-ketoglutarate is a crucial cofactor for a large family of dioxygenases, including histone demethylases and the TET family of DNA hydroxylases. By modulating IDH activity, structural analogs of this compound can indirectly affect epigenetic regulation and gene expression.
-
Redox Homeostasis: The production of NADPH by IDH1 and IDH2 is essential for maintaining cellular redox balance and protecting against oxidative stress. Inhibition of IDH can lead to a decrease in the NADPH/NADP+ ratio, making cells more susceptible to oxidative damage.
Below are Graphviz diagrams illustrating the core enzymatic reaction and a simplified experimental workflow for inhibitor screening.
Caption: The enzymatic reaction catalyzed by isocitrate dehydrogenase.
Caption: A generalized workflow for screening this compound analogs as IDH inhibitors.
Conclusion
Structural analogs of this compound hold promise as modulators of isocitrate dehydrogenase activity. The available data, although limited in terms of direct quantitative comparisons for a broad range of these specific analogs, suggests that the enzyme's active site is highly sensitive to structural and stereochemical changes. Further research focusing on the synthesis and kinetic analysis of a wider array of this compound derivatives is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to systematically evaluate these compounds and their effects on IDH and related signaling pathways. This will be crucial for the development of novel therapeutics targeting metabolic pathways in cancer and other diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate activity of structural analogs of isocitrate for isocitrate dehydrogenases from bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Analytical Differentiation of Oxalosuccinic Acid from Other Tricarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of tricarboxylic acids (TCAs) are crucial for understanding cellular metabolism and its role in various disease states. Among the intermediates of the tricarboxylic acid cycle, oxalosuccinic acid presents a unique analytical challenge due to its inherent instability. This guide provides a comparative overview of analytical methodologies to differentiate this compound from other more stable tricarboxylic acids, supported by experimental principles and data.
The Challenge of this compound
This compound is a transient six-carbon intermediate in the TCA cycle.[1] Its defining chemical feature is the presence of a ketone group beta to a carboxyl group, classifying it as a beta-keto acid. This configuration renders the molecule highly unstable and prone to spontaneous decarboxylation to form α-ketoglutarate.[1] This instability is the primary characteristic that can be exploited for its analytical differentiation from other stable tricarboxylic acids like citric acid and isocitric acid.
Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed for the analysis of tricarboxylic acids. However, their efficacy in specifically differentiating this compound varies. The primary methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and enzymatic assays. A novel approach leveraging the inherent instability of this compound is also proposed.
Table 1: Comparison of Analytical Techniques for Tricarboxylic Acid Analysis
| Feature | HPLC-UV | GC-MS (with Derivatization) | Enzymatic Assay | Instability-Based Differentiation |
| Principle | Separation based on polarity, detection via UV absorbance of the carboxyl group.[2][3] | Separation of volatile derivatives by gas chromatography and identification by mass spectrometry.[4] | Specific enzyme-catalyzed reaction leading to a measurable product (e.g., change in absorbance). | Comparison of analytical signals before and after induced decarboxylation of this compound. |
| Specificity for this compound | Low; co-elution with other polar compounds is possible. Retention time is the primary identifier. | High; mass spectra provide unique fragmentation patterns for identification. | Potentially high, depending on enzyme specificity. | High; the disappearance of a specific signal upon treatment is a strong indicator. |
| Sample Preparation | Minimal; typically requires deproteinization.[3] | Complex; requires derivatization to increase volatility.[5] | Specific buffering and cofactor conditions are necessary. | Requires two parallel sample preparations: one standard and one with induced decarboxylation. |
| Limit of Detection (LOD) | Micromolar range.[3] | Nanomolar to micromolar range.[4] | Varies with the assay; can be highly sensitive. | Dependent on the primary analytical method used (e.g., HPLC-UV or LC-MS). |
| Quantitative Analysis | Yes, through calibration curves.[3] | Yes, using internal standards.[4] | Yes, by measuring the rate of reaction or endpoint. | Semi-quantitative to quantitative, by measuring the difference in signal intensity. |
| Throughput | High; rapid analysis times are possible.[2] | Moderate; derivatization and longer run times can be limiting. | High, especially with microplate formats. | Moderate; requires analysis of two samples per data point. |
Experimental Protocols
HPLC-UV Method for General Tricarboxylic Acid Profiling
This method is suitable for the simultaneous detection of stable tricarboxylic acids. Due to its instability, this compound may be difficult to detect without immediate analysis of freshly prepared samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: 20 mM potassium phosphate buffer (pH adjusted to 2.9 with phosphoric acid).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[7]
-
Temperature: Ambient.
Procedure:
-
Sample Preparation: Deproteinize biological samples using perchloric acid, followed by neutralization with potassium carbonate.[8] Centrifuge to remove precipitated proteins and potassium perchlorate.
-
Injection: Inject the supernatant directly into the HPLC system.
-
Analysis: Identify and quantify the tricarboxylic acids based on the retention times and peak areas of corresponding standards.
Instability-Based Differentiation of this compound
This protocol leverages the inherent instability of this compound for its specific identification.
Principle: A sample is analyzed under standard conditions and in parallel after treatment to induce the complete decarboxylation of this compound. The disappearance of a specific peak in the treated sample's chromatogram, corresponding to the appearance or increase of the α-ketoglutarate peak, confirms the initial presence of this compound.
Procedure:
-
Sample Preparation: Prepare two aliquots of the deproteinized sample as described in the HPLC-UV method.
-
Treatment of Aliquot 2: Gently heat the second aliquot at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) to induce decarboxylation of this compound.
-
HPLC-UV Analysis: Analyze both the untreated (Aliquot 1) and treated (Aliquot 2) samples using the HPLC-UV method described above.
-
Data Interpretation: Compare the chromatograms. A peak present in Aliquot 1 that is absent or significantly reduced in Aliquot 2, with a corresponding increase in the α-ketoglutarate peak, is identified as this compound.
GC-MS Analysis with Derivatization
This method offers high specificity and sensitivity for the analysis of tricarboxylic acids.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]
Procedure:
-
Sample Preparation: Lyophilize the aqueous sample to complete dryness.
-
Derivatization: Add MSTFA to the dried sample and heat at a controlled temperature (e.g., 70°C) to form trimethylsilyl (TMS) derivatives of the tricarboxylic acids.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Identification: Identify the TMS-derivatized acids based on their retention times and unique mass fragmentation patterns.
Visualizing Metabolic and Analytical Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The analytical differentiation of this compound from other tricarboxylic acids is intrinsically linked to its chemical instability. While standard chromatographic methods can be adapted for its detection, they require careful handling and immediate analysis. A more robust method for its specific identification involves a comparative analysis that leverages its thermal lability. For comprehensive profiling and high sensitivity, GC-MS with derivatization remains a powerful tool. The choice of the most appropriate analytical method will depend on the specific research question, the available instrumentation, and the required level of quantitative accuracy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Simultaneous determination of tricarboxylic acid cycle metabolites by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of Isocitrate Dehydrogenase with Isocitrate and Oxalosuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed kinetic comparison of isocitrate dehydrogenase (IDH) with its primary substrate, isocitrate, and its intermediate, oxalosuccinate. We will explore the nuances between decarboxylating and non-decarboxylating IDH isoenzymes, present available kinetic data, and provide comprehensive experimental protocols for researchers seeking to investigate these enzymatic reactions.
Isocitrate dehydrogenase is a critical enzyme in cellular metabolism, catalyzing a key regulatory step in the tricarboxylic acid (TCA) cycle.[1] The canonical reaction involves the oxidative decarboxylation of isocitrate to α-ketoglutarate. This process occurs in two steps: the oxidation of isocitrate to the transient intermediate oxalosuccinate, followed by a decarboxylation step to form α-ketoglutarate.[1][2] While oxalosuccinate is typically a short-lived, enzyme-bound intermediate in most IDH enzymes, certain non-decarboxylating isoforms, such as the one found in Hydrogenobacter thermophilus, release oxalosuccinate as the final product of isocitrate oxidation.[3] This latter class of enzymes can also catalyze the reverse reaction, the reduction of oxalosuccinate to isocitrate.[3][4]
Kinetic Parameters of Isocitrate Dehydrogenase
The kinetic efficiency of an enzyme is often described by its Michaelis constant (Km) and maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. A lower Km value indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
For decarboxylating IDH enzymes, determining the Km and Vmax for oxalosuccinate is not feasible as it is not released from the enzyme's active site.[3] Therefore, a direct kinetic comparison with isocitrate as a free substrate is not applicable.
| Enzyme Source | Isoform | Substrate | Km (µM) | Vmax (units/mg) | Coenzyme | Divalent Cation | Reference |
| Hydrogenobacter thermophilus | Non-decarboxylating | DL-Isocitrate | 200 | Not Reported | NAD+ | Mg2+ | [3] |
| Pig Heart | NADP+-dependent | DL-Isocitrate | 7.74 ± 0.18 | Not Reported | NADP+ | Mg2+/Mn2+ | [5] |
| Pig Heart | NADP+-dependent | Isocitrate | 2.6 | Not Reported | NADP+ | Mn2+ | [6] |
Enzymatic Reaction Pathways
The reaction mechanisms of decarboxylating and non-decarboxylating isocitrate dehydrogenases differ fundamentally in their product release. The following diagram illustrates these distinct pathways.
Experimental Protocols
To determine the kinetic parameters of isocitrate dehydrogenase, a continuous spectrophotometric rate determination assay is commonly employed. The methodology can be adapted to measure both the oxidative decarboxylation of isocitrate and the reduction of oxalosuccinate.
Protocol 1: Oxidative Decarboxylation of Isocitrate
This protocol measures the rate of NAD(P)H production, which corresponds to the rate of isocitrate oxidation. The increase in absorbance at 340 nm due to NAD(P)H formation is monitored over time.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate or quartz cuvettes
-
Isocitrate Dehydrogenase (purified or in cell lysate)
-
Assay Buffer: 100 mM Tris-HCl or HEPES-KOH, pH 7.5-8.0
-
Divalent Cation Solution: 100 mM MgCl2 or MnCl2
-
Coenzyme Solution: 10 mM NAD+ or NADP+
-
Substrate Solution: A series of dilutions of DL-isocitrate (e.g., 0.1 mM to 10 mM)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, divalent cation solution, and coenzyme solution in a microcentrifuge tube.
-
Add a specific volume of the enzyme solution to the reaction mixture.
-
Initiate the reaction by adding a specific volume of the isocitrate substrate solution.
-
Immediately place the reaction vessel in the spectrophotometer and begin recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a total of 3-5 minutes.
-
The initial reaction velocity (v) is determined from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NAD(P)H at 340 nm is 6220 M-1cm-1.
-
Repeat steps 1-5 for each concentration of isocitrate.
-
Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Reduction of Oxalosuccinate
This protocol is applicable to non-decarboxylating IDH and measures the rate of NAD(P)H oxidation, which corresponds to the rate of oxalosuccinate reduction. The decrease in absorbance at 340 nm is monitored.
Materials:
-
Same as Protocol 1, with the following substitutions:
-
Coenzyme Solution: 10 mM NADH or NADPH
-
Substrate Solution: A series of dilutions of oxalosuccinate. Note: Oxalosuccinate is unstable in solution and should be prepared fresh.
Procedure:
-
Follow the same steps as in Protocol 1, but initiate the reaction with the oxalosuccinate solution and monitor the decrease in absorbance at 340 nm.
-
Calculate the initial velocity and determine the kinetic parameters as described above.
The following flowchart outlines the general workflow for determining the kinetic parameters of isocitrate dehydrogenase.
Conclusion
The kinetic behavior of isocitrate dehydrogenase varies significantly depending on the isoenzyme and its metabolic context. For the vast majority of IDHs, which are decarboxylating, a kinetic comparison between isocitrate and oxalosuccinate is not directly possible due to the transient, enzyme-bound nature of oxalosuccinate. In contrast, non-decarboxylating IDHs present a unique opportunity to study the kinetics of both isocitrate oxidation and oxalosuccinate reduction. The experimental protocols provided herein offer a robust framework for researchers to further investigate the kinetic properties of these important enzymes, which can inform our understanding of metabolic regulation and provide insights for drug development targeting metabolic pathways.
References
- 1. Isocitrate Dehydrogenase [clfs690.alivetek.org]
- 2. Wild-Type Isocitrate Dehydrogenase-Dependent Oxidative Decarboxylation and Reductive Carboxylation in Cancer and Their Clinical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nondecarboxylating and Decarboxylating Isocitrate Dehydrogenases: Oxalosuccinate Reductase as an Ancestral Form of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of pig heart mitochondrial NADP-dependent isocitrate dehydrogenase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Re-evaluating Oxalosuccinic Acid's Fleeting Role in the Krebs Cycle: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The classical depiction of the Krebs (or tricarboxylic acid, TCA) cycle portrays oxalosuccinic acid as a transient, enzyme-bound intermediate in the conversion of isocitrate to α-ketoglutarate. However, emerging research, particularly the discovery of non-decarboxylating isocitrate dehydrogenases, prompts a re-evaluation of this long-held view. This guide provides a comparative analysis of the classical and revised perspectives on the role of this compound, supported by experimental data and detailed methodologies.
Shifting Perspectives: From Unstable Intermediate to Potential Metabolic Branch Point
In the canonical Krebs cycle, the enzyme isocitrate dehydrogenase (IDH) is believed to catalyze both the oxidation of isocitrate to oxalosuccinate and its subsequent decarboxylation to α-ketoglutarate in a single, concerted reaction.[1] This model relegated this compound to a fleeting, unstable intermediate that is not released from the enzyme's active site.
However, the characterization of a novel, non-decarboxylating isocitrate dehydrogenase from the thermophilic bacterium Hydrogenobacter thermophilus challenges this dogma. This enzyme solely catalyzes the oxidation of isocitrate to oxalosuccinate, which is then released as a stable product. The subsequent decarboxylation to α-ketoglutarate occurs non-enzymatically in the cellular environment. This discovery suggests that this compound can exist as a free metabolite, potentially serving as a branch point for other metabolic pathways.
Comparative Analysis of Isocitrate Dehydrogenases
The functional differences between the classical decarboxylating and the novel non-decarboxylating isocitrate dehydrogenases are rooted in their kinetic properties and reaction mechanisms. Below is a comparison of the key kinetic parameters for the well-characterized NADP+-dependent isocitrate dehydrogenase from Escherichia coli (a model for the classical enzyme) and the NAD+-dependent non-decarboxylating isocitrate dehydrogenase from Hydrogenobacter thermophilus.
| Kinetic Parameter | Escherichia coli IDH (Classical, Decarboxylating) | Hydrogenobacter thermophilus IDH (Re-evaluated, Non-decarboxylating) |
| Substrate | Isocitrate | Isocitrate |
| Product(s) | α-Ketoglutarate, CO₂, NADPH | Oxalosuccinate, NADH |
| K_m_ for Isocitrate | ~11.4 - 13 µM[2] | High (mM range) |
| k_cat_ | High | Low |
| Reaction Mechanism | Concerted oxidation and decarboxylation | Oxidation only |
Visualizing the Pathways
The classical and re-evaluated pathways for the conversion of isocitrate to α-ketoglutarate can be visualized as follows:
Experimental Protocols
1. Spectrophotometric Assay of Isocitrate Dehydrogenase Activity
This protocol allows for the determination of IDH activity by monitoring the reduction of NADP+ to NADPH at 340 nm.[3][4][5][6][7]
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes or 96-well microplate
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂
-
Substrate Solution: 10 mM DL-Isocitrate in Assay Buffer
-
Coenzyme Solution: 5 mM NADP+ in Assay Buffer
-
Enzyme Preparation: Purified IDH or cell/tissue lysate
Procedure:
-
Prepare a reaction mixture by combining Assay Buffer, Substrate Solution, and Coenzyme Solution in a cuvette or microplate well.
-
Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
The initial linear rate of absorbance change is proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
2. HPLC Analysis of Krebs Cycle Intermediates
This method enables the separation and quantification of organic acids, including this compound, from biological samples.[8][9][10][11]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Preparation:
-
Mitochondrial extracts or cell lysates.
-
Protein precipitation with a suitable agent (e.g., perchloric acid or a commercial kit).
-
Centrifugation to remove precipitated proteins.
-
Filtration of the supernatant through a 0.22 µm filter.
-
Procedure:
-
Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample onto the column.
-
Elute the organic acids using a gradient program, for example:
-
0-5 min: 5% B
-
5-15 min: Ramp to 50% B
-
15-20 min: Hold at 50% B
-
20-25 min: Return to 5% B
-
-
Monitor the elution of the organic acids by measuring the absorbance at 210 nm.
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards.
Conclusion
The traditional view of this compound as a mere transient intermediate in the Krebs cycle is being refined by the discovery of non-decarboxylating isocitrate dehydrogenases. This emerging evidence suggests that this compound may have a more significant and independent role in cellular metabolism than previously appreciated. Further research into the prevalence and regulation of these alternative enzymatic pathways is warranted to fully understand the metabolic flexibility of the Krebs cycle and its potential implications for drug development and disease treatment. The experimental protocols provided here offer a starting point for researchers to investigate these questions and contribute to the evolving understanding of this fundamental metabolic pathway.
References
- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. eajm.org [eajm.org]
- 6. Varying Parameters that Affect IDH Activity - Laboratory [bio.davidson.edu]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of Oxalosuccinic Acid: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of oxalosuccinic acid, a key intermediate in cellular metabolism. Adherence to these guidelines will help safeguard personnel and minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, especially during disposal, should be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.
Disposal Plan: Two Primary Approaches
There are two main pathways for the disposal of this compound waste, contingent on its purity and the presence of other hazardous materials. The choice of method is critical for regulatory compliance and safety.
-
Neutralization and Drain Disposal: This method is suitable for small quantities of aqueous this compound solutions that are free from other hazardous contaminants (e.g., heavy metals, toxic organic solvents).
-
Collection as Hazardous Waste: This is the mandatory route for this compound waste that is mixed with other hazardous chemicals, is in a solid form, or if local regulations prohibit the drain disposal of such organic acids.
Quantitative Data Summary for Acid Disposal
The pH of a solution is a critical determinant in classifying it as a corrosive hazardous waste and for its eligibility for drain disposal. The following table summarizes the key pH thresholds.
| Parameter | pH Value | Regulatory Significance |
| Corrosive Hazardous Waste (Acidic) | ≤ 2.0 | Defined as a characteristic hazardous waste by the EPA. |
| Permissible for Drain Disposal | 5.5 - 9.0 | Generally accepted neutral pH range for sewer disposal, though local regulations may vary. |
Experimental Protocol: Neutralization of this compound Solution
This protocol outlines the detailed methodology for neutralizing an aqueous solution of this compound prior to drain disposal.
Materials:
-
Aqueous this compound waste
-
Sodium bicarbonate (baking soda) or a 1 M solution of sodium hydroxide
-
pH test strips or a calibrated pH meter
-
Appropriately sized, chemically resistant waste container
-
Stir bar and stir plate
Procedure:
-
Dilution: In the designated waste container inside a chemical fume hood, dilute the this compound waste with water. A recommended starting point is a 1:10 ratio of acid solution to water. This helps to control the exothermic nature of the neutralization reaction.
-
Neutralization: While continuously stirring the diluted solution, slowly add a weak base such as sodium bicarbonate in small increments. For more concentrated solutions, a 1 M sodium hydroxide solution may be used, but it must be added very carefully to manage the heat generated.
-
pH Monitoring: Periodically pause the addition of the neutralizing agent and measure the pH of the solution using either pH test strips or a calibrated pH meter.
-
Endpoint: Continue the slow addition of the base until the pH of the solution is stable within the neutral range of 5.5 to 9.0.
-
Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be safely poured down the sanitary sewer drain.
-
Flushing: Following disposal, flush the drain with a copious amount of water for at least one minute to ensure the solution is thoroughly diluted within the wastewater system.
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps to determine the appropriate disposal method for this compound waste.
Caption: Decision tree for selecting the appropriate disposal method for this compound.
Logistical and Operational Plans for Disposal
Container and Labeling:
-
If collected as hazardous waste, use a chemically compatible, leak-proof container. The original container is often a good choice.[1]
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other components in the mixture.[2]
Storage:
-
Store waste containers in a designated and properly ventilated satellite accumulation area.[3]
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions.[4]
Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste disposal guidelines and local regulations, as these may have additional requirements.
References
Personal protective equipment for handling Oxalosuccinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling oxalosuccinic acid. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
I. Immediate Safety and Hazard Information
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention[2][3]. |
| Skin Contact | Promptly wash the contaminated skin with copious amounts of water. Remove contaminated clothing immediately. If irritation persists, seek medical attention[2][3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them milk to drink. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention[4]. |
II. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body Protection | A fully fastened laboratory coat. | Provides a barrier against accidental spills. Consider a chemical-resistant apron for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood[2]. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
III. Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood[2].
-
Avoid generating dust. If handling a solid, use techniques that minimize dust creation.
-
Avoid contact with skin, eyes, and clothing[2].
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
IV. Spill and Disposal Plan
Spill Cleanup:
In the event of a spill, follow these procedures:
-
Evacuate and Isolate: Alert others in the area and evacuate if necessary. Isolate the spill area to prevent spreading[5].
-
Protect Yourself: Don the appropriate PPE as detailed in the table above before attempting to clean the spill[5].
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial spill pillow[6][7].
-
Neutralization: For acid spills, cautiously neutralize the spill by sprinkling a weak base such as sodium bicarbonate over the area. Test the pH with indicator paper to ensure it is neutral (pH 6-8)[5][6].
-
Absorption and Collection: Once neutralized, absorb the spill with an inert material. Carefully scoop the absorbed material into a designated, labeled waste container[6][8].
-
Decontamination: Clean the spill area with soap and water[5].
-
Waste Disposal: Dispose of the sealed waste container according to your institution's hazardous waste procedures[8].
Waste Disposal:
-
Neutralization: Small quantities of this compound waste can be neutralized with a weak base like sodium bicarbonate to a pH between 5.5 and 9.5[9].
-
Collection: Collect neutralized waste and any contaminated materials in a clearly labeled, sealed, and corrosion-resistant container[10].
-
Disposal: Dispose of the hazardous waste through your institution's designated waste management program. Do not dispose of untreated this compound down the drain[10][11].
V. Experimental Protocols
Preparation of this compound (Historical Method):
VI. Signaling Pathways and Logical Relationships
This compound is not typically involved in signaling pathways but is a key, albeit unstable, intermediate in the Citric Acid Cycle (also known as the Krebs Cycle or TCA Cycle). Its formation and subsequent decarboxylation are critical steps in cellular metabolism.
Caption: Role of this compound in the Citric Acid Cycle.
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
- 1. This compound | C6H6O7 | CID 972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. First Aid for Oxalic Acid Poisoning - DoveMed [prod.cluster.dovemed.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. SPILLS - Smith College Research and Instruction Safety [science.smith.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. Biosynthesis of tricarboxylic acids by carbon dioxide fixation; the preparation and properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
